3-Acetamido-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFGNQRBIXGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203070 | |
| Record name | 3-Acetamido-5-nitrobenzoic acid | |
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Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-58-4 | |
| Record name | 3-(Acetylamino)-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Acetamido-5-nitrobenzoic acid | |
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| Record name | 5464-58-4 | |
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| Record name | 3-Acetamido-5-nitrobenzoic acid | |
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| Record name | 3-acetamido-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.327 | |
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| Record name | 3-ACETAMIDO-5-NITROBENZOIC ACID | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Acetamido-5-nitrobenzoic Acid from 3,5-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 3-acetamido-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The process begins with the selective reduction of one nitro group of 3,5-dinitrobenzoic acid, followed by the acetylation of the resulting amino group. This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and offer insights into the characterization and potential challenges of the synthesis.
Introduction: Significance and Synthetic Strategy
This compound serves as a crucial building block in the development of various organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple points for further chemical modification.[1] The synthesis from 3,5-dinitrobenzoic acid is a common and practical approach, relying on a two-step sequence:
-
Selective Monoreduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group, yielding 3-amino-5-nitrobenzoic acid.
-
Acetylation: The newly formed amino group is then acetylated to produce the final product, this compound.
The key to this synthesis lies in the controlled and selective reduction of only one of the two sterically and electronically equivalent nitro groups.
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. This section elucidates the chemical principles governing each synthetic step.
Selective Monoreduction via the Zinin Reaction
The selective reduction of one nitro group in a polynitrated aromatic compound is often achieved using the Zinin reaction, which typically employs sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) as the reducing agent.[2][3]
Causality of Selectivity: The precise mechanism of the Zinin reduction is complex and still a subject of some discussion, but it is understood to proceed via a series of electron transfer steps.[2][4] The initial reduction of one nitro group to a nitroso and then a hydroxylamine intermediate is thought to occur.[3] The presence of the first reduced amino group deactivates the aromatic ring towards further reduction, thus favoring the mono-reduced product. The reaction is autocatalytic in nature, with the in-situ formation of polysulfides playing a crucial role in the reduction process.[5][6]
Visualizing the Transformation:
Caption: Selective reduction of 3,5-dinitrobenzoic acid.
Acetylation of 3-Amino-5-nitrobenzoic Acid
The second step involves the straightforward N-acetylation of the amino group. This is a classic nucleophilic acyl substitution reaction.
Reaction Rationale: The amino group, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base, like sodium acetate, can be employed to neutralize the acid byproduct and drive the reaction to completion. Protecting the amino group as an acetamide is a common strategy in multi-step syntheses to moderate its activating effect and prevent unwanted side reactions in subsequent steps.[7]
Visualizing the Acetylation Process:
Caption: Acetylation of the intermediate amine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for each action.
Materials and Equipment
| Reagents | Equipment |
| 3,5-Dinitrobenzoic acid | Round-bottom flasks (various sizes) |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | Reflux condenser |
| Ethanol (95%) | Magnetic stirrer and stir bars |
| Hydrochloric acid (concentrated) | Heating mantle |
| Acetic anhydride | Beakers and graduated cylinders |
| Sodium acetate | Buchner funnel and filter paper |
| Deionized water | pH paper or pH meter |
| Celite or filter aid | Thin Layer Chromatography (TLC) plates and chamber |
| Anhydrous sodium sulfate | Rotary evaporator |
| Deuterated solvents for NMR (e.g., DMSO-d₆) | Melting point apparatus |
| IR spectrometer |
Step-by-Step Synthesis
Part A: Synthesis of 3-Amino-5-nitrobenzoic Acid
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.6 g (0.05 mol) of 3,5-dinitrobenzoic acid in 150 mL of 95% ethanol by gently warming the mixture.
-
Preparation of Reducing Agent: In a separate beaker, dissolve 24.0 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of deionized water. Rationale: Using a twofold molar excess of sodium sulfide ensures the complete reduction of one nitro group.
-
Addition of Reducing Agent: Slowly add the sodium sulfide solution to the ethanolic solution of 3,5-dinitrobenzoic acid. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of deionized water.
-
Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. This will precipitate the product. Caution: This step may release hydrogen sulfide gas, a toxic and foul-smelling gas. Perform this in a well-ventilated fume hood.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
-
Part B: Synthesis of this compound
-
Dissolution of Intermediate: In a 250 mL round-bottom flask, suspend the crude 3-amino-5-nitrobenzoic acid (approximately 0.05 mol) in 50 mL of deionized water.
-
Addition of Acetylating Agent and Base: Add 6.1 g (0.075 mol) of sodium acetate, followed by the slow addition of 7.7 mL (0.08 mol) of acetic anhydride with vigorous stirring. Rationale: Sodium acetate acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The product will begin to precipitate out of the solution.
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Expected Results |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.[8] |
| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the aromatic ring, the carboxylic acid, and the acetamido group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the N-O stretches of the nitro group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (224.17 g/mol ).[1][8] |
Troubleshooting and Field-Proven Insights
| Potential Issue | Probable Cause | Recommended Solution |
| Low yield of 3-amino-5-nitrobenzoic acid | Incomplete reaction or over-reduction. | Monitor the reaction closely by TLC. Ensure the correct stoichiometry of the reducing agent. Avoid prolonged reaction times. |
| Formation of di-amino product | Excess of reducing agent or prolonged reaction time. | Use the recommended stoichiometry of sodium sulfide. Monitor the reaction progress carefully. |
| Incomplete acetylation | Insufficient acetylating agent or base. | Ensure a slight excess of acetic anhydride and sodium acetate are used. |
| Product is difficult to purify | Presence of starting material or byproducts. | Optimize the reaction conditions based on TLC analysis. Employ appropriate recrystallization techniques. |
| Hydrogen sulfide odor during work-up | Acidification of the sulfide-containing reaction mixture. | Always perform the acidification step in a well-ventilated fume hood. Consider quenching the excess sulfide with a mild oxidizing agent like hydrogen peroxide before acidification. |
Conclusion
The synthesis of this compound from 3,5-dinitrobenzoic acid is a robust and well-established procedure. By understanding the underlying chemical principles of selective reduction and acetylation, and by adhering to carefully designed experimental protocols, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and organic synthesis. The key to success lies in the careful control of reaction conditions, particularly during the selective reduction step, and thorough characterization of the final product to ensure its purity and identity.
References
- Benchchem. (n.d.). Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Methyl-6-nitrobenzaldehyde.
- WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Benchchem. (n.d.). Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
- Unknown. (n.d.). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
- Unknown. (n.d.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL.
- Unknown. (n.g.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PubChem. (n.d.). This compound.
- Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds.
- Wikipedia. (n.d.). Zinin reaction.
- EvitaChem. (n.d.). 3-Acetyl-5-nitrobenzoic acid.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Vulcanchem. (n.d.). This compound.
- Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
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- 1. This compound (5464-58-4) for sale [vulcanchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Zinin reaction - Wikipedia [en.wikipedia.org]
- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Acetamido-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3-Acetamido-5-nitrobenzoic acid, a compound of interest in various research and development applications. This document is structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application.
Introduction: Understanding the Molecular Landscape
This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core with an acetamido group at the 3-position and a nitro group at the 5-position, dictates its chemical behavior and physical characteristics. The interplay of these functional groups—the acidic carboxyl group, the hydrogen-bond donating and accepting acetamido group, and the strongly electron-withdrawing nitro group—results in a unique set of properties that are critical for its use in chemical synthesis and drug design. A thorough understanding of these properties is paramount for predicting its reactivity, solubility, and interaction with biological systems.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, computed values are provided for guidance.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5464-58-4 | [1] |
| Molecular Formula | C₉H₈N₂O₅ | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Water: Limited (predicted) | |
| Ethanol: Soluble (predicted) | ||
| DMSO: Soluble (predicted) | ||
| Acetone: Soluble (predicted) | ||
| pKa | ~3.0 - 3.5 (estimated) | |
| LogP | 1.1 - 1.28 (computed) | [1], [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern will lead to specific splitting patterns.
-
Amide Proton (NH): A singlet, typically in the region of δ 8.0-10.0 ppm, which may be broad.
-
Methyl Protons (CH₃): A singlet corresponding to the three protons of the acetyl group, typically in the region of δ 2.0-2.5 ppm.
-
Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key expected signals include:
-
Carbonyl Carbons: Two signals at the downfield end of the spectrum (δ 160-180 ppm) corresponding to the carboxylic acid and amide carbonyls.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the nitro and acetamido groups showing distinct chemical shifts due to their electronic effects.
-
Methyl Carbon: A signal in the aliphatic region (δ 20-30 ppm) for the acetyl methyl group.
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Peaks in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 224. Key fragmentation pathways may involve the loss of the carboxylic acid group (-COOH, 45 Da), the acetyl group (-COCH₃, 43 Da), and the nitro group (-NO₂, 46 Da).
Experimental Methodologies
To ensure the reliability of physicochemical data, standardized experimental protocols are essential.
Determination of Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A common method for determining solubility is the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. Potentiometric titration is a highly accurate method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. If dust is generated, use respiratory protection.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
The physicochemical properties of this compound are a direct consequence of its molecular structure. A comprehensive understanding of these properties, obtained through rigorous experimental determination, is essential for its effective application in research and development. This guide provides a foundational understanding and practical methodologies for the characterization of this important chemical entity.
References
-
US Patent US3907880A. Process for the preparation of 3-acetamido-5-aminobenzoic acid. [4]
Sources
Solubility of 3-Acetamido-5-nitrobenzoic Acid in Organic Solvents: A Physicochemical and Methodological Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetamido-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, particularly X-ray contrast agents.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document delineates the core physicochemical principles governing its solubility, presents comparative solubility data from structurally related compounds, and provides a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical foundation for working with this compound.
Introduction: The Physicochemical Profile of this compound
This compound (CAS: 5464-58-4) is an aromatic compound whose molecular structure dictates its solubility profile.[2][3][4] The molecule integrates several functional groups onto a central benzene ring:
-
A Carboxylic Acid Group (-COOH): A polar, acidic group capable of acting as a strong hydrogen bond donor and acceptor.
-
An Amide Group (-NHCOCH₃): A polar group that can also participate in hydrogen bonding.
-
A Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.
-
An Aromatic Ring: A nonpolar, hydrophobic backbone.
The interplay between these polar, hydrogen-bonding capable groups and the nonpolar aromatic ring results in a complex solubility behavior that is highly dependent on the chosen solvent system. The prediction and experimental determination of solubility are therefore essential for any process involving this molecule.[5][6][7]
Key Physicochemical Properties:
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[8][9] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The solubility of this compound is influenced by:
-
Polarity: The presence of multiple polar functional groups suggests that polar solvents will be more effective at solvating the molecule than nonpolar solvents.
-
Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol and ethanol) are excellent candidates as they can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid, amide, and nitro groups. Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors.
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the solute's crystal lattice forces.
The following diagram illustrates the fundamental molecular interactions that govern the dissolution process.
Caption: Core energetic relationships in the dissolution process.
Quantitative Solubility Data (Comparative Analysis)
The table below summarizes the known solubility of 3-nitrobenzoic acid in several common organic solvents.
| Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Water | 15 °C | 0.24 | [11] |
| Methanol | 10 °C | 47.34 | [11] |
| Ethanol | Not Specified | Freely Soluble | |
| Diethyl Ether | Not Specified | Freely Soluble | |
| Benzene | 10 °C | 0.795 | [11] |
Note: "Freely Soluble" generally implies a solubility of >1g in <10mL of solvent.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard.[12] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve saturation. The concentration of the solute in the supernatant liquid is then measured, representing the equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Place the sealed vessel in a constant-temperature orbital shaker or water bath.
-
Agitate the mixture at a consistent rate for a predetermined period (typically starting at 24 hours). The temperature must be rigorously controlled (± 0.5 °C).
-
-
Equilibrium Validation (Self-Validation System):
-
To ensure equilibrium has been reached, perform sampling at sequential time points (e.g., 24, 48, and 72 hours).
-
At each time point, cease agitation and allow the solid to settle. If necessary, centrifuge the sample at the same constant temperature to achieve clear phase separation.
-
Carefully extract an aliquot of the clear supernatant for analysis.
-
Equilibrium is confirmed when the measured solubility values from two consecutive time points are statistically identical.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh a clean, dry, pre-tared container (e.g., glass dish).
-
Transfer a precise volume or mass of the clear supernatant into the container and record the weight.
-
Carefully evaporate the solvent in an oven or vacuum oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is fully evaporated, dry the solid residue to a constant weight.
-
Cool the container in a desiccator before final weighing.
-
-
Calculation:
-
The solubility is calculated from the mass of the dried residue (solute) and the initial volume or mass of the solvent portion of the aliquot.
-
Solubility (g / 100 mL) = (Mass of Residue / Volume of Supernatant) * 100
-
Solubility (g / 100 g solvent) = (Mass of Residue / Mass of Solvent) * 100
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the self-validating shake-flask solubility protocol.
Conclusion
The solubility of this compound is a critical parameter for its effective use in chemical synthesis and pharmaceutical development. Its molecular structure, rich in polar and hydrogen-bonding functional groups, suggests a high affinity for polar organic solvents, particularly polar protic solvents like methanol and ethanol. While direct quantitative data is sparse, a robust estimation can be made by referencing structurally similar compounds like 3-nitrobenzoic acid. For definitive data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively control and leverage the solubility of this important compound.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications.
- Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications.
- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
- Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- This compound | C9H8N2O5 | CID 79590. (n.d.). PubChem.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.
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- US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. (n.d.). Google Patents.
- This compound - CAS:5464-58-4. (n.d.). 北京欣恒研科技有限公司.
- This compound. (2018, May 16). SIELC Technologies.
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Spectroscopic Data of 3-Acetamido-5-nitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Pharmaceutical Synthesis
3-Acetamido-5-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, including contrast media for medical imaging and other complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group on a benzene ring, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation during the drug development process. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and comparative data from analogous compounds.
Molecular Structure and Key Spectroscopic Features
The arrangement of the electron-donating acetamido group and the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The interplay of these substituents creates a unique spectral fingerprint that can be predicted and interpreted.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. In this compound, we expect to see signals corresponding to the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetamido group.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Amide (-NH) | 9.5 - 10.5 | Singlet (broad) | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift can be solvent-dependent. |
| Aromatic (H-2) | 8.5 - 8.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Positioned between two electron-withdrawing groups (nitro and carboxylic acid), this proton is expected to be the most deshielded of the aromatic protons. |
| Aromatic (H-6) | 8.2 - 8.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Flanked by the electron-donating acetamido group and the electron-withdrawing carboxylic acid, its chemical shift is influenced by both. |
| Aromatic (H-4) | 7.8 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | 1H | Situated between the acetamido and nitro groups, its environment is also complex. |
| Acetamido (-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | The methyl protons of the acetamido group typically appear as a sharp singlet in this region. |
Causality Behind Predicted Shifts:
-
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strong EWGs. They decrease the electron density around the aromatic protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).
-
Electron-Donating Groups (EDG): The acetamido (-NHCOCH₃) group is an ortho-, para-directing and activating (electron-donating) group. It increases electron density at the ortho and para positions, leading to "shielding" and a lower chemical shift (upfield) compared to unsubstituted benzene.
-
Anisotropic Effects: The π-electron cloud of the benzene ring generates a ring current that deshields the aromatic protons, causing them to appear at a characteristically high chemical shift (typically 6.5-8.5 ppm).[1]
Experimental Protocol for ¹H NMR Acquisition
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Shimming: Homogenize the magnetic field by shimming to obtain sharp, well-resolved peaks.
-
Acquisition Parameters: For a routine semi-quantitative ¹H spectrum, recommended parameters include a 4-second acquisition time, no relaxation delay, and a 45° pulse width.[2]
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted based on the sample concentration and desired signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Apply phase and baseline corrections. Integrate the peaks to determine the relative ratios of the different types of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms. |
| Acetamido (C=O) | 168 - 172 | The carbonyl carbon of the amide group is also significantly deshielded. |
| Aromatic (C-5) | 148 - 152 | The carbon atom attached to the strongly electron-withdrawing nitro group will be the most deshielded aromatic carbon. |
| Aromatic (C-3) | 140 - 145 | The carbon attached to the acetamido group will be influenced by its electron-donating nature. |
| Aromatic (C-1) | 135 - 140 | The carbon bearing the carboxylic acid group will be deshielded. |
| Aromatic (C-2, C-6, C-4) | 115 - 130 | The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of the substituents. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[3] |
| Acetamido (-CH₃) | 20 - 25 | The methyl carbon of the acetamido group is expected in the typical aliphatic region. |
Trustworthiness of Predictions:
The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The presence of both electron-donating and electron-withdrawing groups leads to a wide spread of chemical shifts for the aromatic carbons. These predictions are based on established substituent effects on benzene ring chemical shifts.
Experimental Protocol for ¹³C NMR Acquisition
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition Parameters: For a typical organic molecule of this size, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[2] A broadband proton decoupling pulse sequence is used to simplify the spectrum.
-
Data Acquisition: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline corrections.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Vibrational Mode |
| Carboxylic Acid (-OH) | 2500 - 3300 | Very broad | O-H stretch |
| Aromatic (C-H) | 3000 - 3100 | Sharp, medium | C-H stretch |
| Amide (N-H) | 3200 - 3400 | Medium, may be broad | N-H stretch |
| Acetamido (-CH₃) | 2850 - 2960 | Weak to medium | C-H stretch |
| Carboxylic Acid (C=O) | 1680 - 1720 | Strong, sharp | C=O stretch |
| Acetamido (C=O) | 1640 - 1680 | Strong, sharp (Amide I band) | C=O stretch |
| Nitro (-NO₂) | 1500 - 1560 and 1340 - 1380 | Strong, sharp | Asymmetric and symmetric N-O stretch |
| Aromatic (C=C) | 1450 - 1600 | Medium to weak | C=C stretch in ring |
| Amide (N-H) | 1510 - 1570 | Medium (Amide II band) | N-H bend |
Authoritative Grounding:
-
The broad O-H stretch of the carboxylic acid is a result of strong hydrogen bonding.[4]
-
The C=O stretch of the carboxylic acid is typically found in the 1700-1680 cm⁻¹ range for aryl carboxylic acids.[4]
-
Aromatic nitro compounds characteristically show two strong absorption bands for the asymmetric and symmetric stretching of the nitro group.
-
The aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than 3000 cm⁻¹.
Experimental Protocol for FT-IR Acquisition (Solid Sample)
Sources
An In-depth Technical Guide to Early Synthetic Routes for 3-Acetamido-5-nitrobenzoic Acid
Introduction
3-Acetamido-5-nitrobenzoic acid is a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structural arrangement, featuring a carboxylic acid, an electron-withdrawing nitro group, and a protected amino group (acetamido), makes it a versatile building block. Historically, its most significant application has been as a precursor for iodinated X-ray contrast agents, which are essential for modern medical imaging.[1] This guide provides an in-depth exploration of the foundational, early synthetic strategies for preparing this compound, focusing on the chemical logic behind the chosen pathways and providing detailed, field-proven protocols for the research scientist.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and historically significant approach to synthesizing this compound begins with a readily available starting material, benzoic acid. The synthesis hinges on the careful orchestration of electrophilic aromatic substitution and selective functional group manipulation.
A retrosynthetic breakdown reveals a clear path: the target molecule can be formed by the acetylation of an amino group, pointing to 3-amino-5-nitrobenzoic acid as the immediate precursor. This precursor, in turn, can be synthesized via the selective reduction of one nitro group from 3,5-dinitrobenzoic acid . Finally, 3,5-dinitrobenzoic acid is accessible through the exhaustive nitration of benzoic acid. This multi-step process represents the classic and most direct early route.
Caption: Retrosynthetic analysis of this compound.
The Primary Synthetic Pathway: From Benzoic Acid
This route is the most well-established and demonstrates key principles of aromatic chemistry. It is a three-step synthesis that offers high yields and relatively pure products.
Step 1: Dinitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid
The synthesis begins with the dinitration of benzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. This electronic influence deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the meta (3 and 5) positions. This directing effect is crucial for achieving the desired substitution pattern. A strong nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid, is required to overcome the deactivation and install two nitro groups.[2][3][4]
Causality of Experimental Choices:
-
Reagents: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
-
Temperature Control: The reaction is highly exothermic. Careful temperature control, often keeping the reaction mixture below 45°C during the initial addition and then heating to drive the reaction to completion, is necessary to prevent runaway reactions and minimize the formation of byproducts.[2]
Step 2: Selective Reduction to 3-Amino-5-nitrobenzoic Acid
This is the most chemically nuanced step in the sequence. The goal is to reduce one of the two nitro groups to an amino group while leaving the other intact. The symmetrical nature of 3,5-dinitrobenzoic acid means that the reduction of either nitro group yields the same product. The challenge lies in preventing over-reduction to 3,5-diaminobenzoic acid.
Classic methods for this selective transformation often employ reagents like sodium sulfide or ammonium polysulfide in what is known as the Zinin reduction. The mechanism involves the transfer of electrons from the sulfide species to the nitro group, typically in an aqueous or alcoholic solution.
Causality of Experimental Choices:
-
Selective Reagents: Unlike powerful reducing agents like catalytic hydrogenation with H₂/Pd-C, which would likely reduce both nitro groups, sulfide-based reagents can be used in stoichiometric amounts under controlled conditions to achieve mono-reduction. The choice of a specific "special reduction agent" is key to the success of this step.[1]
Step 3: Acetylation to this compound
The final step is the acetylation of the amino group of 3-amino-5-nitrobenzoic acid. This is a standard nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Causality of Experimental Choices:
-
Reagent: Acetic anhydride is commonly used as it is effective, relatively inexpensive, and the acetic acid byproduct is easily removed.[6]
-
Reaction Control: The acetylation protects the amino group from undesired side reactions in subsequent synthetic steps (for example, if this molecule were to be further modified). It also modulates the electronic properties of the ring.
Caption: Primary workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established, authoritative procedures and represent a reliable method for laboratory-scale synthesis.
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid
This protocol is adapted from Organic Syntheses.[2]
-
Preparation: In a 2-liter round-bottomed flask equipped with a stirrer and placed in a fume hood, add 300 mL of concentrated sulfuric acid. Carefully add 61 g (0.5 mole) of benzoic acid while stirring.
-
Nitration (Part 1): Cool the mixture with a water bath to maintain a temperature between 70°C and 90°C. Slowly add 100 mL of fuming nitric acid in small portions (2-3 mL at a time). After the addition is complete, cover the flask and let it stand for at least one hour.
-
Nitration (Part 2): Heat the flask on a steam bath for 4 hours. Allow the mixture to cool to room temperature.
-
Nitration (Part 3): Add an additional 75 mL of fuming nitric acid. Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for another 3 hours.
-
Isolation: Allow the reaction mixture to cool and then carefully pour it into a beaker containing 800 g of crushed ice and 800 mL of water.
-
Purification: Stir the mixture for 30 minutes, then filter the precipitated solid using suction filtration. Wash the crude product with cold water until the washings are free of sulfates. The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid (Typical yield: 54–58%).[2]
Protocol 2: Synthesis of this compound
(Note: This protocol describes the subsequent reduction and acetylation steps.)
-
Selective Reduction:
-
In a suitable flask, dissolve 21.2 g (0.1 mole) of 3,5-dinitrobenzoic acid in an aqueous solution of sodium carbonate.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) or a similar sulfide-based reducing agent.
-
Slowly add the sulfide solution to the dinitrobenzoic acid solution while monitoring the temperature. The reaction is often heated gently (e.g., to 80-90°C) to proceed at a reasonable rate.
-
After the reaction is complete (monitored by TLC), carefully acidify the mixture with hydrochloric acid to precipitate the product, 3-amino-5-nitrobenzoic acid.
-
Filter the solid, wash with water, and dry.
-
-
Acetylation:
-
Suspend 18.2 g (0.1 mole) of the dried 3-amino-5-nitrobenzoic acid in a suitable solvent (e.g., glacial acetic acid).
-
Add a slight molar excess of acetic anhydride (approx. 11.2 g, 0.11 mole).
-
Heat the mixture gently under reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry to obtain this compound.
-
Alternative Foundational Route: From Toluene
An alternative, though more lengthy, route begins with toluene, one of the most fundamental aromatic feedstocks. This pathway highlights the conversion of an alkyl side chain into a carboxylic acid before proceeding with the nitration chemistry.
-
Oxidation of Toluene: Toluene is first oxidized to benzoic acid. A classic and robust method for this transformation is the use of a strong oxidizing agent like alkaline potassium permanganate (KMnO₄), followed by acidification.[5][7]
-
Dinitration and Subsequent Steps: The resulting benzoic acid is then channeled into the primary synthetic pathway described above (dinitration, selective reduction, and acetylation).
Caption: Alternative synthesis starting from the oxidation of toluene.
Data Summary
The following table summarizes the key transformations in the primary synthetic route.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 3,5-Dinitrobenzoic Acid | 54-60%[2] |
| 2 | 3,5-Dinitrobenzoic Acid | Na₂S or (NH₄)₂S | 3-Amino-5-nitrobenzoic Acid | Variable |
| 3 | 3-Amino-5-nitrobenzoic Acid | Acetic Anhydride (Ac₂O) | This compound | High |
Conclusion
The early synthesis of this compound is a classic example of multi-step aromatic synthesis that relies on fundamental principles of directing groups, electrophilic substitution, and selective functional group transformations. The primary route, starting from the dinitration of benzoic acid followed by a controlled reduction and subsequent acetylation, remains a robust and instructive pathway. Understanding the causality behind the choice of reagents and reaction conditions at each stage is critical for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals working with this important chemical intermediate.
References
- Hakansson, C. L. (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid. U.S. Patent No. 3,907,880.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Homework.Study.com. Starting with toluene, how would you synthesize the three nitrobenzoic acids?.
- ChemicalBook. 3-Amino-5-nitrobenzoic acid synthesis.
- Organic Syntheses Procedure: 3,5-dinitrobenzoic acid.
- Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride.
- ChemicalBook. (2025).
- Wikipedia. 3,5-Dinitrobenzoic acid.
- Homework.Study.com.
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The Strategic Intermediate: A Technical Guide to 3-Acetamido-5-nitrobenzoic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Architect in Complex Molecule Synthesis
In the intricate world of organic synthesis, the journey from simple precursors to complex, high-value molecules is paved with critical intermediates. These are the unsung architects, compounds whose unique arrangement of functional groups provides the strategic foundation for constructing elaborate molecular edifices. Among these, 3-Acetamido-5-nitrobenzoic acid (ANBA) stands out as a particularly versatile and powerful building block. Its trifunctional aromatic scaffold—featuring a carboxylic acid, an acetamido group, and a nitro group—offers a palette of orthogonal reactivity. This allows for selective, sequential chemical transformations, making it an indispensable intermediate in the development of pharmaceuticals, particularly iodinated X-ray contrast media, and other specialized chemical agents. This guide provides an in-depth exploration of ANBA, from its fundamental properties and synthesis to its pivotal role in multi-step synthetic pathways.
Core Molecular Profile of this compound
This compound is an organic compound characterized by a benzoic acid core substituted with an acetamido group (-NHCOCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position.[1] This specific arrangement is key to its utility, providing distinct points for chemical modification.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][2] |
| CAS Number | 5464-58-4 | [PubChem][2] |
| Molecular Formula | C₉H₈N₂O₅ | [PubChem][2] |
| Molecular Weight | 224.17 g/mol | [PubChem][2] |
| Appearance | Solid (Typically a powder) | |
| Melting Point | Data varies; often cited in ranges such as 209-212 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in some organic solvents | |
| pKa | The carboxylic acid proton is acidic |
Synthesis Pathway: From Dinitro to Trifunctional Intermediate
The most established route to this compound begins with a more common starting material, 3,5-dinitrobenzoic acid.[4] The synthesis is a logical two-step process that leverages the differential reactivity of the two nitro groups to achieve a specific, mono-functionalized intermediate, which is then protected before proceeding.
The overall synthetic logic is as follows:
-
Selective Reduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amine, yielding 3-amino-5-nitrobenzoic acid. This partial reduction is a critical step that sets up the distinct amino and nitro functionalities.
-
Acetylation (Protection): The newly formed amino group is then acetylated, typically using acetic anhydride. This serves a dual purpose: it installs the desired acetamido group and protects the amine from undesired side reactions in subsequent synthetic steps, resulting in the final product, this compound.[4]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Acetylation of 3-Amino-5-nitrobenzoic Acid
This protocol is a representative method. Specific conditions should be optimized based on laboratory scale and safety assessments.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-5-nitrobenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: While stirring, slowly add acetic anhydride (approximately 1.1 to 1.5 equivalents). An exothermic reaction may be observed.
-
Reaction: Heat the mixture gently (e.g., to 80-100°C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The Strategic Role as a Chemical Intermediate
The power of this compound lies in the distinct chemical handles it offers for sequential modification. This orthogonality is the cornerstone of its utility in building complex molecules.
Caption: Reactivity map of the functional groups on this compound.
Pivotal Application: Synthesis of X-Ray Contrast Agents
A primary and high-value application of this compound is its role as a key precursor in the synthesis of non-ionic, iodinated X-ray contrast media.[4] These complex molecules, such as Iopamidol, are essential in modern diagnostic imaging to enhance the visibility of internal body structures.[5][6]
The synthetic pathway leverages ANBA as follows:
-
Reduction of the Nitro Group: The nitro group of ANBA is reduced to an amine, yielding 3-acetamido-5-aminobenzoic acid .[4] This is the most critical transformation, unmasking a reactive site for further functionalization. This reduction must be performed without affecting the carboxylic acid or the acetamido group.
-
Iodination: The aromatic ring of 3-acetamido-5-aminobenzoic acid is highly activated towards electrophilic substitution. It undergoes tri-iodination at the 2, 4, and 6 positions, creating the core structure of many contrast agents.
-
Further Functionalization: The carboxylic acid and the newly introduced amino group are then converted into various amide side chains, which are crucial for imparting high water solubility and low osmolality, thereby reducing patient discomfort and side effects.[5]
Experimental Protocol: Reduction of this compound
This protocol is a representative method for nitro group reduction using tin(II) chloride, a common laboratory procedure. Catalytic hydrogenation is a common industrial alternative.[3]
-
Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a solvent such as ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents). To this mixture, carefully add concentrated hydrochloric acid (HCl) dropwise until the solution becomes clear.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (typically 80-90°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic. This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the inorganic salts. The filtrate, containing the desired 3-acetamido-5-aminobenzoic acid, can then be acidified to precipitate the product, which is collected by filtration.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound and its precursors/derivatives.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its value is derived from the planned and sequential reactivity of its three distinct functional groups. By understanding its synthesis and the specific transformations it can undergo—most notably the selective reduction of its nitro group—researchers and drug development professionals can efficiently access complex and valuable downstream products. Its central role in the production of life-saving diagnostic agents like X-ray contrast media underscores its importance and solidifies its position as a key intermediate in the landscape of modern organic and medicinal chemistry.
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A Comprehensive Technical Guide to the Safe Handling of 3-Acetamido-5-nitrobenzoic Acid for Research and Development
Introduction
3-Acetamido-5-nitrobenzoic acid is a valuable building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and other complex molecules. Its unique trifunctional nature, possessing a carboxylic acid, an acetamido group, and a nitro group on an aromatic ring, makes it a versatile reagent. However, these same functional groups also impart specific chemical and toxicological properties that necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions for its handling, storage, and disposal in a research and development setting. The information herein is synthesized from available data on closely related compounds and general principles of chemical safety, providing a robust framework for risk mitigation.
Chemical Identification and Properties
A precise understanding of the chemical's identity is the foundation of a sound safety assessment.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5464-58-4 | [1] |
| Molecular Formula | C₉H₈N₂O₅ | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
The nitroaromatic and carboxylic acid moieties are the primary drivers of this hazard profile. The nitro group can lead to toxicity, while the acidic nature and overall structure contribute to irritant properties.
GHS Hazard Pictograms
Caption: A stepwise workflow for responding to a spill of this compound.
Handling and Storage
Adherence to proper handling and storage procedures is a primary preventative measure.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood. [3]* Avoid generating dust. Use appropriate tools for handling solids.
-
Avoid contact with skin, eyes, and clothing. [4]* Do not eat, drink, or smoke in areas where the chemical is handled. [3]* Wash hands thoroughly after handling. [3]* Keep containers tightly closed when not in use. [3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]* Store away from incompatible materials such as strong oxidizing agents. * Keep away from heat and sources of ignition. [4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
| Control Measure | Specification |
| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [6] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. [5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [5] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient. [6] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. [5] |
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal storage conditions. [4]* Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents. * Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. [6]The information below is based on the GHS classification of structurally similar compounds. [2]
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.
Conclusion
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its presumed oral toxicity. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with this and any other chemical in a laboratory setting.
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thermal stability of 3-Acetamido-5-nitrobenzoic acid
An In-depth Technical Guide to the Thermal Stability of 3-Acetamido-5-nitrobenzoic Acid
Executive Summary
This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the pharmaceutical and fine chemical industries.[1] The presence of both a nitro group and a carboxylic acid function necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and processing. This guide provides a comprehensive framework for evaluating the thermal properties of this compound, grounded in established analytical principles. We detail robust protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and offer a framework for interpreting the resulting data. While specific experimental data for this molecule is not publicly available, this guide synthesizes field-proven methodologies from closely related nitrobenzoic acid isomers to establish a predictive and reliable assessment of its thermal behavior, including potential decomposition pathways and associated hazards.
Introduction to Thermal Stability in Drug Development
In pharmaceutical research and development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. It dictates viable conditions for manufacturing, formulation, and storage, directly impacting the safety, efficacy, and shelf-life of the final product. For nitroaromatic compounds like this compound, this analysis is paramount. The nitro group is an explosophore, and its presence can render a molecule susceptible to energetic decomposition when subjected to thermal stress.[2] A comprehensive thermal analysis profile, therefore, is not merely a characterization step but a fundamental safety requirement. This guide outlines the core thermoanalytical techniques and interpretive logic required to build such a profile for this compound.
Physicochemical Properties and Safety Considerations
A foundational understanding of the molecule's properties is essential before commencing any thermal analysis.
2.1 Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5464-58-4 | [4] |
| Molecular Formula | C₉H₈N₂O₅ | [3] |
| Molecular Weight | 224.17 g/mol | [3] |
| Structure | A benzoic acid backbone with an acetamido group at the 3-position and a nitro group at the 5-position. | [4] |
2.2 General Safety and Handling
While a specific, detailed safety sheet for this compound is not widely available, data from analogous compounds, such as 3-nitrobenzoic acid, provide essential safety guidance.
-
Hazard Profile : Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[5]
-
Thermal Decomposition Hazards : In the event of a fire or excessive heating, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
Core Principles of Thermal Analysis Techniques
The evaluation of thermal stability primarily relies on two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is invaluable for identifying the temperatures at which decomposition begins and quantifying the mass loss associated with these events. The resulting data helps determine the upper temperature limits for safe handling and storage.[8]
-
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It detects physical transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition). For potentially energetic materials, DSC is critical for identifying exothermic (heat-releasing) decomposition events, which signal a significant safety hazard.[2][10]
Recommended Experimental Protocols
The following protocols are designed to provide a comprehensive and self-validating assessment of the . They are adapted from established methods for analyzing nitrobenzoic acid isomers.[11][12]
4.1 Thermogravimetric Analysis (TGA) Protocol
This protocol quantifies mass loss upon heating, identifying the onset of decomposition.
Rationale: The use of a dynamic heating rate under an inert nitrogen atmosphere is crucial. Nitrogen prevents oxidative side reactions, ensuring that the observed mass loss is due to the inherent thermal decomposition of the compound.[8] Multiple heating rates can be used for kinetic analysis to predict stability over longer timeframes.[8]
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
Methodology:
-
Calibration: Verify the instrument's mass and temperature calibration according to manufacturer guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared aluminum or ceramic TGA pan.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 40-50 mL/min.[13]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures corresponding to 5% and 50% mass loss (T₅% and T₅₀%).
4.2 Differential Scanning Calorimetry (DSC) Protocol
This protocol identifies melting behavior and hazardous exothermic decomposition.
Rationale: Using hermetically sealed crucibles is critical to suppress sample evaporation, which could be misinterpreted as an endothermic event.[2] This ensures that the observed heat flow is directly related to the melting and decomposition of the material itself. The temperature range should extend well beyond the melting point to capture any subsequent decomposition events.[11]
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).
Methodology:
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards, such as indium.[14]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
-
Atmosphere: Maintain a nitrogen purge at 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[10]
-
-
Data Analysis: Record the differential heat flow. Identify the melting endotherm (onset temperature, peak temperature, and enthalpy of fusion, ΔHբᵤₛ) and any subsequent exothermic peaks, noting their onset temperature and enthalpy of decomposition (ΔHₔ).
Data Interpretation and Thermal Hazard Assessment
The data from TGA and DSC must be synthesized to form a complete picture of the compound's thermal behavior.
5.1 Integrated Workflow for Thermal Analysis
The relationship between sample preparation, analysis, and data interpretation follows a logical sequence to ensure a robust evaluation.
Caption: Workflow for Thermal Stability Assessment.
5.2 Hypothetical Data Summary
Based on analysis of related nitrobenzoic acids, the following table presents a realistic, albeit hypothetical, summary of expected thermal data for this compound.[11]
| Parameter | Technique | Expected Value | Interpretation |
| Melting Onset (Tₘ) | DSC | ~160 - 180 °C | Indicates phase transition from solid to liquid. A sharp peak suggests high purity. |
| Decomposition Onset (TGA) | TGA | ~200 - 220 °C | The temperature at which significant mass loss begins, defining an upper limit for thermal processing. |
| Exotherm Onset (DSC) | DSC | ~230 - 250 °C | Start of an energetic decomposition. Processing at or near this temperature is hazardous. |
| Enthalpy of Decomposition (ΔHₔ) | DSC | >300 J/g | A significant heat release, confirming a high-energy decomposition event.[11] |
| Total Mass Loss (at 400°C) | TGA | >80% | Indicates near-complete decomposition into volatile products. |
5.3 Key Interpretive Points
-
Separation of Melting and Decomposition: A large temperature difference between the melting point and the onset of decomposition is desirable, as it provides a safe processing window for the molten material.
-
Exothermic Decomposition: The presence of a sharp, high-energy exotherm shortly after melting is a critical warning sign. This behavior is characteristic of many nitroaromatic compounds and indicates a potential for runaway reaction if the onset temperature is approached.[15]
-
Mass Loss Correlation: The onset of mass loss in the TGA curve should correlate with the onset of the decomposition exotherm in the DSC curve. This confirms that the energetic event is associated with the breakdown of the material.
Potential Thermal Decomposition Mechanism
The structure of this compound suggests a multi-stage decomposition pathway. The most likely initial steps involve the cleavage of the weakest bonds under thermal stress. Studies on related benzoic acid derivatives often show that decarboxylation (loss of CO₂) is a primary degradation pathway.[16] The C-NO₂ bond is also known to be thermally labile.
A plausible decomposition cascade is:
-
Initial Decarboxylation: The carboxylic acid group is lost as CO₂.
-
Nitro Group Cleavage: The C-NO₂ bond breaks, releasing nitrogen oxides (e.g., NO₂, N₂O).
-
Acetamido Group Fragmentation: The remaining acetamido-aniline structure fragments at higher temperatures.
This proposed pathway highlights the formation of gaseous byproducts, consistent with the significant mass loss observed in TGA.
Caption: Proposed Thermal Decomposition Pathway.
Conclusion and Recommendations
A thorough evaluation of the is essential for its safe utilization. The protocols and interpretive framework presented in this guide provide a robust system for this assessment.
Key Recommendations:
-
Maximum Processing Temperature: Based on the projected data, the maximum recommended processing temperature for this compound should not exceed 180-190 °C, providing a safety margin below the expected decomposition onset of ~200-220 °C.
-
Avoid Prolonged Heating: Even below the decomposition onset, prolonged heating near the upper temperature limit should be avoided, as decomposition kinetics can be time-dependent.
-
Inert Atmosphere: When heating this material, particularly above its melting point, the use of an inert atmosphere (e.g., nitrogen) is strongly recommended to prevent uncontrolled oxidative decomposition.
-
Scale-up Considerations: The thermal data generated on a milligram scale using TGA and DSC serve as a critical screening tool. Any scale-up operations must be accompanied by further safety testing, such as adiabatic calorimetry, to fully understand the potential for thermal runaway in a larger batch size.
By adhering to these analytical principles and recommendations, researchers, scientists, and drug development professionals can handle this compound with a confident understanding of its thermal behavior, ensuring both laboratory safety and product integrity.
References
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- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-acetyl-5-nitrobenzoic acid.
- SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
- Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
- Vulcanchem. (n.d.). This compound - 5464-58-4.
- ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
- PubChem. (n.d.). This compound.
- R Discovery. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
- SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid.
- Google Patents. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
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- Journal of the Chemical Society B. (1966). The thermal decomposition of some organic solids. Part II.
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An In-depth Technical Guide to the Crystalline Structure of 3,5-Dinitrobenzoic Acid
A Note to the Reader: This technical guide was initially intended to detail the crystalline structure of 3-Acetamido-5-nitrobenzoic acid. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for this specific compound.
To fulfill the request for an in-depth technical guide on a relevant crystalline structure, this document will instead focus on the well-characterized crystalline structure of a closely related compound: 3,5-Dinitrobenzoic acid . This molecule shares the benzoic acid core and the presence of nitro groups, offering valuable insights into the types of intermolecular interactions and packing motifs that could be anticipated in this compound. The principles of crystallographic analysis and the methodologies described herein are directly applicable to the study of other small organic molecules.
Introduction
3,5-Dinitrobenzoic acid is a nitrated derivative of benzoic acid, a fundamental building block in organic chemistry.[1] Its molecular structure, characterized by a benzene ring substituted with a carboxylic acid group and two nitro groups at the meta positions, leads to distinct physicochemical properties and a propensity for forming well-defined crystalline structures.[2] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for researchers in drug development and materials science, as the crystalline form can significantly influence properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystalline structure of 3,5-Dinitrobenzoic acid, based on single-crystal X-ray diffraction data.
Molecular and Physicochemical Properties
3,5-Dinitrobenzoic acid is an organic compound with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol .[2] The presence of two electron-withdrawing nitro groups significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [2] |
| Molecular Weight | 212.12 g/mol | [2] |
| IUPAC Name | 3,5-dinitrobenzoic acid | [2] |
| CAS Number | 99-34-3 | [3] |
Synthesis and Crystallization
Synthesis of 3,5-Dinitrobenzoic Acid
A common laboratory-scale synthesis of 3,5-Dinitrobenzoic acid involves the nitration of benzoic acid.
Experimental Protocol:
-
Reaction Setup: Benzoic acid is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.
-
Nitration: The reaction mixture is carefully heated to facilitate the electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator, leading to the preferential addition of the nitro groups at the 3 and 5 positions.
-
Isolation: After the reaction is complete, the mixture is poured onto ice, causing the 3,5-Dinitrobenzoic acid to precipitate out of the solution.
-
Purification: The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain crystals suitable for X-ray diffraction analysis.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for determining the crystalline structure. A typical method for 3,5-Dinitrobenzoic acid is slow evaporation.
Experimental Protocol:
-
Solution Preparation: A saturated solution of purified 3,5-Dinitrobenzoic acid is prepared in a suitable solvent (e.g., ethanol) at an elevated temperature.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of large, well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution for subsequent analysis.
Crystalline Structure Analysis
The crystal structure of 3,5-Dinitrobenzoic acid has been determined by single-crystal X-ray diffraction. The compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. At least two polymorphs have been reported in the literature. This guide will focus on one of the common monoclinic forms.
Crystallographic Data
The following table summarizes the crystallographic data for a representative polymorph of 3,5-Dinitrobenzoic acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0290 (6) |
| b (Å) | 8.8711 (7) |
| c (Å) | 9.514 (2) |
| β (°) | 95.639 (12) |
| Volume (ų) | 842.4 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.672 |
Note: This data is representative of one of the known polymorphs of 3,5-Dinitrobenzoic acid.
Molecular Conformation
Within the crystal structure, the benzoic acid moiety is largely planar. However, the nitro groups are typically twisted out of the plane of the benzene ring. This rotation is a balance between the steric hindrance between the nitro groups and the adjacent carboxylic acid group, and the electronic effects that favor coplanarity for optimal resonance.
Hydrogen Bonding and Supramolecular Assembly
A defining feature of the crystal structure of 3,5-Dinitrobenzoic acid is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules interact through strong O-H···O hydrogen bonds, creating a centrosymmetric R²₂(8) graph set motif. This is a very common and robust supramolecular synthon for carboxylic acids.
These dimers are then further organized in the crystal lattice through weaker intermolecular interactions, such as C-H···O interactions involving the aromatic hydrogens and the oxygen atoms of the nitro and carboxylic acid groups, as well as π-π stacking interactions between the aromatic rings of adjacent dimers.
Visualization of the Crystalline Structure
Molecular Structure of 3,5-Dinitrobenzoic Acid
Caption: Molecular structure of 3,5-Dinitrobenzoic acid.
Hydrogen-Bonded Dimer of 3,5-Dinitrobenzoic Acid
Caption: Carboxylic acid dimer formation via O-H···O hydrogen bonds.
Conclusion
The crystalline structure of 3,5-Dinitrobenzoic acid is a well-defined system governed by strong hydrogen bonding and other weaker intermolecular forces. The formation of robust carboxylic acid dimers is the primary supramolecular synthon, which dictates the overall packing of the molecules in the crystal lattice. While a definitive crystal structure for this compound is not currently available in the public domain, the analysis of 3,5-Dinitrobenzoic acid provides a strong foundation for predicting its solid-state behavior. It is highly probable that this compound also forms hydrogen-bonded dimers through its carboxylic acid group, with the acetamido and nitro groups playing a key role in the long-range ordering through additional hydrogen bonding and other weak interactions. Further experimental investigation is required to elucidate the precise crystalline arrangement of this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Smith, G., & Lynch, D. E. (2014). Crystal Structures and Hydrogen Bonding in the Co-Crystalline Adducts of 3,5-di-nitro-benzoic Acid With 4-amino-salicylic Acid and 2-hy-droxy-3-(1H-indol-3-yl)propenoic Acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o183–o187. [Link]
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Methodological & Application
Synthesis of 3-Acetamido-5-nitrobenzoic Acid: A Detailed Experimental Protocol for Researchers
Introduction
3-Acetamido-5-nitrobenzoic acid is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring an acetamido group, a nitro group, and a carboxylic acid on a benzene ring, offers multiple points for further chemical modification. The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This protocol details the nitration of 3-acetamidobenzoic acid, a process that requires careful control of reaction conditions to ensure both high yield and safety.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-acetamidobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid.
Reaction Scheme:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The aromatic ring of 3-acetamidobenzoic acid then acts as a nucleophile, attacking the nitronium ion. The acetamido group is an ortho-, para-director and activating, while the carboxylic acid group is a meta-director and deactivating. The nitro group is directed to the position that is meta to the carboxylic acid and ortho to the acetamido group, which is position 5.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Acetamidobenzoic acid | 179.17 | 5.0 g | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | Catalyst and solvent |
| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | Nitrating agent |
| Crushed Ice | - | ~200 g | For quenching |
| Distilled Water | 18.02 | As needed | For washing |
| Ethanol | 46.07 | As needed | For recrystallization |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Step-by-Step Procedure
1. Preparation of the Reaction Mixture:
-
Place 5.0 g of 3-acetamidobenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly add the cooled concentrated sulfuric acid to the round-bottom flask containing the 3-acetamidobenzoic acid while stirring. The mixture may warm up; ensure the temperature is maintained below 20 °C by using the ice bath.
2. Nitration:
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-acetamidobenzoic acid in sulfuric acid over a period of 30-45 minutes.
-
Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. Use the ice bath to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Prepare a beaker with approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes any residual acid.
-
Press the solid as dry as possible on the filter funnel.
4. Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or air dry.
5. Characterization:
-
Determine the melting point of the purified product.
-
Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure of this compound.
-
Calculate the percentage yield.
Safety and Waste Disposal
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1][2] Always handle them with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. [1]
-
The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[1]
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Have an emergency eyewash and safety shower readily accessible.[1]
Waste Disposal:
-
The acidic filtrate from the work-up should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local regulations.
-
Organic solvents used for recrystallization should be collected in a designated waste container.
-
Solid waste should be disposed of in a labeled hazardous waste container.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this important chemical intermediate for their synthetic needs. The key to a successful outcome lies in the meticulous control of the reaction temperature during the nitration step.
References
- Nitration reaction safety - YouTube. (2024, June 7).
- MATERIAL SAFETY DATA SHEET - Amazon S3. (2015, November 23).
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Application Note: Strategic Use of 3-Acetamido-5-nitrobenzoic Acid in the Synthesis of Advanced X-ray Contrast Media
Abstract
This document provides a comprehensive technical guide on the utilization of 3-Acetamido-5-nitrobenzoic acid as a pivotal starting material for the synthesis of iodinated X-ray contrast media. The focus is on the chemical strategies and detailed protocols for converting this precursor into highly substituted tri-iodinated benzene derivatives, which form the core structure of many modern non-ionic contrast agents. We will delve into the scientific rationale behind the synthetic steps, including electrophilic iodination, nitro group reduction, and subsequent functionalization, offering field-proven insights to streamline development and optimization.
Introduction: The Central Role of Iodinated Aromatics in Radiocontrast
Modern diagnostic imaging relies heavily on X-ray contrast media to enhance the visibility of internal structures.[1] The efficacy of these agents is directly proportional to their iodine content, as iodine's high atomic number allows for significant X-ray attenuation.[1][2] The current generation of contrast agents is predominantly based on a 2,4,6-tri-iodinated benzoic acid scaffold. This core structure is further functionalized with hydrophilic side chains to ensure high water solubility and low osmolality, which are critical for patient safety and tolerance.[3][4]
This compound serves as an excellent and cost-effective starting point for constructing these complex molecules. Its pre-defined substitution pattern—an activating acetamido group and a deactivating but reducible nitro group—provides a strategic handle for sequential and regioselective modifications of the benzene ring. This application note will elucidate the synthetic pathways from this key intermediate to advanced precursors for non-ionic X-ray contrast agents like Iohexol and Diatrizoic acid analogues.
Scientific Rationale and Synthetic Strategy
The overarching synthetic strategy involves a multi-step process that leverages the inherent reactivity of the functional groups on the this compound backbone. The key transformations are:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, creating a second activating group on the aromatic ring. This step is crucial for the subsequent tri-iodination.
-
Electrophilic Iodination: The electron-rich diamino-substituted ring readily undergoes electrophilic substitution with iodine, leading to the desired 2,4,6-tri-iodo derivative.
-
Functionalization of Amine and Carboxyl Groups: The amino and carboxylic acid functionalities are then converted into the characteristic side chains that impart the desired physicochemical properties of the final contrast agent.
The following diagram illustrates the general synthetic workflow:
Sources
Application Notes & Protocols: The Strategic Use of 3-Acetamido-5-nitrobenzoic Acid in Modern Pharmaceutical Synthesis
Introduction: In the intricate landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the active pharmaceutical ingredient (API). 3-Acetamido-5-nitrobenzoic acid (CAS: 5464-58-4) is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex molecules, most notably in the field of diagnostic imaging.[1][2] Its unique arrangement of a carboxylic acid, an acetamido group, and a nitro group on a benzene ring provides a versatile platform for a sequence of chemical transformations.[2]
This guide provides an in-depth exploration of the application of this compound and its derivatives in pharmaceutical synthesis. We will delve into the core synthetic strategies, detailed experimental protocols, and the underlying chemical principles that govern its transformation into high-value pharmaceutical agents, with a primary focus on the synthesis of non-ionic X-ray contrast media.
Core Application: A Gateway to Non-Ionic X-ray Contrast Agents
The most prominent application of this compound's chemical scaffold is in the industrial-scale synthesis of iodinated X-ray contrast agents like Iopamidol and Iohexol.[3][4] These agents are essential tools in medical diagnostics, enhancing the visibility of internal structures during radiological examinations.[5] The core structure of these agents is a tri-iodinated benzene ring, which provides the necessary radiopacity, surrounded by hydrophilic side chains that ensure high water solubility and low toxicity.[6]
The synthetic journey from a simple benzoic acid derivative to a complex, poly-hydroxylated, tri-iodinated final product is a multi-step process. This compound and its immediate precursors, such as 5-nitroisophthalic acid, are central to establishing the correct substitution pattern on the aromatic ring.[4][7] The acetamido group at the 3-position and the eventual amino group derived from the nitro group at the 5-position are crucial for directing the subsequent iodination and for the attachment of solubility-enhancing side chains.
Caption: General workflow for synthesizing iodinated contrast agents.
Key Synthetic Transformations & Protocols
The conversion of the this compound scaffold into the final API involves several critical chemical transformations. Below are detailed protocols for these key steps.
Reduction of the Aromatic Nitro Group
The transformation of the electron-withdrawing nitro group into a nucleophilic amino group is a foundational step. This amine is essential for subsequent reactions, including acylation to introduce complex side chains. A variety of methods can be employed, with the choice often depending on substrate compatibility and scale.[8] Catalytic hydrogenation is a clean and efficient method, while metal-acid systems offer a classic and cost-effective alternative.[9][10]
Protocol: Selective Nitro Group Reduction using Tin(II) Chloride
This method is particularly useful as it is generally mild and tolerates other functional groups like carboxylic acids.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1 equivalent of the 4-acetamido-3-nitrobenzoic acid derivative in ethanol.
-
Reagent Addition: Add 5-6 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction: Add concentrated hydrochloric acid dropwise to the mixture until a clear solution is obtained. Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.
-
Isolation: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol or ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude 4-acetamido-3-aminobenzoic acid can be purified by recrystallization.
Caption: Workflow for nitro group reduction.
Iodination of the Aromatic Ring
To achieve the necessary radiodensity for X-ray contrast, the aromatic ring must be substituted with three iodine atoms at the 2, 4, and 6 positions. This electrophilic aromatic substitution is typically performed on the activated 5-amino-isophthalamide intermediate.
Protocol: Tri-iodination using Iodine Monochloride (ICl)
-
Setup: Dissolve the 5-amino-isophthalamide derivative (1 equivalent) in a suitable solvent, such as dilute hydrochloric acid, in a reaction vessel protected from light.
-
Reagent Addition: Slowly add a solution of iodine monochloride (ICl), typically 3-4 equivalents, to the reaction mixture while maintaining the temperature, often around 70°C.[12]
-
Reaction: Stir the mixture for several hours until the reaction is complete, as monitored by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If necessary, adjust the pH to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove unreacted iodine and salts, and then with a suitable organic solvent like ethanol. The crude 5-amino-2,4,6-triiodo-isophthalamide can be dried under vacuum.
Amide Bond Formation (Amidation)
The carboxylic acid groups of the isophthalic acid backbone must be converted into amides to attach the hydrophilic side chains. This is a standard amide coupling reaction. The carboxylic acid is first activated, then reacted with the desired amine (e.g., 2-amino-1,3-propanediol, also known as serinol).[13][14]
Protocol: Amidation via Acyl Chloride Intermediate
-
Acyl Chloride Formation: In an inert atmosphere, suspend the 5-amino-2,4,6-triiodoisophthalic acid (1 equivalent) in a suitable solvent like dimethylacetamide (DMA). Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (2-2.5 equivalents) and stir until the acid is converted to the di-acyl chloride.[12][13]
-
Amine Addition: In a separate vessel, dissolve the amine (e.g., 2-amino-1,3-propanediol, ~2.2 equivalents) and a base like triethylamine (~2.2 equivalents) in DMA.[13]
-
Coupling Reaction: Slowly add the amine solution to the acyl chloride solution, maintaining a controlled temperature (e.g., below 30°C).[13] Stir the reaction for several hours until completion.
-
Isolation: The product, 5-amino-N,N'-bis(dihydroxypropyl)-2,4,6-triiodoisophthalamide, can often be precipitated by adding the reaction mixture to an anti-solvent like methylene chloride.[14] The precipitate is then filtered, washed, and dried.
Caption: Two-stage workflow for amide coupling.
N-Alkylation for Iohexol Synthesis
A key final step in the synthesis of Iohexol is the N-alkylation of the 5-acetamido group to introduce a 2,3-dihydroxypropyl side chain. This reaction differentiates Iohexol from other contrast agents.[15][16]
Protocol: N-alkylation with 3-Chloro-1,2-propanediol
-
Setup: Dissolve the intermediate, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, in a suitable solvent such as propylene glycol.[16]
-
Base and Reagent Addition: Add a base, typically sodium methoxide, to the solution. Then, add the alkylating agent, 3-chloro-1,2-propanediol.[16]
-
Reaction: Stir the mixture at ambient temperature for an extended period until the reaction is complete.[16]
-
Work-up and Purification: The work-up often involves evaporating the solvent. The crude Iohexol is then subjected to extensive purification, which may include recrystallization from solvents like butanol and treatment with ion-exchange resins to remove impurities and achieve the high purity required for pharmaceutical use.[6][15][16]
Data Summary: Key Intermediates
| Compound Name | Molecular Formula | Key Role |
| This compound | C₉H₈N₂O₅ | Starting scaffold providing the core substitution pattern. |
| 5-Amino-isophthalic acid | C₈H₇NO₄ | Key precursor after reduction of a dinitro-analogue. |
| 5-Amino-2,4,6-triiodoisophthalic acid dichloride (ATIPA-Cl) | C₈H₂Cl₂I₃NO₂ | Activated intermediate for amidation.[13] |
| 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C₁₄H₁₈I₃N₃O₆ | Core structure ready for final side-chain functionalization. |
| 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C₁₆H₂₀I₃N₃O₇ | Penultimate intermediate in Iohexol synthesis.[15] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the synthesis of life-saving diagnostic agents. Its carefully arranged functional groups allow for a logical and scalable synthetic sequence involving nitro reduction, aromatic iodination, and amide coupling. The protocols outlined herein provide a framework for these transformations, underscoring the compound's critical role in pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of the chemistry of this versatile building block is essential for innovation in the field of medical imaging and beyond.
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A Robust Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 3-Acetamido-5-nitrobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Acetamido-5-nitrobenzoic acid. This compound is a key intermediate in various synthetic pathways within pharmaceutical and chemical research. The method utilizes a standard C18 stationary phase with a simple, acidified mobile phase of acetonitrile and water, ensuring sharp, symmetrical peaks and reproducible results. Detection is performed via UV spectrophotometry. This guide provides a comprehensive protocol, from sample preparation to final analysis, and explains the scientific rationale behind the chosen chromatographic parameters, making it suitable for implementation in quality control, stability testing, and research environments.
Introduction and Scientific Rationale
This compound (C₉H₈N₂O₅, MW: 224.17 g/mol ) is an aromatic carboxylic acid containing both an electron-withdrawing nitro group and an acetamido group.[1][2] The accurate quantification of this compound is essential for ensuring the purity of starting materials, monitoring reaction progress, and qualifying final products in drug development and chemical synthesis.
The analytical challenge for compounds like this compound in reversed-phase chromatography often lies in managing the ionization of its acidic carboxylic acid functional group. The presence of a nitro group makes this compound more acidic than benzoic acid.[3][4] If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized (deprotonated) and non-ionized (protonated) forms, leading to poor chromatographic performance, specifically peak broadening and tailing.[5]
To overcome this, the developed method is based on the principle of ion suppression. By maintaining the mobile phase pH at a level at least 1.5 to 2 units below the analyte's pKa, we ensure that the carboxylic acid group remains fully protonated (non-ionized).[5] This single, neutral form interacts more consistently with the nonpolar C18 stationary phase, resulting in excellent peak shape and stable retention times. The use of a modern, end-capped C18 column is also recommended to minimize secondary interactions with residual silanol groups, which can otherwise cause peak tailing with polar analytes.[5]
Experimental Workflow
The overall workflow for the analysis is a streamlined process designed for efficiency and reproducibility.
Caption: General workflow for the HPLC analysis of this compound.
Detailed Methodology
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Deionized Water (Type I, 18.2 MΩ·cm).
-
Acid: Phosphoric acid (ACS grade, ~85%).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, compatible with mobile phase).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Rationale for Conditions:
-
Mobile Phase: A 40:60 mixture of acetonitrile and acidified water provides a good balance of elution strength and retention for this moderately polar compound. Phosphoric acid is used to adjust the pH to approximately 2.5, ensuring ion suppression.[6]
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures retention time stability and reduces viscosity fluctuations.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and provides good sensitivity for the analyte.[7][8] For optimal results, it is recommended to determine the absorbance maximum by running a UV-Vis spectrum of the analyte dissolved in the mobile phase.[9][10]
Step-by-Step Protocols
Protocol 1: Mobile Phase Preparation (1 L)
-
Measure 600 mL of deionized water into a 1 L graduated cylinder and transfer to a 1 L glass media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Measure 400 mL of acetonitrile in a separate graduated cylinder.
-
Add the acetonitrile to the acidified water.
-
Cap the bottle and mix well.
-
Degas the solution for 15-20 minutes using sonication or vacuum filtration before use.
Protocol 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase to the flask.
-
Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask 15-20 times. This is the stock solution.
-
Working standards for calibration can be prepared by serial dilution of this stock solution with the mobile phase.
Protocol 3: Sample Preparation
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10.0 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-5 from Protocol 2 to dissolve and dilute the sample.
-
Prior to injection, filter an aliquot of the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
Protocol 4: HPLC System Operation
-
Ensure the mobile phase reservoir is sufficiently filled and the waste container is empty.
-
Purge the pump lines with the mobile phase to remove any air bubbles.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard and sample solutions in a pre-defined sequence. It is good practice to run a standard injection periodically (e.g., every 10 sample injections) to monitor system suitability.
System Suitability and Method Performance
To ensure the validity of the results on any given day, system suitability parameters should be monitored. These are calculated from a series of replicate injections of a standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry.[7] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates injection and system precision. |
| Retention Time (RT) | Should be consistent | A significant shift may indicate a system issue. |
A well-performing system under the described conditions should produce a sharp, symmetric peak for this compound with a retention time of approximately 5-7 minutes.
Conclusion
The HPLC method detailed in this application note provides a simple, precise, and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and an isocratic, ion-suppressing mobile phase makes this method easily transferable to most analytical laboratories. By adhering to the protocols and system suitability criteria outlined, researchers, scientists, and drug development professionals can achieve reliable and accurate results for process monitoring, quality control, and research applications.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79590, this compound. Available from: [Link]
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SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]
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Majchrzak, M., et al. (2015). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 493846, 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid. Available from: [Link]
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Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal of the Association of Official Analytical Chemists. Available from: [Link]
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SIELC Technologies. Benzoic Acid. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Nitroaromatics. Available from: [Link]
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Beijing G-Science Co., Ltd. This compound. Available from: [Link]
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Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
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University of Tartu, Chair of Analytical Chemistry (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
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NIST. Benzoic acid, 3-nitro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available from: [Link]
-
U.S. Food and Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]
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Application Notes and Protocols for the Derivatization of 3-Acetamido-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Acetamido-5-nitrobenzoic Acid in Medicinal Chemistry
This compound is a versatile scaffold in organic synthesis, particularly in the realm of drug discovery and development. Its trifunctional nature, presenting a carboxylic acid, an acetamido group, and a nitro moiety, offers a rich platform for chemical modification. Each functional group can be selectively addressed to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for conjugation to other pharmacophores. The strategic derivatization of this compound is a key step in the synthesis of a wide array of biologically active molecules, including X-ray contrast agents[1]. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of the starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₅ | PubChem[2] |
| Molecular Weight | 224.17 g/mol | PubChem[2] |
| Appearance | Solid | - |
| CAS Number | 5464-58-4 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Derivatization Strategies: A Multifaceted Approach
The true synthetic utility of this compound lies in the selective manipulation of its three key functional groups. The following sections will delve into the specific derivatization pathways for each, providing both the rationale and practical protocols.
Figure 2: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
Procedure:
-
In a round-bottom flask, suspend 1.0 g of this compound in 15 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice (approximately 50 g).
-
Stir the mixture until the ice has melted. The product should precipitate as a solid.
-
Collect the solid product by suction filtration and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol/water mixture) to obtain the pure ester.
Amide Coupling: Building Blocks for Complex Molecules
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the linkage of the benzoic acid scaffold to a vast array of amine-containing fragments. This is typically achieved by activating the carboxylic acid.
Causality of Experimental Choices:
-
Coupling Reagents (e.g., DCC, EDC, HBTU): These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is readily attacked by the amine nucleophile. [3]* Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is often added to neutralize any acidic byproducts and to deprotonate the amine hydrochloride salt if it is used as the starting material.
Figure 3: Workflow for Amide Coupling.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of anhydrous DMF in a round-bottom flask.
-
Add 1.1 equivalents of the desired amine, 1.2 equivalents of EDC, and 1.1 equivalents of HOBt to the solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Derivatization of the Nitro Group
The nitro group is a powerful electron-withdrawing group that can be reduced to a highly versatile amino group, which in turn can undergo a plethora of further reactions.
Reduction to an Amine: Introducing a Key Nucleophile
The reduction of the aromatic nitro group to an aniline is a fundamental transformation. The choice of reducing agent is critical to ensure selectivity and avoid the reduction of other functional groups.
Causality of Experimental Choices:
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and mild method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters and amides. [4]The reaction proceeds in an alcoholic solvent.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, but it may also reduce other susceptible groups if not carefully controlled. It is often the method of choice for its high yield and simple workup. [5][6]
Figure 4: Workflow for Nitro Group Reduction.
Materials:
-
This compound (or its ester/amide derivative)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
5% aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 g) in 20 mL of ethanol.
-
Add 5 equivalents of stannous chloride dihydrate to the solution.
-
Heat the mixture at 70 °C under a nitrogen atmosphere for 30-60 minutes, monitoring the reaction by TLC. [4]4. After the starting material is consumed, cool the reaction mixture to room temperature and pour it over ice.
-
Carefully neutralize the mixture by the slow addition of a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino derivative.
Part 3: Derivatization of the Acetamido Group
The acetamido group can be hydrolyzed back to a primary amine, which can be useful if this position is to be derivatized differently or if the parent amine is the desired product.
Hydrolysis to a Primary Amine
Hydrolysis of the amide bond can be achieved under either acidic or basic conditions. This reaction is generally slower than ester hydrolysis. [7] Causality of Experimental Choices:
-
Acidic Hydrolysis (e.g., HCl): The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting amine is protonated to form an ammonium salt. [8][9]* Basic Hydrolysis (e.g., NaOH): The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt. [8][9]
Figure 5: Workflow for Acetamido Group Hydrolysis.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend 1.0 g of this compound in 15 mL of 6 M HCl.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Collect the precipitated solid by suction filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Conclusion
The strategic derivatization of this compound opens a gateway to a vast chemical space for the development of novel therapeutic agents and other functional molecules. By understanding the reactivity of each functional group and applying the robust protocols outlined in this guide, researchers can effectively and efficiently synthesize a diverse library of compounds for further investigation. The key to successful derivatization lies in the careful selection of reagents and reaction conditions to achieve the desired selectivity.
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Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
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Chemistry LibreTexts. Amide Chemistry. [Link]
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PubMed Central. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]
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Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
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Application Notes and Protocols: A Researcher's Guide to the Selective Reduction of 3-Acetamido-5-nitrobenzoic Acid
Introduction: The Strategic Importance of 3-Acetamido-5-aminobenzoic Acid
The selective reduction of the nitro group in 3-Acetamido-5-nitrobenzoic acid is a critical transformation in synthetic organic chemistry, yielding 3-Acetamido-5-aminobenzoic acid. This product is not merely a chemical curiosity; it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Notably, it is a key building block for certain iodinated X-ray contrast agents, compounds essential for enhancing the visibility of internal body structures in medical imaging.[1][2] The successful and efficient synthesis of high-purity 3-Acetamido-5-aminobenzoic acid is therefore of significant interest to researchers and professionals in drug development.
This guide provides an in-depth analysis of various methodologies for this reduction, offering detailed protocols and the scientific rationale behind experimental choices. We will explore several robust methods, including catalytic hydrogenation, metal-mediated reductions, and the use of sodium dithionite, enabling researchers to select and implement the most suitable strategy for their specific needs.
Chemical Transformation Overview
The fundamental chemical change involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂), a six-electron process. The acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups must remain intact to ensure the integrity of the final product.
Figure 1: General reaction scheme for the reduction of this compound.
Methodology I: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile and high efficiency.[3] This technique involves the use of hydrogen gas (H₂) or a hydrogen transfer agent in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[3][4]
Expertise & Experience: The choice of catalyst is crucial. Pd/C is highly effective for both aromatic and aliphatic nitro groups.[3] However, for substrates containing sensitive functionalities like aromatic halogens, Raney Nickel can be a better option to avoid dehalogenation.[3] The process is typically carried out at low to moderate hydrogen pressures and temperatures, making it amenable to standard laboratory equipment.[5]
Protocol 1: Catalytic Hydrogenation using H₂ and Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of this compound using hydrogen gas and a Pd/C catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| This compound | 224.16 | 5.0 g | 22.3 |
| 10% Palladium on Carbon (Pd/C) | - | 0.25 g (5% w/w) | - |
| Methanol (MeOH) or Ethanol (EtOH) | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | Excess |
Step-by-Step Procedure:
-
Vessel Preparation: To a 250 mL hydrogenation flask or a suitable pressure vessel, add this compound (5.0 g, 22.3 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 100 mL of Methanol) and the 10% Pd/C catalyst (0.25 g). The catalyst should be handled carefully in an inert atmosphere if dry, though commercially available wet catalysts are safer.
-
Inerting the Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen. This is a critical safety step as hydrogen and palladium can be pyrophoric in the presence of air.
-
Hydrogen Introduction: Introduce hydrogen gas into the reaction vessel. For a laboratory scale, a hydrogen-filled balloon is often sufficient. Ensure the system is properly sealed.
-
Reaction Execution: Vigorously stir the suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Work-up: Once the reaction is complete (typically 2-4 hours), carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as the catalyst can be pyrophoric. It should be washed with a small amount of solvent and kept wet.[6]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Acetamido-5-aminobenzoic acid. The product can be further purified by recrystallization if necessary.
Figure 2: Experimental workflow for catalytic hydrogenation.
Methodology II: Metal-Mediated Reductions
The use of easily oxidized metals in acidic media is a classic and reliable method for the reduction of nitro groups.[6] Common systems include tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), and iron (Fe) in acidic or neutral conditions.[3][7]
Expertise & Experience: These methods are highly chemoselective and tolerate a wide range of functional groups that might be susceptible to reduction by catalytic hydrogenation.[8] For instance, Sn/HCl will not typically reduce aldehydes, ketones, or esters.[9] A significant consideration for these methods is the work-up procedure, which often involves neutralization and removal of metal salts.[4]
Protocol 2: Reduction using Stannous Chloride (SnCl₂) and Hydrochloric Acid (HCl)
This protocol details the reduction using SnCl₂, a milder alternative to metallic tin.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| This compound | 224.16 | 5.0 g | 22.3 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.1 g | 111.5 (5 eq) |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~25 mL | - |
| Ethanol (EtOH) | 46.07 | 100 mL | - |
| Sodium Hydroxide (NaOH) Solution | 40.00 | For neutralization | - |
Step-by-Step Procedure:
-
Reactant and Reagent Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (5.0 g, 22.3 mmol) in ethanol (100 mL).
-
Addition of SnCl₂: To this suspension, add stannous chloride dihydrate (25.1 g, 111.5 mmol).
-
Acidification and Reaction: Slowly add concentrated HCl to the stirred mixture until a clear solution is obtained. Heat the reaction mixture to reflux (approximately 80-90°C).[10]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-3 hours.
-
Reaction Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization and Precipitation: Carefully pour the cooled reaction mixture into a beaker of crushed ice and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filtration: Filter the resulting suspension to remove the inorganic tin salts. Wash the filter cake with water.
-
Product Isolation: Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product, 3-Acetamido-5-aminobenzoic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Methodology III: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile reducing agent.[11] This method offers a metal-free alternative and is valued for its mild reaction conditions and high chemoselectivity, tolerating functional groups like aldehydes, ketones, and esters.[11]
Trustworthiness: The mechanism is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[11] The reaction is often rapid and can be performed at room temperature or with gentle heating.
Protocol 3: Sodium Dithionite Reduction
This protocol provides a general procedure for the reduction of this compound using sodium dithionite.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| This compound | 224.16 | 5.0 g | 22.3 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 15.5 g (4 eq) | 89.2 |
| Water | 18.02 | 100 mL | - |
| Ethanol (EtOH) or Tetrahydrofuran (THF) | - | 100 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | - |
Step-by-Step Procedure:
-
Reactant Solution: Dissolve this compound (5.0 g, 22.3 mmol) in a mixture of ethanol or THF (100 mL) and water (50 mL) in a round-bottom flask.
-
Dithionite Solution: In a separate beaker, dissolve sodium dithionite (15.5 g, 89.2 mmol) in water (50 mL).
-
Reaction Execution: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so cooling may be necessary.
-
Reaction Completion: Stir the mixture at room temperature or heat gently (e.g., to 50-60°C) until the reaction is complete as indicated by TLC analysis.
-
Solvent Removal: If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).[11]
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Product Isolation: Concentrate the filtrate under reduced pressure to afford the desired 3-Acetamido-5-aminobenzoic acid.
Figure 3: Simplified conceptual diagram of different reduction pathways.
Analytical Monitoring and Characterization
Consistent and reliable monitoring of the reaction is paramount for process control and optimization.
-
Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the disappearance of the starting material and the appearance of the product. A suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final product. The appearance of signals corresponding to the new amino group and shifts in the aromatic protons are key indicators.
-
Infrared (IR) Spectroscopy: Can be used to confirm the conversion. The characteristic symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹) should disappear, while N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹) will appear.[12]
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[6]
-
Metal-Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Use of strong acids like HCl requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Dithionite: While generally safe, sodium dithionite is a strong reducing agent. It can decompose upon contact with water and air, potentially releasing sulfur dioxide. It is also unstable to heat.[13]
Conclusion
The reduction of this compound to 3-Acetamido-5-aminobenzoic acid is a fundamental yet crucial step in the synthesis of valuable pharmaceutical compounds. The choice of reduction methodology—be it the clean and efficient catalytic hydrogenation, the highly chemoselective metal-acid systems, or the mild and economical sodium dithionite method—should be guided by the specific requirements of the synthesis, available equipment, and the presence of other functional groups in the molecule. By understanding the underlying principles and adhering to the detailed protocols provided in this guide, researchers can confidently and safely perform this important transformation.
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-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link][15]
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Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link][16]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link][4]
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Google Patents. (1976). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. Retrieved from [2][17]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link][13]
-
Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link][18]
-
Google Patents. (1975). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. Retrieved from [1]
-
Google Patents. (1974). GB1374388A - Process for the preparation of 3-acetoamido-5-amino-benzoic acid. Retrieved from [19]
-
Scientific Research Publishing. (2023). Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. Retrieved from [Link][20]
-
Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite?. Retrieved from [Link][21]
-
ScienceMadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?. Retrieved from [Link]
-
ResearchGate. (2015). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link][22]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link][23]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link][10]
-
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-
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link][7]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link][25]
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MDPI. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link][26]
-
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-
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-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link][28]
-
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CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link][32]
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- 20. Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex [scirp.org]
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- 25. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
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- 30. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 31. researchgate.net [researchgate.net]
- 32. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Acetamido-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 3-Acetamido-5-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, notably in the preparation of X-ray contrast agents.[1] This document outlines a robust and scalable synthetic strategy, commencing with the dinitration of benzoic acid, followed by selective reduction and subsequent acetylation. The protocols herein are designed to ensure high yield and purity while adhering to stringent safety standards required for industrial production. This guide offers in-depth explanations of the chemical principles, experimental procedures, analytical validation, and critical safety considerations.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in organic synthesis. Its molecular structure, featuring a carboxylic acid, an acetamido group, and a nitro group, provides multiple reactive sites for further chemical modifications.[2] The primary application of this compound lies in its role as a precursor for more complex molecules in drug development.
The synthetic approach detailed in this guide follows a logical and field-proven three-step pathway designed for scalability and efficiency:
-
Dinitration of Benzoic Acid: The process begins with the electrophilic aromatic substitution of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 3,5-dinitrobenzoic acid.
-
Selective Monoreduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group, yielding 3-amino-5-nitrobenzoic acid. This step is critical for achieving the desired isomer.
-
Acetylation: The final step involves the acetylation of the newly formed amino group using acetic anhydride to produce the target molecule, this compound.
This multi-step synthesis is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Safety First: Handling Nitrating Agents
Nitration reactions are notoriously energetic and require strict safety protocols, especially on a large scale.[3] Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe chemical burns and reacting violently with organic materials.[4][5]
Key Safety Imperatives:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[3][6]
-
Ventilation: All procedures involving nitric acid must be conducted in a well-ventilated fume hood to prevent the inhalation of toxic fumes.[3][5]
-
Emergency Preparedness: Ensure easy access to emergency eyewash stations and safety showers.[3][4] Spill containment kits with neutralizing agents (such as sodium carbonate) should be readily available.[3][5]
-
Controlled Reagent Addition: The addition of nitrating agents must be slow and controlled, with continuous monitoring of the reaction temperature to prevent thermal runaway.[7]
-
Material Compatibility: Use acid-resistant materials for all equipment and storage vessels to prevent corrosion.[3]
Detailed Synthesis Protocols
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid
This procedure involves the dinitration of benzoic acid. The carboxylic acid group is a meta-director, guiding the incoming nitro groups to the 3 and 5 positions.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzoic Acid | 122.12 | 1.22 kg | 10.0 |
| Fuming Nitric Acid (>90%) | 63.01 | 3.0 L | ~57 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 3.0 L | ~55 |
Protocol:
-
Equip the 10 L flask with a mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice-salt bath.
-
Carefully add 3.0 L of concentrated sulfuric acid to the flask and begin stirring. Cool the acid to below 10 °C.
-
Slowly add 1.22 kg of benzoic acid to the sulfuric acid in portions, ensuring the temperature does not exceed 20 °C.
-
Once the benzoic acid is fully dissolved, begin the dropwise addition of 3.0 L of fuming nitric acid. Maintain the internal temperature between 5-15 °C throughout the addition. This step is highly exothermic and requires careful monitoring.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (~20 kg) with vigorous stirring.
-
The 3,5-dinitrobenzoic acid will precipitate as a pale-yellow solid.
-
Filter the precipitate and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C. The expected yield is 1.8-2.0 kg (85-94%).
Step 2: Selective Reduction to 3-Amino-5-nitrobenzoic Acid
The selective reduction of one nitro group in the presence of another is a nuanced process. This protocol utilizes a suitable reducing agent under controlled pH to achieve monoreduction.
Materials and Equipment:
-
20 L reaction vessel with overhead stirring
-
Heating mantle with temperature control
-
pH meter
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dinitrobenzoic Acid | 212.12 | 1.80 kg | 8.48 |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 2.25 kg | 9.37 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Protocol:
-
In the 20 L vessel, dissolve 2.25 kg of sodium sulfide in 10 L of water.
-
Add 1.80 kg of 3,5-dinitrobenzoic acid to the sodium sulfide solution with stirring. The mixture will warm up and darken in color.
-
Gently heat the mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, 3-amino-5-nitrobenzoic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum. The expected yield is 1.2-1.4 kg (78-88%).
Step 3: Acetylation to this compound
This final step involves the nucleophilic acyl substitution of the amino group with acetic anhydride.
Materials and Equipment:
-
10 L reaction vessel
-
Mechanical stirrer
-
Ice bath
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-nitrobenzoic Acid | 182.14 | 1.20 kg | 6.59 |
| Acetic Anhydride | 102.09 | 750 mL | 7.95 |
| Glacial Acetic Acid | 60.05 | 5.0 L | - |
Protocol:
-
Suspend 1.20 kg of 3-amino-5-nitrobenzoic acid in 5.0 L of glacial acetic acid in the 10 L vessel.
-
Cool the mixture in an ice bath to below 15 °C.
-
Slowly add 750 mL of acetic anhydride dropwise with vigorous stirring, keeping the temperature below 20 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into 20 L of cold water.
-
The this compound will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Filter the product, wash extensively with water, and dry in a vacuum oven at 80 °C. The expected yield is 1.3-1.4 kg (88-95%).
Figure 2: Simplified mechanism of the acetylation step.
Purification and Analysis
Purification: The crude this compound is typically of high purity. However, if required, it can be further purified by recrystallization from an ethanol/water mixture.[8]
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of impurities.[9] | Purity > 99%. |
| ¹H NMR | Structural confirmation. | Peaks corresponding to the aromatic protons, the acetyl methyl group, and the amide proton. |
| FT-IR | Identification of functional groups. | Characteristic absorptions for C=O (acid and amide), N-H, and NO₂ groups. |
| Melting Point | Purity check. | Consistent with literature values (approx. 255-258 °C). |
Conclusion
The protocol described provides a reliable and scalable method for the large-scale synthesis of this compound. By carefully controlling reaction conditions, particularly temperature during the nitration step, and adhering to strict safety protocols, high yields of a pure product can be consistently achieved. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the efficient production of this important synthetic intermediate.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- SIELC Technologies. (2018, May 16). This compound.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- NITRIC ACID SAFETY. (n.d.).
- US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. (n.d.). Google Patents.
- Lab Pro Inc. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid.
- Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- Vulcanchem. (n.d.). This compound - 5464-58-4.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
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analytical techniques for the characterization of 3-Acetamido-5-nitrobenzoic acid
An In-Depth Guide to the Analytical Characterization of 3-Acetamido-5-nitrobenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry, often serving as a crucial intermediate in the development of pharmaceuticals and other complex organic molecules. Its molecular architecture, featuring a benzoic acid core functionalized with both an electron-donating acetamido group and a powerful electron-withdrawing nitro group, imparts unique chemical and physical properties.[1] A rigorous and multi-faceted analytical characterization is therefore not merely a procedural formality but a scientific necessity. It ensures the compound's identity, quantifies its purity, and elucidates its structural integrity, which are critical parameters for its application in research and drug development.
This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound. The protocols described herein are designed to be self-validating, and the rationale behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount before commencing any analytical work. These properties influence the choice of solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 5464-58-4 | [2][3] |
| Molecular Formula | C₉H₈N₂O₅ | [1][2] |
| Molecular Weight | 224.17 g/mol | [1][2][3] |
| Appearance | Solid (e.g., white or pale yellow powder) | [4][5] |
| SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)[O-] | [1][2] |
| InChIKey | PXAFGNQRBIXGLM-UHFFFAOYSA-N | [1][2][3] |
Strategic Analytical Workflow
The comprehensive characterization of this compound relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural and purity puzzle. The overall workflow is designed to move from foundational identity confirmation to quantitative purity assessment.
Sources
Application Note: A Robust HPLC Method for the Analysis of 3-Acetamido-5-nitrobenzoic Acid
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Acetamido-5-nitrobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The described method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, ensuring high resolution, excellent peak symmetry, and reliable quantification with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and method validation insights.
Introduction: The Significance of this compound Analysis
This compound (C₉H₈N₂O₅, M.W. 224.17 g/mol ) is an organic compound characterized by a benzoic acid core substituted with an acetamido group and a nitro group.[1][2][3] These functional groups impart a significant degree of polarity and acidic nature to the molecule, making it amenable to analysis by reversed-phase liquid chromatography. The purity assessment of this intermediate is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product.
This guide provides a scientifically grounded HPLC method, explaining the causal relationships behind the selection of chromatographic parameters to ensure a reliable and reproducible analytical outcome.
Chromatographic Principle: Reversed-Phase HPLC for Polar Analytes
Reversed-phase HPLC (RP-HPLC) is the method of choice for separating polar to moderately nonpolar compounds.[3][4] The fundamental principle lies in the partitioning of the analyte between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[3][4] In this case, this compound, a polar molecule, will have a limited affinity for the hydrophobic C18 stationary phase and will be eluted by a polar mobile phase.
The Critical Role of Mobile Phase pH and Ion Suppression
This compound possesses a carboxylic acid functional group. Based on the pKa of the structurally similar 3-nitrobenzoic acid (approximately 3.47), it is expected to be an acidic compound.[5] In an unbuffered mobile phase, this acidic group can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. The deprotonated, or ionized, form is significantly more polar and will exhibit very poor retention on a reversed-phase column, often resulting in broad, tailing peaks or elution near the void volume.
To ensure consistent and reproducible retention, as well as sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed.[2][6] This is achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[6][7] At this low pH, the equilibrium shifts almost entirely to the protonated, less polar form of the molecule, which can interact more effectively with the C18 stationary phase, leading to increased retention and improved chromatography.[8]
Caption: Ion suppression mechanism in RP-HPLC.
Recommended HPLC Method Parameters
The following parameters have been optimized for the robust analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector. |
| Stationary Phase | C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | 5% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm. Monitoring at 220 nm is also recommended for impurity profiling. |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Rationale for Choices:
-
C18 Column: Provides excellent hydrophobic retention for a wide range of organic molecules.
-
Acetonitrile: Preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[8]
-
Formic Acid: An effective acidifier that is also volatile, making this method compatible with mass spectrometry (MS) detection if required.[9]
-
Gradient Elution: A gradient is chosen to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to clean the column after each injection, preventing carryover.[5][10]
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, carefully add 1 mL of formic acid. Mix thoroughly and degas using an appropriate method (e.g., sonication or vacuum filtration).
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of formic acid. Mix thoroughly and degas.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 100 µg/mL after dissolving in the Sample Diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulate matter.[11] This is a critical step to prevent clogging of the HPLC system and column.
HPLC System Operation and Analysis Sequence
-
System Equilibration: Purge the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the Sample Diluent to ensure that there are no interfering peaks from the solvent.
-
Standard Injections: Inject the Working Standard Solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time, peak area, and tailing factor).
-
Sample Injections: Inject the prepared sample solutions.
-
Data Analysis: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the analyte using the peak area from the standard calibration.
Caption: General workflow for HPLC analysis.
System Suitability and Method Validation
For routine use, especially in a regulated environment, the method's performance should be verified. Key system suitability parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the main analyte peak.
-
Theoretical Plates: Should be > 2000.
-
Repeatability (RSD%): The relative standard deviation of peak areas from replicate injections of the standard should be ≤ 2.0%.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust solution for the analysis of this compound. The use of a C18 column with an acidified water-acetonitrile gradient ensures effective separation, excellent peak shape, and accurate quantification. The scientific principles underpinning the method, particularly the role of ion suppression, have been elucidated to empower the analyst to troubleshoot and adapt the method as needed. This protocol is well-suited for quality control, stability testing, and research applications involving this important pharmaceutical intermediate.
References
-
Anonymous. (2022). Why do we add acid to the mobile phase in HPLC? Reddit. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
McCalley, D. V. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
SIELC Technologies. (2018). This compound. SIELC. [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]
-
Knauer, H. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. SlidePlayer. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid. PubChem. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Wikipedia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamido-5-nitrobenzoic Acid
A Guide to Identifying and Mitigating Common Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 3-Acetamido-5-nitrobenzoic acid. Control of impurities is critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical intermediates. This document provides in-depth, experience-based insights into the common impurities encountered during this synthesis, their mechanisms of formation, and robust strategies for their detection and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and where do impurities typically originate?
The most common and direct synthesis involves the electrophilic nitration of 3-Acetamidobenzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. Impurities can be broadly categorized into three sources: those present in the starting material, byproducts of the nitration reaction (such as regioisomers), and products from subsequent side reactions like hydrolysis or over-nitration.
Q2: How do the directing effects of the substituents on the starting material influence impurity formation?
In 3-Acetamidobenzoic acid, the ring is substituted with an acetamido group (-NHCOCH₃) and a carboxylic acid group (-COOH).
-
The acetamido group is an activating, ortho, para-director.
-
The carboxylic acid group is a deactivating, meta-director.[1][2][3]
The desired product, this compound, results from nitration at the C-5 position, which is ortho to the powerful acetamido director and meta to the carboxylic acid director. This alignment makes the C-5 position the most electronically favored site for nitration. However, competing directing effects and reaction conditions can lead to the formation of other regioisomers.[1]
Q3: Can the amide group hydrolyze under the strong acidic conditions of nitration?
Yes, this is a significant concern. The strong acidic environment (concentrated H₂SO₄) and the presence of water can lead to the hydrolysis of the acetamido group (-NHCOCH₃) back to an amino group (-NH₂).[4] This results in the formation of 3-Amino-5-nitrobenzoic acid, a common process-related impurity. Careful control of reaction temperature and duration is essential to minimize this side reaction.[5]
Q4: What are the best analytical techniques for identifying and quantifying these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most powerful and widely used technique.[6][7][8] It excels at separating the main component from structurally similar impurities like regioisomers and hydrolysis products.[8] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[9]
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause (Impurity) | Recommended Action & Rationale |
| Low Yield & Discolored Product (Yellow/Brown) | 3-Amino-5-nitrobenzoic acid | Cause: Hydrolysis of the acetamido group. Action: Maintain strict temperature control (typically 0-10°C) throughout the nitrating agent addition and reaction time.[1] Minimize reaction duration. Rationale: Lower temperatures and shorter reaction times reduce the rate of the acid-catalyzed hydrolysis side reaction.[5] |
| Multiple Spots on TLC / Peaks in HPLC Close to Main Product | Regioisomeric Impurities (e.g., 3-Acetamido-2-nitrobenzoic acid, 3-Acetamido-4-nitrobenzoic acid) | Cause: Competing directing effects during nitration. Action: Ensure slow, controlled addition of the nitrating mixture at low temperatures.[10] Rationale: This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺), favoring substitution at the most electronically activated and sterically accessible site (C-5) and minimizing reactions at less-favored positions. |
| Product Fails Purity Specs; Shows Lower than Expected Carbon/Nitrogen Content | Inorganic Salts (e.g., sulfates) | Cause: Incomplete removal of acid catalyst during workup. Action: After quenching the reaction on ice, wash the precipitated product thoroughly with cold deionized water until the washings are neutral (pH 7). Rationale: The desired product is poorly soluble in cold water, while residual sulfuric and nitric acids are highly soluble, allowing for their effective removal by washing. |
| Unexpected Peaks in HPLC/NMR; Melting Point Depression | 3,5-Dinitrobenzoic acid | Cause: Over-nitration due to harsh reaction conditions (excess nitrating agent, high temperature). Action: Use a controlled stoichiometry of nitric acid (typically 1.0-1.2 equivalents).[5] Maintain low reaction temperatures. Rationale: Limiting the amount of the electrophile and avoiding high thermal energy prevents a second nitration event on the already deactivated product ring. Procedures for synthesizing dinitrobenzoic acid often involve much higher temperatures or fuming nitric acid.[11] |
| Presence of 3-Aminobenzoic Acid in Final Product | Incomplete Acetylation of Starting Material | Cause: The starting material, 3-Acetamidobenzoic acid, was impure. Action: Verify the purity of the starting material by HPLC or melting point before beginning the nitration. If necessary, purify the starting material by recrystallization. Rationale: Impurities in the starting materials will carry through the reaction and can be difficult to remove from the final product, as their nitrated derivatives may have similar properties. |
In-Depth Analysis of Key Impurities
Regioisomeric Impurities
The formation of undesired isomers is governed by the principles of electrophilic aromatic substitution. While the C-5 position is strongly favored, minor nitration can occur at other positions.
-
3-Acetamido-2-nitrobenzoic acid & 3-Acetamido-6-nitrobenzoic acid: Formation is due to the ortho-directing effect of the acetamido group. Steric hindrance from the adjacent bulky groups (-COOH and -NHCOCH₃) generally keeps the yields of these isomers low.
-
3-Acetamido-4-nitrobenzoic acid: Formation is driven by the para-directing influence of the acetamido group.
Hydrolysis Impurity: 3-Amino-5-nitrobenzoic acid
The mechanism involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. This is a classic acid-catalyzed amide hydrolysis.[4][12] Controlling temperature is the most effective way to limit this impurity, as hydrolysis reactions have a significant activation energy barrier.
Over-Nitration Impurity: 3-Acetamido-5,X-dinitrobenzoic acid
Once the first nitro group is added, the ring becomes significantly deactivated towards further electrophilic attack. However, under excessively harsh conditions (high temperature, excess nitric acid), a second nitration can occur. The most likely product would be 3-Acetamido-2,5-dinitrobenzoic acid or 3-Acetamido-5,6-dinitrobenzoic acid , as the powerful acetamido group would still direct ortho to itself.
Visualizing Impurity Formation
The following diagram illustrates the primary synthesis pathway and the branch points leading to the most common impurities.
Caption: Synthesis pathway and origin of common impurities.
Protocols for Quality Control
Protocol 1: HPLC Method for Purity Analysis
This method is designed to separate the main product from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).[6][8]
-
Gradient Example: Start at 10% A, ramp to 90% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like methanol) to a concentration of ~0.5 mg/mL.[8]
-
Analysis: Inject 10 µL. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 2: Recrystallization for Product Purification
Recrystallization is an effective method for removing most process-related impurities.
-
Solvent Selection: An ethanol/water mixture is commonly effective. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Procedure: a. Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. b. Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point. c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals on the filter with a small amount of cold ethanol/water mixture. h. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
References
- Google Patents. (1975). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
ResearchGate. (2009). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
-
YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]
- Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
University of Ankara. (2020). Hydrolysis of Amides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NMAM Method 2005: Nitroaromatic Compounds. Retrieved from [Link]
- Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetamidobenzoic acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. kayhanbolelli.com [kayhanbolelli.com]
- 5. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Acetamido-5-nitrobenzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-acetamido-5-nitrobenzoic acid. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the recrystallization of this specific compound.
I. Foundational Concepts: Understanding the "Why"
Before delving into troubleshooting, it is crucial to grasp the core principles governing the recrystallization of this compound. The molecule's structure, featuring a carboxylic acid, an acetamido group, and a nitro group, dictates its solubility and behavior in various solvents.[1]
FAQ 1: What is the primary goal of recrystallization for this compound?
The primary goal is to remove impurities generated during its synthesis.[2][3] The synthesis of this compound often starts from 3,5-dinitrobenzoic acid or involves the acetylation of 3-amino-5-nitrobenzoic acid.[4] Potential process-related impurities can include unreacted starting materials, by-products from side reactions (e.g., di-acetylated compounds), and residual reagents.[4][5][6] Recrystallization exploits differences in solubility between the desired product and these impurities to achieve a higher purity solid.[2][3]
FAQ 2: How does the structure of this compound influence solvent selection?
The molecule possesses both polar and non-polar characteristics. The carboxylic acid and nitro groups are polar and capable of hydrogen bonding, suggesting solubility in polar solvents. The aromatic ring provides a non-polar aspect. This dual nature is key to selecting an appropriate recrystallization solvent. The principle of "like dissolves like" is a useful starting point; polar solvents are generally good candidates for dissolving polar compounds like nitroaromatics.[7]
II. Troubleshooting Guide: From Theory to Practice
This section addresses specific problems that may arise during the recrystallization process, providing causal explanations and actionable solutions.
Scenario 1: The compound "oils out" instead of forming crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it formed an oil instead of crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common issue, particularly with compounds that have melting points lower than the boiling point of the chosen solvent or when significant impurities are present.[7][8] The compound melts before it can form a crystal lattice.
Causality and Solutions:
-
High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, leading to oiling.
-
Solution: Consider a pre-purification step like a simple filtration if insoluble impurities are visible. If the impurities are soluble, a different solvent system might be necessary.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.[9]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Re-dissolve the oil by heating and add a small amount of a "co-solvent" or "anti-solvent" (a solvent in which the compound is less soluble) to lower the overall boiling point of the mixture and induce crystallization.[7][11] Alternatively, select a primary solvent with a lower boiling point.
-
Scenario 2: No crystals form upon cooling.
Question: My solution of this compound has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?
Answer:
This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that nucleation has not been initiated.[8][12]
Causality and Solutions:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[8] If too much solvent is used, the concentration of the dissolved compound may not exceed its solubility limit even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent.[9] Continue to remove solvent until the solution is saturated at the boiling point, then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[7][8] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal growth.[8][12]
-
Scenario 3: The recrystallization yield is very low.
Question: I successfully obtained pure crystals, but my final yield is much lower than expected. What could have gone wrong?
Answer:
A low yield can result from several factors, primarily related to the amount of solvent used and the washing process.[7][9]
Causality and Solutions:
-
Using Too Much Solvent: As mentioned previously, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.[7][12]
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by filtering the hot solution, your product can crystallize in the funnel.
-
Improper Washing of Crystals: Washing the collected crystals with room temperature solvent will dissolve some of your product.
III. Experimental Protocols and Data
Solvent Selection for this compound
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][14] Given the structure of this compound, polar solvents are a good starting point. Data for structurally similar compounds can provide guidance. For instance, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid show good solubility in alcohols like methanol and ethanol at elevated temperatures.[15][16][17] Water can also be a suitable solvent, especially for benzoic acid derivatives, due to the significant difference in solubility between hot and cold water.[18][19]
Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate) dropwise at room temperature. Observe the solubility. An ideal solvent will show poor solubility at this stage.[2]
-
Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
| Solvent | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point | Rationale |
| Water | Low | High | The carboxylic acid group enhances solubility in hot water.[19][20] |
| Ethanol | Moderate | High | A good general-purpose polar solvent for many organic compounds.[21] |
| Methanol | Moderate | High | Similar to ethanol, often a good choice for nitroaromatic compounds.[7][22] |
| Ethyl Acetate | Moderate | High | A moderately polar solvent.[23] |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound.
Mixed-Solvent Recrystallization
If a single suitable solvent cannot be found, a mixed-solvent system can be employed.[13][24][25] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[24] The two solvents must be miscible.
Mixed-Solvent Selection Logic:
Caption: Logic for selecting a suitable mixed-solvent pair.
Mixed-Solvent Protocol:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.[11][24]
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[11][24] This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[11][24]
-
Allow the solution to cool slowly to induce crystallization.
IV. References
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from
-
BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives. Retrieved from
-
Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. Retrieved from
-
CORE. (2014, December 31). pH and Solvent Influence on p-Aminobenzoic Acid. Retrieved from
-
Unknown. (n.d.). Recrystallization. Retrieved from
-
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from
-
Unknown. (n.d.). Recrystallization. Retrieved from
-
Homework.Study.com. (n.d.). Why would be difficult to isolate neutral p-aminobenzoic acid. What effect will pH have on the structure of your product? Retrieved from
-
Journal of Chemical & Engineering Data. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from
-
Unknown. (n.d.). Recrystallization 2. Retrieved from
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from
-
BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from
-
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from
-
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
BenchChem. (n.d.). The Solubility of 3-Chloro-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from
-
Vulcanchem. (n.d.). This compound - 5464-58-4. Retrieved from
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- 4. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 21. Reagents & Solvents [chem.rochester.edu]
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- 24. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 25. youtube.com [youtube.com]
Technical Support Center: Nitration of 3-Acetamidobenzoic Acid
Welcome to the technical support guide for the nitration of 3-acetamidobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific electrophilic aromatic substitution. Our goal is to explain the causality behind experimental choices and empower you to navigate the potential challenges of this synthesis, ensuring high yield and purity of the target molecule, 3-acetamido-5-nitrobenzoic acid.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experiment. Each problem is analyzed by its likely cause, followed by a detailed solution.
Problem 1: Final Product is Contaminated with a Major Byproduct
Observation: TLC or NMR analysis of the crude product shows significant impurities alongside the desired this compound.
The strong acidic environment (concentrated H₂SO₄ and HNO₃) required for nitration can also catalyze the hydrolysis of the acetamido group, cleaving it to an amino group.[1][2] This side reaction yields 3-amino-5-nitrobenzoic acid, a common and often significant impurity. The reaction is particularly favored by elevated temperatures or extended reaction times.
Solution:
-
Strict Temperature Control: The most critical factor is maintaining a low reaction temperature, typically between 0°C and 5°C.[3] Higher temperatures provide the activation energy needed for the hydrolysis reaction. Use an ice-salt bath for efficient cooling.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately.
-
Purification: If hydrolysis has occurred, the resulting 3-amino-5-nitrobenzoic acid can be separated from the desired product by careful recrystallization, often from an ethanol/water mixture, as the polarity difference between the two compounds allows for effective separation.
If the reaction conditions are too harsh (e.g., temperature is too high, reaction time is too long, or excess nitrating agent is used), a second nitro group can be added to the aromatic ring, leading to the formation of dinitro derivatives.[4][5] Given the directing effects of the substituents, 3-acetamido-2,5-dinitrobenzoic acid or 3-acetamido-5,6-dinitrobenzoic acid are potential byproducts.
Solution:
-
Control Stoichiometry: Use a carefully measured amount of the nitrating mixture (typically a slight excess of nitric acid, ~1.1 to 1.2 equivalents). Avoid using a large excess.
-
Slow Addition of Reagents: The nitrating mixture should be added dropwise and very slowly to the solution of 3-acetamidobenzoic acid in sulfuric acid.[3] This allows the heat generated by the exothermic reaction to dissipate and prevents localized temperature spikes that can drive polynitration.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents throughout the vessel.
Problem 2: Very Low or No Yield of Precipitated Product
Observation: After pouring the reaction mixture onto ice, little or no solid product precipitates.
The deactivating nature of the carboxyl group makes the nitration of benzoic acid derivatives slower than that of benzene itself. Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction.
Solution:
-
Reaction Monitoring: Before quenching the reaction, confirm the consumption of the starting material via TLC. Spot the reaction mixture against a standard of 3-acetamidobenzoic acid.
-
Allow Sufficient Time: While minimizing time is important to prevent side reactions, ensure the reaction runs long enough for completion. A typical duration after adding the nitrating mixture is 15-30 minutes while maintaining the cold temperature.[3]
The desired product, this compound, has some solubility in water, which can be exacerbated if an insufficient amount of ice is used for quenching or if the washing steps are performed with water that is not ice-cold.
Solution:
-
Effective Quenching: Pour the reaction mixture over a large volume of crushed ice in a beaker to ensure the solution remains near 0°C as the acid is diluted.[3][6] This maximizes the precipitation of the organic product.
-
Use Ice-Cold Water for Washing: When washing the filtered crude product, always use ice-cold deionized water to minimize product loss.
-
Check the Filtrate: If the yield is unexpectedly low, you can attempt to extract the acidic filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: Why does the nitro group add specifically at the 5-position?
-
A1: This is a classic example of competing directing effects in electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para- director. The carboxylic acid group (-COOH) is a deactivating meta- director.[7] Starting with substituents at positions 1 and 3:
-
The acetamido group directs ortho (to positions 2 and 4) and para (to position 6).
-
The carboxylic acid group directs meta (to position 5).
-
The powerful directing effect of the acetamido group and the fact that the 5-position is the only one activated by both groups (meta to the carboxyl, and ortho/para-like to the acetamido) make it the overwhelmingly favored site for nitration. Position 5 is also sterically accessible.
-
-
-
Q2: What is the precise role of concentrated sulfuric acid in the reaction?
-
A2: Concentrated sulfuric acid serves two primary functions. First, it acts as a solvent for the 3-acetamidobenzoic acid. Second, and more importantly, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. It protonates nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in this reaction.[8]
-
-
Q3: Can I use fuming nitric acid for a faster reaction?
-
A3: While fuming nitric acid can increase the reaction rate, it is strongly discouraged for this substrate. The highly reactive nature of fuming nitric acid significantly increases the risk of dangerous, uncontrolled exothermic reactions and promotes unwanted side reactions, particularly oxidation of the aromatic ring and aggressive polynitration.[5][9]
-
-
Q4: How can I reliably confirm the identity of my product and any major impurities?
-
A4: A combination of techniques is recommended.
-
Melting Point: Compare the melting point of your purified product with the literature value for this compound (approx. 209-215°C).[10] A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy: ¹H NMR is invaluable for confirming the substitution pattern on the aromatic ring.
-
TLC: Use Thin Layer Chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to check for the presence of starting material or byproducts.
-
-
Section 3: Protocols and Data
Standard Experimental Protocol for Nitration
Caution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of the Substrate Solution: In a 100 mL flask, carefully add 5.0 g of 3-acetamidobenzoic acid to 15 mL of concentrated sulfuric acid, stirring until fully dissolved. Cool this mixture in an ice-salt bath to 0°C.
-
Preparation of the Nitrating Mixture: In a separate, dry test tube, cool 2.5 mL of concentrated sulfuric acid in the ice bath. Slowly add 2.5 mL of concentrated nitric acid to the sulfuric acid. Allow this mixture to cool completely in the ice bath.
-
Nitration Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the cold, stirred solution of 3-acetamidobenzoic acid over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5°C. [3]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.
-
Product Isolation: Pour the reaction mixture slowly and carefully over a slurry of ~100 g of crushed ice in a 400 mL beaker, stirring vigorously.
-
Filtration and Washing: Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of ice-cold deionized water until the washings are no longer acidic (test with pH paper).
-
Drying and Purification: Allow the product to air-dry on the filter paper. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary Table
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Role |
| 3-Acetamidobenzoic Acid | C₉H₉NO₃ | 179.17 | Starting Material |
| This compound | C₉H₈N₂O₅ | 224.17 | Desired Product |
| 3-Amino-5-nitrobenzoic Acid | C₇H₆N₂O₄ | 182.14 | Hydrolysis Byproduct |
| 3-Acetamido-X,5-dinitrobenzoic Acid | C₉H₇N₃O₇ | 269.17 | Polynitration Byproduct |
Section 4: Visual Diagrams
Caption: Fig 1. Overall reaction scheme for the nitration.
Caption: Fig 2. Common side reaction pathways.
Caption: Fig 3. A logical workflow for troubleshooting.
Section 5: References
-
Vertex AI Search Result[4] : Discusses over-nitration and oxidation as potential side reactions in the nitration of benzoic acid.
-
Vertex AI Search Result[11] : Mentions the synthesis of this compound as an intermediate.
-
Vertex AI Search Result[12] : Provides information on the analysis of this compound.
-
Vertex AI Search Result : Explains the mechanism of nitration of benzoic acid, the role of sulfuric acid, and the importance of temperature control to minimize side reactions like over-nitration.
-
Vertex AI Search Result[5] : Notes that using fuming nitric acid can lead to the formation of 3,5-dinitrobenzoic acid.
-
Vertex AI Search Result[7] : Describes the meta-directing effect of the -COOH group in the nitration of benzoic acid.
-
Vertex AI Search Result[3] : Provides a detailed experimental procedure for the nitration of benzoic acid, emphasizing the need for cold temperatures (below 5°C) to prevent side reactions.
-
Vertex AI Search Result[13] : A patent describing the nitration of 4-acetamidobenzoic acid, which provides analogous context for potential side reactions.
-
Vertex AI Search Result[10] : A research article detailing the synthesis and characterization of 4-acetamido-3-nitrobenzoic acid, providing relevant procedural details and melting points.
-
Vertex AI Search Result[1] : General information on the hydrolysis of amides in the presence of acid or base.
-
Vertex AI Search Result[14] : Chemical identity and properties of this compound.
-
Vertex AI Search Result[8] : Details the mechanism of nitronium ion formation from nitric and sulfuric acids.
-
Vertex AI Search Result[9] : Describes the synthesis of 3,5-dinitrobenzoic acid under harsh nitrating conditions.
-
Vertex AI Search Result[15] : Discusses the strategy of protecting an amino group by acetylation before nitration and subsequent deprotection by hydrolysis, highlighting the relevance of both reactions.
-
Vertex AI Search Result[6] : An educational resource on the nitration of methyl benzoate, outlining the general procedure and principles.
-
Vertex AI Search Result[2] : Explains the mechanism and difficulty of amide hydrolysis under acidic conditions.
Sources
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- 5. quora.com [quora.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. aiinmr.com [aiinmr.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rjptonline.org [rjptonline.org]
- 11. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 14. This compound (5464-58-4) for sale [vulcanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Acetamido-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Acetamido-5-nitrobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, a valuable intermediate in the preparation of pharmaceuticals, particularly X-ray contrast agents.[1] The primary synthetic route involves the nitration of 3-Acetamidobenzoic acid.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common challenge and can often be attributed to several factors throughout the experimental process.
Possible Causes & Solutions:
-
Incomplete Nitration: The electron-withdrawing nature of the carboxylic acid group deactivates the benzene ring, making nitration less favorable.
-
Optimization: Ensure a sufficient excess of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) is used. The reaction temperature is critical; it must be kept low (typically 0-5 °C) to prevent unwanted side reactions and decomposition.[2] A gradual, dropwise addition of the nitrating mixture to the dissolved 3-Acetamidobenzoic acid with vigorous stirring is crucial for maintaining temperature control and ensuring homogenous mixing.
-
-
Formation of Byproducts: The directing effects of the acetamido and carboxyl groups can lead to the formation of undesired isomers. The acetamido group is an ortho-, para- director, while the carboxylic acid is a meta-director. This can result in a mixture of products.
-
Optimization: Precise temperature control is paramount. Deviations from the optimal low-temperature range can increase the formation of ortho and para isomers.[2] The choice of solvent and the concentration of the acids can also influence regioselectivity.
-
-
Product Loss During Workup and Purification: The product's solubility in the reaction and washing solutions can lead to significant losses.
-
Optimization: After the reaction is complete, pouring the reaction mixture onto ice is a standard procedure to precipitate the product.[2] Ensure a sufficient amount of ice is used to keep the temperature low during precipitation. Washing the crude product with copious amounts of cold water is necessary to remove residual acids, but excessive washing can lead to product loss. Recrystallization from a suitable solvent, such as 50% ethanol, can purify the product but may also reduce the final yield.[3]
-
Experimental Protocol: Optimized Nitration of 3-Acetamidobenzoic Acid
Caption: Optimized workflow for the nitration of 3-Acetamidobenzoic acid.
Q2: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the desired this compound?
The formation of a mixture of isomers is a direct consequence of the competing directing effects of the substituents on the benzene ring.
Understanding the Directing Effects:
-
-NHCOCH₃ (Acetamido group): This is an activating, ortho-, para-directing group.
-
-COOH (Carboxylic acid group): This is a deactivating, meta-directing group.[4][5]
The nitronium ion (NO₂⁺) will preferentially add to the positions most activated (or least deactivated). In 3-Acetamidobenzoic acid, the positions are influenced as follows:
-
Position 2 (ortho to -COOH, ortho to -NHCOCH₃): Sterically hindered and electronically influenced by both groups.
-
Position 4 (para to -NHCOCH₃, ortho to -COOH): Strongly activated by the acetamido group.
-
Position 5 (meta to -COOH, meta to -NHCOCH₃): The primary target due to the meta-directing nature of the carboxylic acid.
-
Position 6 (ortho to -NHCOCH₃, ortho to -COOH): Sterically hindered.
Strategies for Enhancing Regioselectivity:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) is the most critical factor.[2] At higher temperatures, the activating effect of the acetamido group can lead to increased formation of the 4-nitro and 2-nitro isomers.
-
Order of Addition: Adding the nitrating mixture slowly to the solution of 3-Acetamidobenzoic acid in sulfuric acid helps to maintain a low concentration of the highly reactive nitronium ion, which can favor the thermodynamically more stable meta-product.
-
Solvent and Acid Concentration: The use of concentrated sulfuric acid as the solvent is standard. The high acidity protonates the nitrosonium ion to form the highly electrophilic nitronium ion. The concentration of sulfuric acid should be carefully controlled, as too much water can decrease the rate of reaction.
Q3: My final product is discolored (yellowish or brownish). What causes this and how can I obtain a purer, off-white product?
Discoloration is typically due to the presence of nitrated impurities or residual starting material.
Sources of Discoloration and Solutions:
-
Dinitro- and other over-nitrated species: If the reaction temperature is too high or the reaction time is excessively long, dinitration can occur.
-
Solution: Adhere strictly to the optimized reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion to the desired product.
-
-
Residual Nitrating Agents: Traces of nitric acid and nitrogen oxides can impart a yellow color.
-
Solution: Thorough washing of the crude product with cold water is essential to remove these impurities. Ensure the washings are neutral to pH paper.
-
-
Impurities in Starting Materials: The purity of the initial 3-Acetamidobenzoic acid is crucial.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 3-Acetamidobenzoic acid before use.
-
Purification Protocol: Recrystallization
Sources
troubleshooting peak tailing in HPLC of 3-Acetamido-5-nitrobenzoic acid
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during HPLC analysis, with a specific focus on troubleshooting peak tailing for 3-Acetamido-5-nitrobenzoic acid. Our goal is to empower you with the scientific understanding and practical solutions necessary to achieve optimal chromatographic performance.
Troubleshooting Peak Tailing in HPLC of this compound
Peak tailing is a frequent issue in reversed-phase HPLC, often leading to poor resolution and inaccurate quantification. For an acidic and polar compound like this compound, this phenomenon is typically pronounced. This guide provides a systematic approach to diagnosing and resolving peak tailing.
Understanding the Analyte: this compound
A clear understanding of the analyte's physicochemical properties is the foundation of effective method development and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₅ | PubChem[1] |
| Molecular Weight | 224.17 g/mol | PubChem[1] |
| LogP | 1.1 | PubChem[1] |
| pKa (estimated) | ~3.5 | Based on 3-nitrobenzoic acid (pKa ≈ 3.47)[2][3] |
The pKa value is particularly critical. As an acidic compound, this compound's state of ionization is highly dependent on the mobile phase pH. At a pH above its pKa, the molecule will be deprotonated (anionic), which can lead to undesirable secondary interactions with the stationary phase.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing the root causes of peak tailing for this compound.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and detailed troubleshooting steps in a question-and-answer format.
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
A1: The most common cause of peak tailing for a polar, acidic compound like this compound on a standard silica-based C18 column is secondary interactions between the analyte and residual silanol groups on the stationary phase.[4][5] These silanol groups (-Si-OH) are weakly acidic and can become deprotonated (negatively charged) at higher mobile phase pH values, leading to electrostatic interactions with your analyte.[6][7]
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For this compound (an acid), you want to suppress its ionization to minimize secondary interactions and achieve a symmetrical peak. This is achieved by lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa. Given the estimated pKa of ~3.5, a mobile phase pH of 2.5-3.0 is recommended. At this low pH, the carboxylic acid group of your analyte will be predominantly in its neutral, protonated form, reducing its affinity for any negatively charged sites on the stationary phase.[8] Furthermore, a low pH will also suppress the ionization of the residual silanol groups on the silica surface, further minimizing unwanted interactions.[8]
Experimental Protocol: Adjusting Mobile Phase pH
-
Preparation of Acidified Mobile Phase:
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable acidifier to achieve a target pH of 2.5-3.0. Common choices include:
-
Confirm the pH using a calibrated pH meter.
-
-
Mobile Phase Composition:
-
A typical starting point for a reversed-phase separation of this compound would be a mixture of acetonitrile (MeCN) and the acidified water.[9]
-
Begin with a gradient or isocratic elution and optimize the organic solvent concentration to achieve the desired retention time.
-
-
System Equilibration:
-
Thoroughly flush your HPLC system and column with the new mobile phase until the backpressure and detector baseline are stable. This may require 10-20 column volumes.
-
Q3: I've adjusted the pH, but the peak tailing persists. What should I try next?
A3: If pH optimization is insufficient, consider the following factors:
-
Column Choice:
-
End-Capped Columns: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface more inert.[6]
-
Alternative Stationary Phases: For highly polar or aromatic compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions and may provide better peak shape.[10]
-
-
Column Contamination and Degradation:
-
A buildup of strongly retained sample components or impurities can lead to active sites on the column, causing peak tailing.
-
Harsh mobile phase conditions (especially high pH) can degrade the silica backbone of the column over time, exposing more silanol groups.
-
Solution: Implement a regular column washing procedure. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[11]
-
Experimental Protocol: Column Washing
-
Disconnect the column from the detector to avoid contamination.
-
Flush with mobile phase without buffer salts (e.g., water/organic solvent) to remove any precipitated salts.
-
Wash with a strong, miscible solvent like 100% acetonitrile or methanol for at least 10-20 column volumes.
-
For very non-polar contaminants, a sequence of solvents of decreasing polarity can be used (e.g., isopropanol, then hexane, followed by isopropanol again before returning to your reversed-phase mobile phase).[12]
-
Re-equilibrate the column with your mobile phase until the baseline is stable.
-
Mass Overload:
-
Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[12]
-
Q4: Could there be an issue with my HPLC system itself?
A4: Yes, extra-column band broadening can contribute to poor peak shape. Check for:
-
Excessively long or wide-bore tubing between the injector, column, and detector.[13]
-
A partially blocked inlet frit on the column or guard column.[11]
-
A void or channel in the column packing material. [11]
Troubleshooting System Issues:
-
Frit Blockage: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates.
-
Tubing: Use narrow-bore (e.g., 0.005" I.D.) PEEK tubing and keep connections as short as possible.
-
Column Void: If a void is suspected, the column may need to be replaced.[11]
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
-
Wikipedia. 3-Nitrobenzoic acid. [Link]
-
Ataman Kimya. NITROBENZOIC ACID. [Link]
-
PubChem. This compound. [Link]
- Mendez, A., et al. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns.
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
NIH. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
PubChem. 3-Nitrobenzoic acid. [Link]
-
ACE HPLC Columns. ACE News. [Link]
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Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
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Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
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- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Strategic Control of Dinitration in Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the formation of dinitro byproducts in chemical synthesis. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanistic principles that govern nitration reactions and providing actionable troubleshooting strategies. Our goal is to empower you with the expertise to anticipate, control, and mitigate the formation of unwanted dinitro species, thereby enhancing the purity, yield, and safety of your target mononitrated compounds.
Foundational Principles: Understanding the Genesis of Dinitro Byproducts
The introduction of a second nitro group onto an aromatic ring is not a random event but is governed by the principles of electrophilic aromatic substitution (EAS). The initial mononitration reaction introduces a deactivating nitro group, which generally slows down subsequent electrophilic attack. However, under forcing conditions, dinitration can and does occur.
The Mechanism of Dinitration
The formation of dinitro byproducts follows the same fundamental electrophilic aromatic substitution mechanism as mononitration. The key electrophile, the nitronium ion (NO₂⁺), is typically generated from a mixture of concentrated nitric and sulfuric acids.[1][2]
Caption: General pathway for the formation of dinitro byproducts.
The initial nitro group is a strong deactivating group due to its electron-withdrawing nature, making the mononitrated ring less susceptible to further electrophilic attack than the starting material.[3] Consequently, dinitration typically requires more forcing reaction conditions, such as higher temperatures or stronger nitrating agents, to overcome this deactivation.[4][5]
Factors Influencing Dinitration
Several key factors dictate the propensity for dinitro byproduct formation. A thorough understanding of these allows for rational control over the reaction outcome.
-
Substrate Reactivity: Aromatic rings bearing activating groups (e.g., -OH, -OR, -alkyl) are more susceptible to both mono- and dinitration.[6] The activating group can partially offset the deactivating effect of the first nitro group.
-
Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the energy barrier for the second nitration, making it a critical parameter to control.[5]
-
Concentration of Nitrating Agent: An excess of the nitrating agent increases the probability of a second nitration event occurring after the initial mononitration.
-
Reaction Time: Longer reaction times can lead to the accumulation of dinitro byproducts, even under otherwise mild conditions.[4]
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the nitronium ion, potentially disfavoring dinitration at certain positions.[7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your nitration experiments, providing probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of dinitro byproducts (>10%) | 1. Reaction temperature is too high.2. Excessive amount of nitrating agent used.3. Prolonged reaction time. | 1. Lower the reaction temperature. Often, performing the reaction at or below room temperature can significantly reduce dinitration.2. Use a stoichiometric or slight excess of the nitrating agent. Carefully calculate and control the molar equivalents.3. Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. |
| Inconsistent ratio of mono- to dinitro products between batches | 1. Poor temperature control.2. Inconsistent rate of addition of the nitrating agent.3. Variations in the concentration of acid catalysts. | 1. Employ a temperature-controlled reaction vessel (e.g., a jacketed reactor or an ice bath). 2. Add the nitrating agent dropwise or via a syringe pump to maintain a consistent concentration and control the exotherm. 3. Ensure the acid catalysts are of the same concentration and are added consistently. |
| Formation of unexpected dinitro isomers | 1. The directing effects of the substituents are not fully considered.2. Potential for ipso-nitration followed by rearrangement. | 1. Re-evaluate the electronic and steric effects of all substituents on the aromatic ring. The first nitro group is strongly meta-directing.[3]2. Consider alternative nitrating agents that may offer different regioselectivity. [10][11] |
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid the formation of dinitro byproducts?
A1: While complete avoidance can be challenging, you can minimize their formation to negligible levels. The most effective strategies include:
-
Controlling Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the nitrating agent.
-
Low Temperature: Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate. For many substrates, 0-5 °C is a good starting point.
-
Choice of Nitrating Agent: For highly activated systems, milder nitrating agents such as acetyl nitrate or dinitrogen pentoxide can provide better selectivity for mononitration.[12][13]
Q2: What is the role of the acid catalyst (e.g., sulfuric acid) in dinitration?
A2: The acid catalyst, typically sulfuric acid, plays a crucial role in generating the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[1] While essential for the reaction, a high concentration of a strong acid can increase the effective concentration of the nitronium ion, thereby promoting dinitration, especially at elevated temperatures.
Caption: Generation of the nitronium ion.
Q3: Can I use a catalyst to selectively produce the mononitro product?
A3: Yes, certain solid acid catalysts, such as zeolites, have shown promise in promoting regioselective mononitration.[14] The shape-selective nature of the zeolite pores can sterically hinder the formation of certain dinitro isomers, leading to a higher yield of the desired mononitrated product.[14]
Q4: I have already synthesized a mixture containing dinitro byproducts. How can I purify my mononitrated compound?
A4: Several purification techniques can be employed:
-
Recrystallization: If there is a significant difference in solubility between the mono- and dinitrated compounds, recrystallization can be an effective method.
-
Column Chromatography: This is a very common and effective method for separating isomers and compounds with different polarities.
-
Selective Chemical Reduction: In some cases, it is possible to selectively reduce one of the nitro groups on the dinitro compound to an amino group, which drastically changes its polarity and allows for easier separation by extraction or chromatography.[15]
Q5: What analytical techniques are best for detecting and quantifying dinitro byproducts?
A5: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy method for initial assessment of the reaction progress and product distribution.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of isomers.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both separation and structural information.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity and purity of the products.
Experimental Protocols
Protocol: Temperature-Controlled Nitration of a Model Aromatic Compound
This protocol provides a general framework for minimizing dinitration through careful temperature control.
Objective: To perform a mononitration reaction while minimizing the formation of dinitro byproducts.
Materials:
-
Aromatic substrate (1.0 eq)
-
Concentrated Nitric Acid (1.05 eq)
-
Concentrated Sulfuric Acid
-
Appropriate organic solvent (e.g., dichloromethane)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel in an ice-water bath.
-
Dissolve the aromatic substrate in the chosen organic solvent in the flask and cool the solution to 0-5 °C with stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding the concentrated nitric acid to the concentrated sulfuric acid while cooling in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of the aromatic substrate, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it slowly over crushed ice.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Analyze the crude product by HPLC or GC-MS to determine the ratio of mono- to dinitro products.
Caption: Workflow for temperature-controlled nitration.
References
-
Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192-203. [Link]
-
Queiroz, J. F., et al. (2006). Electrophilic aromatic nitration: understanding its mechanism and substituent effects. PubMed. [Link]
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. [Link]
-
General Reaction of Dinitration of Phenols. Filo. [Link]
- US2430421A - Process for the purification of mononitro aromatic compounds.
-
The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. ResearchGate. [Link]
-
If the temperature of the reaction is too high, dinitration can occur. 1. Explain why higher temperatures. Brainly. [Link]
-
Nitration of polycyclic aromatic hydrocarbons by dinitrogen tetraoxide. II: Synthetic and mechanistic aspects. SciSpace. [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. [Link]
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Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. [Link]
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education. [Link]
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Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. ResearchGate. [Link]
-
The effects of reaction factors on the nitration. Reaction condition. ResearchGate. [Link]
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Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]
-
Nitration. Wikipedia. [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]
- US2580742A - Purification of dinitro compounds.
-
Effects of parameters on the nitration reaction. Reaction condition. ResearchGate. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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-
NITRATION. e-Krishi Shiksha. [Link]
- US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
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Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. NIH. [Link]
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-
[Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS]. PubMed. [Link]
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Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. ResearchGate. [Link]
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Nitration Mechanisms in Organic Chemistry. Scribd. [Link]
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Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
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Aromatic Nitration. BYJU'S. [Link]
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Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]
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Restart NOx Emission Suppression Materials. CATALER. [Link]
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Why Do Catalysts Stop Working In Reactions?. YouTube. [Link]
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Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 15. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for the synthesis of 3-Acetamido-5-nitrobenzoic acid
Here is the technical support center for optimizing the reaction temperature for the synthesis of 3-Acetamido-5-nitrobenzoic acid.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this sensitive nitration reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine the synthesis with confidence.
The Critical Role of Temperature in Electrophilic Nitration
The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 3-Acetamidobenzoic acid. The reaction's success, particularly regarding yield and purity, is critically dependent on precise temperature control.
The core of the reaction involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2] This ion is then attacked by the electron-rich aromatic ring of the starting material. However, this process is highly exothermic, and the stability of both the starting material and the product is sensitive to the reaction environment.[3] The substituents on the benzene ring—an activating, ortho,para-directing acetamido group and a deactivating, meta-directing carboxylic acid group—guide the incoming nitro group to the C-5 position. Understanding this interplay is fundamental to optimizing the reaction conditions.[4][5]
Reaction Mechanism: Nitration of 3-Acetamidobenzoic Acid
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Problem/Solution Pairs
-
Problem: The final yield of this compound is significantly lower than expected.
-
Possible Cause & Solution:
-
Incomplete Reaction: The reaction may not have reached completion due to low temperature or insufficient time. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, allow the reaction to stir for a longer period within the optimal temperature range. [6] 2. Product Loss During Workup: The product is precipitated by quenching the reaction mixture in water. If the pH is not sufficiently acidic, the carboxylate salt may remain in solution. Ensure the quench medium is acidic. Additionally, use ice-cold water to wash the filtered product to minimize losses due to solubility. [6]
-
-
-
Problem: Post-reaction analysis (e.g., NMR, HPLC) shows high levels of isomeric or dinitro-impurities.
-
Possible Cause & Solution:
-
Suboptimal Reaction Temperature: This is the most likely cause. Localized "hot spots" or a general excursion above the 12-15°C range will inevitably lead to over-nitration. [7][6] * Corrective Action: Ensure the reaction vessel is efficiently cooled in an ice-salt bath. Add the nitrating mixture very slowly (dropwise) to the solution of the starting material, allowing the cooling bath to dissipate the heat generated from each drop before adding the next. Constant monitoring with a low-temperature thermometer is crucial.
-
-
-
Problem: The isolated product has a poor color or melts over a wide range, suggesting impurity.
-
Possible Cause & Solution:
-
Formation of Byproducts: As mentioned, high temperatures can cause a variety of side reactions.
-
Corrective Action: The crude product may need to be purified. Recrystallization is a common method. A suitable solvent system (e.g., ethanol/water) should be developed to selectively dissolve the desired product at high temperatures while leaving impurities behind or vice-versa.
-
-
-
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol is a synthesis of methodologies found in the literature and should be adapted and validated for your specific laboratory conditions and scale.
Materials:
-
3-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice & Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to below 5°C.
-
Substrate Addition: Slowly add the 3-Acetamidobenzoic acid portion-wise to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10°C during the addition.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath before use.
-
Nitration: Fill the dropping funnel with the cold nitrating mixture. Add the mixture dropwise to the reaction flask over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 5°C and 10°C throughout the entire addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Check for the completion of the reaction by TLC or HPLC.
-
Quenching: In a large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are free of acid (check with pH paper).
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
Data Presentation: Effect of Temperature on Yield & Purity
The following data, adapted from experimental results described in U.S. Patent 3,428,673, illustrates the critical impact of temperature on the synthesis of a structurally related compound, 4-amino-3-nitrobenzoic acid, via the nitration of its acetamido-protected precursor. [7]The trend is directly applicable to the synthesis of this compound.
| Reaction Temperature | Theoretical Yield | Purity Analysis (Impurity Content) | Product Suitability |
| 8°C to 10°C | 74% | Polynitroanilines: 0.7%Dinitro-acid: 2.8% | Satisfactory for further use |
| 12°C to 14°C | 70% | Polynitroanilines: 6.6%Dinitro-acid: 7.0% | Not Sufficiently Pure |
Protocol 2: Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Retrieved from [Link]
-
Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? Retrieved from [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures? Retrieved from [Link]
-
Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Chemistry Basics. (2021). Nitration of benzoic acid. Retrieved from [Link]
- Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
- Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. aiinmr.com [aiinmr.com]
- 3. byjus.com [byjus.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 3-Acetamido-5-nitrobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-acetamido-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges, ensuring a safe, efficient, and scalable production process. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its reliable production critical.
I. Process Overview: The Synthetic Pathway
The most common route to this compound involves the nitration of 3-acetamidobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution pattern is therefore directed to the position meta to the carboxylic acid and ortho/para to the acetamido group.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield
Q: We are experiencing a significant drop in yield upon scaling up the nitration of 3-acetamidobenzoic acid. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:
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Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1][2][3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to localized overheating, promoting side reactions and degradation of the starting material and product.
-
Solution:
-
Implement a more robust cooling system. A jacketed reactor with a circulating coolant is essential.
-
Control the addition rate of the nitrating mixture. A slow, controlled addition allows for better temperature management.
-
Monitor the internal reaction temperature continuously with a calibrated probe.[2]
-
-
-
Poor Mixing: In larger reactors, achieving homogeneous mixing can be challenging. Inefficient stirring can lead to localized "hot spots" and areas of high reactant concentration, resulting in side reactions.
-
Solution:
-
Use an appropriate agitator (e.g., anchor or turbine stirrer) and optimize the stirring speed to ensure thorough mixing without excessive shear.
-
Consider the reactor geometry to avoid dead zones where mixing is poor.
-
-
-
Incorrect Stoichiometry: While seemingly straightforward, ensuring the correct molar ratios of reactants on a large scale requires precise measurement and dispensing.
-
Solution:
-
Calibrate all balances and flowmeters regularly.
-
Account for the purity of the starting materials and reagents.
-
-
Issue 2: Impurity Formation
Q: Our final product is contaminated with significant levels of impurities. What are the common byproducts and how can we minimize their formation?
A: The primary impurities in this synthesis are often isomers and over-nitrated products.
-
Isomeric Impurities: While the directing groups favor the formation of the 5-nitro isomer, small amounts of other isomers can be formed, particularly if the reaction temperature is not well-controlled.[4]
-
Solution:
-
Strict temperature control is paramount. Maintain the reaction temperature in the recommended range (typically 0-10 °C) to enhance regioselectivity.
-
-
-
Over-nitration: The formation of dinitro- or trinitro-benzoic acid derivatives can occur if the reaction conditions are too harsh.[3][5]
-
Solution:
-
Use the correct stoichiometry of the nitrating agent. An excess of nitric acid can drive over-nitration.
-
Control the reaction time. Prolonged exposure to the nitrating mixture can lead to further nitration. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) and quench the reaction once the starting material is consumed.
-
-
-
Hydrolysis of the Acetamido Group: Although less common under typical nitrating conditions, hydrolysis of the acetamido group back to an amine can occur, which can then be oxidized by nitric acid.
-
Solution:
-
Ensure the reaction is carried out under anhydrous or near-anhydrous conditions to the extent possible.
-
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Isomeric Nitro Compounds | Poor temperature control | Maintain strict temperature control (0-10 °C) |
| Dinitro/Trinitro Compounds | Excess nitrating agent, prolonged reaction time | Use correct stoichiometry, monitor reaction progress |
| Oxidized Byproducts | Hydrolysis of acetamido group | Maintain anhydrous conditions |
Issue 3: Difficult Purification
Q: We are struggling with the purification of the crude product. What are the recommended procedures for obtaining high-purity this compound on a large scale?
A: Purification can be challenging due to the similar polarities of the desired product and its impurities.
-
Crystallization: This is the most common and scalable purification method.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities either soluble or insoluble. Common solvents for recrystallization of similar compounds include aqueous ethanol or acetic acid.
-
Controlled Cooling: A slow cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
-
-
pH Adjustment: The carboxylic acid functionality allows for purification via pH manipulation.
-
Solution:
-
Dissolve the crude product in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide) to form the sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified this compound. This process can be repeated if necessary.
-
-
Issue 4: Safety Concerns
Q: What are the primary safety hazards associated with the scale-up of this nitration reaction, and what precautions should be taken?
A: Nitration reactions are energetic and require strict safety protocols.[1][3]
-
Thermal Runaway: The exothermic nature of the reaction poses a significant risk of a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3][6]
-
Solution:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1][6] This data is crucial for designing a safe process.
-
Emergency Quenching: Have a documented and practiced emergency quenching procedure in place. This may involve adding a large volume of a cold, inert solvent or a quenching agent.
-
-
-
Handling of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.
-
Solution:
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.
-
Have appropriate spill kits readily available.
-
-
Caption: Troubleshooting workflow for common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 3-acetamidobenzoic acid?
A: The optimal temperature range is typically between 0 °C and 10 °C. Lower temperatures favor the desired regioselectivity and minimize the formation of byproducts.[4] It is crucial to maintain a consistent temperature throughout the reaction.
Q2: Can fuming nitric acid be used instead of a mixed acid system?
A: While fuming nitric acid can be used, a mixed acid system (HNO₃/H₂SO₄) is generally preferred for several reasons. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). This leads to a more controlled and efficient reaction. Using fuming nitric acid alone can be more hazardous and may lead to a different impurity profile.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[7] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can effectively separate the starting material, product, and impurities.[7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Q4: How should the reaction be quenched upon completion?
A: The reaction is typically quenched by pouring the reaction mixture slowly into a large volume of ice-water with vigorous stirring. This precipitates the crude product and dilutes the strong acids, making the workup safer.
Q5: Are there any "greener" alternatives to the traditional nitrating agents?
A: Research into greener nitration methods is ongoing. Some alternatives include using dinitrogen pentoxide (N₂O₅) in an inert solvent or employing solid acid catalysts. However, the mixed acid system remains the most widely used and cost-effective method in industrial applications.
IV. Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-acetamidobenzoic acid (1 equivalent).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (e.g., 3-5 equivalents) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-acetamidobenzoic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Filter the resulting precipitate and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry this compound to a suitable flask.
-
Add a minimal amount of a suitable solvent system (e.g., 50% aqueous ethanol) to dissolve the solid at reflux.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
V. References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development.
-
Scale-up Reactions - Division of Research Safety - University of Illinois.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
-
This compound. SIELC Technologies.
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
-
Nitration Of Benzoic Acid. News Zone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. news.betzone.co.uk [news.betzone.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Managing Acetamido Group Hydrolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing unexpected side reactions that can compromise experimental outcomes and drug stability. One of the most common yet often overlooked issues is the hydrolysis of the acetamido group. This guide is designed to provide you with a deep, practical understanding of this side reaction, offering not just protocols but the rationale behind them to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions - The Chemistry of Acetamido Hydrolysis
This section addresses the fundamental principles governing the hydrolysis of the acetamido group. Understanding the "why" is the first step toward effective prevention and troubleshooting.
Q1: What is acetamido group hydrolysis and why is it a significant concern?
The acetamido group (–NHCOCH₃) is a cornerstone functional group in many pharmaceuticals, synthetic intermediates, and biomolecules like N-acetylated sugars. Its hydrolysis is the cleavage of the amide bond by water, yielding a primary amine and acetic acid.[1][2]
This reaction is a significant concern for several reasons:
-
Loss of Potency: In active pharmaceutical ingredients (APIs), the acetamido group is often essential for biological activity. Its cleavage can lead to a complete loss of efficacy.
-
Formation of Impurities: The resulting primary amine is a new chemical entity. In a pharmaceutical context, this is an impurity that must be characterized and controlled, complicating regulatory approval and potentially introducing toxicity.
-
Alteration of Physicochemical Properties: The conversion of a neutral amide to a potentially charged amine (depending on pH) can drastically alter a molecule's solubility, stability, and chromatographic behavior.
The general mechanism for this hydrolysis can occur under both acidic and basic conditions.[3][4]
Caption: A logical workflow for identifying a suspected hydrolysis product.
Step 1: Predict the Properties of the Hydrolyzed Product
Before running complex analyses, form a hypothesis. The hydrolysis product (R-NH₂) will have distinct properties compared to the parent compound (R-NHCOCH₃):
-
Polarity: The primary amine is generally more polar than the corresponding acetamide. In reverse-phase HPLC, you should expect the hydrolyzed product to have a shorter retention time .
-
Molecular Weight: The hydrolysis reaction involves the substitution of an acetyl group (–COCH₃, mass ≈ 42.04 Da) with a hydrogen atom (H, mass ≈ 1.01 Da). Therefore, the hydrolyzed product will have a molecular weight that is approximately 42 Da less than the parent compound.
Step 2: Detailed Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct method to confirm your hypothesis.
Objective: To resolve the parent compound from the suspected impurity and confirm the mass of the impurity.
Methodology:
-
Sample Preparation: Prepare a solution of your sample at a concentration suitable for your instrument (e.g., 1 mg/mL) in a compatible solvent (e.g., methanol, acetonitrile, or mobile phase).
-
Chromatographic Conditions (General Starting Point):
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is usually a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is most common. Run in both positive and negative ion mode initially if the ionization behavior of your compound is unknown. The primary amine product is likely to ionize well in positive mode ([M+H]⁺).
-
Mass Range: Set the scan range to cover the expected molecular weights of both the parent and the hydrolyzed product (e.g., 100 - 1000 m/z).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the parent compound ([M+H]⁺).
-
Extract the ion chromatogram for the expected m/z of the hydrolyzed product ([M-42+H]⁺).
-
Confirm that the peak with the shorter retention time corresponds to the mass of the hydrolyzed product.
-
Data Presentation: Expected Mass Shifts
The following table provides a quick reference for the expected mass changes upon hydrolysis for common scaffolds.
| Parent Compound Structure | Change in Formula | Change in Monoisotopic Mass (Da) |
| R-NHCOCH₃ | - C₂H₂O | -42.0106 |
| Resulting Product | R-NH₂ |
Section 3: Mitigation and Prevention Strategies
Preventing unwanted hydrolysis is always preferable to dealing with the resulting impurities. The optimal strategy depends on the context of your experiment.
Scenario 1: During Organic Synthesis
Question: I am performing a reaction on a molecule that contains an acetamido group. How can I modify other parts of the molecule without inadvertently cleaving the amide?
Answer: The key is to avoid harsh acidic or basic conditions and high temperatures.
-
pH Control: Whenever possible, conduct reactions under neutral or near-neutral conditions (pH 6-8). If a reaction requires acidic or basic catalysis, use the mildest possible conditions for the shortest possible time.
-
Temperature Management: Avoid prolonged heating. If a reaction requires elevated temperatures, monitor its progress carefully (e.g., by TLC or HPLC) and stop as soon as the starting material is consumed.
-
Reagent Selection:
-
For reactions requiring a base, consider using non-nucleophilic organic bases (e.g., DIPEA, triethylamine) instead of strong hydroxides (NaOH, KOH).
-
For acid-catalyzed reactions, use Lewis acids or milder Brønsted acids where applicable, instead of concentrated mineral acids. * Protecting Groups: If the acetamido group itself is not the reaction site but is sensitive to the required conditions, it can be protected. However, the acetyl group itself is often considered a protecting group. If it is being cleaved, it implies the conditions are too harsh for many other common protecting groups as well. A more robust amide, such as a pivaloyl or benzoyl group, might be considered if the synthesis allows. [5][6]
-
Scenario 2: In Drug Formulation and Stability Studies
Question: My API, which contains an acetamido group, is showing significant degradation in its aqueous formulation over time. What can I do to improve its stability?
Answer: For formulation, the goal is to find a balance between stability, solubility, and bioavailability.
-
pH and Buffer Optimization: This is the most critical factor.
-
Conduct a pH-Rate Profile Study: Perform a kinetic study by dissolving the API in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Incubate at an Accelerated Temperature: Store the samples at an elevated temperature (e.g., 40-60 °C) to accelerate degradation.
-
Analyze and Plot: At various time points, analyze the samples by a stability-indicating HPLC method. Plot the logarithm of the remaining API concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which 'k' is lowest is the pH of maximum stability. For many compounds, this is often in the weakly acidic range of pH 3-5. [7]* Excipient Compatibility: Ensure that the excipients in the formulation are not catalyzing the hydrolysis. For example, some buffers or co-solvents can influence the reaction rate. [8]* Minimize Water Activity: If feasible for the dosage form, reducing the amount of free water can slow hydrolysis. This can be achieved by using co-solvents like propylene glycol or by developing a lyophilized (freeze-dried) powder for reconstitution. [9]
-
References
-
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Kurita, K. (2006). Chitin and Chitosan: Functional Biopolymers from Marine Crustaceans. Marine Biotechnology, 8(3), 203-226.
-
Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy. Retrieved from [Link]
- König, S., Kölmel, C., & Thiel, W. (2009). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 113(28), 9634-9642.
-
Draw the Mechanism of N-Acetylglucosamine hydrolysis. a) under alkaline conditions and b) under acidic conditions. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]
-
What is Alkaline Deacetylation? (2021). Fresh On Time Seafood. Retrieved from [Link]
- Araki, Y., & Ito, E. (1975). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. European Journal of Biochemistry, 55(1), 71-78.
- Chitin Deacetylation Using Deep Eutectic Solvents: Ab Initio-Supported Process Optimization. (2021). ACS Sustainable Chemistry & Engineering, 9(10), 3748-3759.
- Tishin, V. V., & Zotkin, M. A. (2023). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. International Journal of Molecular Sciences, 24(7), 6428.
- Zhao, Y., Park, R. D., & Muzzarelli, R. A. A. (2010).
-
What is the mechanism of Acetamide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. (2010). ResearchGate. Retrieved from [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
- Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 695-701.
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Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. Retrieved from [Link]
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Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023). YouTube. Retrieved from [Link]
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Why do amides require much harsher conditions for hydrolysis than esters? (2020). Quora. Retrieved from [Link]
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Acetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). University of California, Irvine. Retrieved from [Link]
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The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. (2014). ResearchGate. Retrieved from [Link]
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Technical Support Center: Strategies to Improve the Regioselectivity of Nitration
Welcome to the Technical Support Center for regioselective nitration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions. Here, you will find in-depth answers to frequently encountered issues and detailed guides to enhance the regioselectivity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in aromatic nitration?
Regioselectivity in electrophilic aromatic substitution (EAS) reactions like nitration is primarily governed by the nature of the substituent already present on the aromatic ring.[1][2] These substituents influence the position of the incoming nitro group (NO₂⁺) through electronic and steric effects.[1][3]
-
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-wielding groups (EWGs).[1][4] EDGs increase the electron density of the ring, particularly at the ortho and para positions, making these sites more attractive to the electrophilic nitronium ion (NO₂⁺).[3][5] Conversely, EWGs withdraw electron density, deactivating the ring and directing the incoming nitro group to the meta position.[4][6]
-
Steric Effects: The physical size of the existing substituent can hinder the approach of the nitrating agent to the adjacent ortho positions.[3][7] This steric hindrance often leads to a higher proportion of the para product, even with ortho, para-directing groups.[8][9]
Q2: How do I predict whether a substituent will be an ortho, para-director or a meta-director?
The directing effect of a substituent is a function of its ability to donate or withdraw electron density through resonance and inductive effects.[4]
-
Ortho, Para-Directors: These are typically activating groups that donate electron density to the aromatic ring.[2][10] This category includes groups with lone pairs of electrons on the atom directly attached to the ring (e.g., -OH, -NH₂, -OR) and alkyl groups (-R).[5][8][11] Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating due to their strong inductive electron withdrawal but are still ortho, para-directing because of their ability to donate a lone pair through resonance.[10][12]
-
Meta-Directors: These are deactivating groups that withdraw electron density from the ring.[6][8] This makes the ortho and para positions particularly electron-deficient, leaving the meta position as the least deactivated and therefore the most likely site of attack.[10][13] Examples include -NO₂, -CN, -COR, -COOR, and -SO₃H.[6]
Q3: Why is the para product often favored over the ortho product with ortho, para-directing groups?
While electronic effects activate both the ortho and para positions, steric hindrance often plays a decisive role.[8][9] The substituent already on the ring can physically block the incoming nitronium ion from attacking the adjacent ortho positions, especially if either the substituent or the nitrating agent is bulky.[7][9] The para position is sterically unhindered, making it more accessible.[11]
Q4: Can reaction conditions influence regioselectivity?
Yes, reaction conditions can significantly impact the regioselectivity of nitration. Key parameters to consider include:
-
Temperature: Higher temperatures can sometimes lead to a decrease in selectivity as the increased kinetic energy can overcome the energetic barriers between different isomeric transition states.[14]
-
Nitrating Agent: The choice of nitrating agent can influence the steric bulk of the electrophile and the overall reactivity of the system. For instance, using a bulkier nitrating agent can increase the preference for the para product due to increased steric hindrance at the ortho positions.[15]
-
Catalyst: The catalyst can play a crucial role in controlling regioselectivity.[14] For example, shape-selective catalysts like zeolites can favor the formation of the less sterically hindered para isomer.
-
Solvent: The solvent can influence the solvation of the nitronium ion and the transition states, which can in turn affect the isomer distribution.[16][17]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues and provides step-by-step guidance to resolve them.
Guide 1: Issue - Poor Regioselectivity with an Ortho, Para-Directing Group (Excess Ortho Isomer)
Scenario: You are nitrating a toluene derivative and obtaining a higher than desired ratio of the ortho-nitro isomer relative to the para-nitro isomer.
Probable Causes & Solutions:
-
Cause 1: Low Steric Hindrance. The directing group and/or the nitrating agent may not be sterically demanding enough to significantly disfavor the ortho position.
-
Solution 1a: Modify the Nitrating Agent. Consider using a bulkier nitrating agent. For example, instead of the standard nitric acid/sulfuric acid mixture, acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in a suitable solvent might offer different steric profiles.
-
Solution 1b: Introduce a Temporary Blocking Group. In some cases, a bulky group can be temporarily introduced at one of the ortho positions, forcing nitration to occur at the para position. This blocking group can then be removed in a subsequent step. Sulfonation is a classic example of this strategy.
-
-
Cause 2: Reaction Temperature is Too High. Higher temperatures can reduce the kinetic preference for the sterically less hindered para position.
-
Solution 2a: Lower the Reaction Temperature. Perform the reaction at a lower temperature (e.g., 0 °C or below). This will favor the product formed via the lower energy transition state, which is often the para isomer.
-
Experimental Protocol: Shape-Selective Nitration using a Zeolite Catalyst
This protocol demonstrates the use of a shape-selective catalyst to favor the para isomer.
-
Catalyst Preparation: Activate H-ZSM-5 zeolite by heating it under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask, suspend the activated H-ZSM-5 catalyst in an appropriate solvent (e.g., dichloromethane).
-
Substrate Addition: Add the substituted aromatic compound to the suspension and stir.
-
Nitrating Agent Addition: Slowly add the nitrating agent (e.g., a solution of nitric acid in the same solvent) to the mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Workup: Upon completion, filter off the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product mixture by column chromatography to isolate the desired para isomer.
Logical Flow of Troubleshooting Poor ortho/para Selectivity:
Caption: Troubleshooting workflow for improving para-selectivity.
Guide 2: Issue - Unexpected Meta Product with an Ortho, Para-Directing Group
Scenario: You are attempting to nitrate an aniline or phenol derivative and are observing a significant amount of the meta-nitro product.
Probable Cause & Solution:
-
Cause: Protonation of the Activating Group. Strongly acidic conditions, such as those in a typical nitrating mixture (HNO₃/H₂SO₄), can protonate the lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group.
-
Aniline: The anilinium ion (-NH₃⁺) is formed. This group is strongly electron-wielding and therefore a meta-director.[18]
-
Phenol: While less basic than aniline, under very strong acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is also a meta-director.
-
-
Solution: Protect the Activating Group. To prevent protonation, the activating group should be protected before nitration.
-
For Anilines: Acetylation of the amine to form an acetanilide is a common and effective strategy. The acetyl group reduces the basicity of the nitrogen, preventing protonation.[19] The amide group (-NHCOCH₃) is still an ortho, para-director, although less activating than the original amine.[19] The acetyl group can be easily removed by hydrolysis after nitration.
-
For Phenols: The hydroxyl group can be converted to an ether (e.g., a methoxy group, -OCH₃) or an ester. These groups are also ortho, para-directors and are less susceptible to protonation. The protecting group can be removed after the nitration step.
-
Experimental Protocol: Nitration of Aniline via Acetanilide Protection
-
Protection Step (Acetylation):
-
Dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride with stirring.
-
Heat the mixture gently to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with water, and dry the acetanilide.
-
-
Nitration Step:
-
Dissolve the dried acetanilide in a minimal amount of cold concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Stir the reaction for a specified time at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers.
-
Filter, wash thoroughly with cold water, and dry the product.
-
-
Deprotection Step (Hydrolysis):
-
Reflux the mixture of nitroacetanilide isomers with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Neutralize the reaction mixture to precipitate the nitroaniline isomers.
-
Filter, wash with water, and dry the product.
-
-
Separation: Separate the ortho and para isomers by fractional crystallization or column chromatography.
Mechanism of Directing Group Modification:
Caption: Protecting group strategy for aniline nitration.
Section 3: Advanced Strategies for Regiocontrol
For challenging substrates or when very high regioselectivity is required, more advanced methods can be employed.
Catalytic Methods
-
Zeolites: As mentioned, these microporous materials can act as shape-selective catalysts. The confined environment within the zeolite pores can sterically favor the formation of the less bulky para isomer. The pore size of the zeolite is a critical parameter in controlling the isomer distribution.[20]
-
Ionic Liquids: The use of ionic liquids as catalysts or reaction media can influence the regioselectivity of nitration. For example, certain dicationic acidic ionic liquids have been shown to improve the para-selectivity for alkylbenzenes.[21]
-
Enzyme-Mediated Nitration: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14] Enzymes, such as certain cytochrome P450s, can catalyze nitration with high regioselectivity under mild conditions.[14][22] This is an emerging field with significant potential for complex molecule synthesis.[22]
Modern Synthetic Methods
-
ipso-Nitration: This method involves the nitration at a position already occupied by a substituent, which is then displaced. Groups like boronic acids, carboxylic acids, and halogens can be replaced by a nitro group.[23] This can be a powerful strategy for introducing a nitro group at a specific position that is not accessible through direct nitration.
-
Radical Nitration: Some modern methods utilize radical mechanisms for nitration, which can offer different regioselectivity compared to electrophilic aromatic substitution.[23]
Data Summary: Influence of Directing Groups on Nitration
| Substituent Group | Class | Directing Effect | Reactivity vs. Benzene | Typical Major Product(s) |
| -OH (Phenol) | Activating | ortho, para | More Reactive | ortho- and para-nitrophenol |
| -OCH₃ (Anisole) | Activating | ortho, para | More Reactive | ortho- and para-nitroanisole[5] |
| -NH₂ (Aniline) | Strongly Activating | ortho, para | More Reactive | ortho- and para-nitroaniline (with protection) |
| -CH₃ (Toluene) | Activating | ortho, para | More Reactive | ortho- and para-nitrotoluene[11] |
| -Cl (Chlorobenzene) | Deactivating | ortho, para | Less Reactive | ortho- and para-nitrochlorobenzene[10] |
| -NO₂ (Nitrobenzene) | Strongly Deactivating | meta | Much Less Reactive | meta-dinitrobenzene[12] |
| -COOH (Benzoic Acid) | Deactivating | meta | Less Reactive | meta-nitrobenzoic acid |
| -CN (Benzonitrile) | Deactivating | meta | Less Reactive | meta-nitrobenzonitrile[6] |
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Chemistry. (2023). What Are Ortho Para Directing Groups?. Retrieved from [Link]
-
Quora. (2016). What does it mean by ortho and para directing groups?. Retrieved from [Link]
-
JETIR. (n.d.). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Retrieved from [Link]
-
Master Chemistry. (2023). What Are Meta Directing Groups?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
JoVE. (2023). Video: meta-Directing Deactivators. Retrieved from [Link]
-
MDPI. (2025). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Retrieved from [Link]
-
Organic Chemistry Research. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
NIH. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. Retrieved from [Link]
-
YouTube. (2021). Nitration of aromatic compounds with mechanism and in the presence of other substituents. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ACS Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
-
ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of aromatic nitration. Retrieved from [Link]
-
ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
ScienceDirect. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
NIH. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ACS Publications. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Purity Assessment of Synthesized 3-Acetamido-5-nitrobenzoic Acid: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 3-Acetamido-5-nitrobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] This guide provides an in-depth, comparative analysis of the most effective analytical techniques for assessing the purity of synthesized this compound. We will delve into the underlying principles of each method, present illustrative experimental data for objective comparison, and provide detailed, field-proven protocols to empower researchers in their pursuit of chemical integrity.
The Imperative of Purity for this compound
The synthesis of this compound, commonly prepared via the acetylation of 3-amino-5-nitrobenzoic acid, which itself is derived from the partial reduction of 3,5-dinitrobenzoic acid, is susceptible to the formation of several impurities.[1][2] These can include unreacted starting materials, positional isomers (e.g., 4-acetamido-3-nitrobenzoic acid), and by-products from side reactions.[3][4] The presence of even trace amounts of these impurities can have significant downstream consequences, potentially altering the pharmacological profile of the final API or introducing unforeseen toxicity. Therefore, a robust analytical strategy to ascertain purity is paramount.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is a critical decision, dictated by factors such as the expected impurities, required sensitivity, available instrumentation, and the stage of drug development. Here, we compare the most pertinent techniques for this compound. Modern analytical techniques such as spectroscopy and chromatography are essential for the precise analysis of organic molecules, enabling the determination of their structure and the assessment of their purity.[5]
Table 1: Comparative Performance of Analytical Techniques for Purity Assessment
| Technique | Principle | Sensitivity | Specificity | Throughput | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[5] | High (ng to pg) | High | Medium | Quantitative analysis of the main component and impurities. |
| Thin-Layer Chromatography (TLC) | Differential migration on a solid stationary phase with a liquid mobile phase.[6] | Moderate (µg) | Moderate | High | Rapid reaction monitoring and qualitative impurity profiling. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7][8] | Low (mg) | High | Low | Structural elucidation and quantification of major components. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[7] | Very High (fg to ag) | Very High | High | Identification of unknown impurities and confirmation of molecular weight. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[8][9] | Low | Low | High | Preliminary, qualitative assessment of overall purity. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in its reverse-phase mode, stands as the most powerful technique for the quantitative purity assessment of this compound.[10] Its high sensitivity and resolving power allow for the separation and quantification of closely related impurities.
Causality of Experimental Choices: A C18 column is selected due to its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure sharp peak shapes and optimal separation.[10] The acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetry. UV detection at 254 nm is employed as both the benzene ring and the nitro group are strong chromophores at this wavelength.[11]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Illustrative Data:
| Compound | Retention Time (min) | Area (%) | Resolution (vs. Main Peak) |
| 3-Amino-5-nitrobenzoic acid (Impurity) | 4.2 | 0.8 | 5.6 |
| This compound | 8.5 | 98.9 | - |
| Positional Isomer (Impurity) | 9.1 | 0.3 | 1.8 |
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comparison of 3-Acetamido-5-nitrobenzoic acid with other nitrobenzoic acid isomers
An In-Depth Comparative Guide to 3-Acetamido-5-nitrobenzoic Acid and Its Isomeric Precursors for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, substituted benzoic acids serve as foundational scaffolds. The specific nature and placement of functional groups on the aromatic ring dictate the molecule's physicochemical properties, reactivity, and ultimately, its utility. This guide offers a comparative analysis of this compound against the three canonical nitrobenzoic acid isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para).
This document moves beyond a simple cataloging of properties, delving into the causal relationships between molecular structure and experimental observations. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of these critical building blocks to make informed decisions in their synthetic strategies.
Structural and Electronic Overview
The isomeric position of the electron-withdrawing nitro group (–NO₂) relative to the carboxylic acid (–COOH) profoundly influences the electronic environment of the benzene ring. This compound introduces further complexity with an electron-donating acetamido group (–NHCOCH₃) positioned meta to the carboxyl group, creating a unique electronic profile.
Caption: Molecular structures of the compared benzoic acid derivatives.
Comparative Physicochemical Properties
The interplay of electronic effects, steric hindrance, and intermolecular forces (like hydrogen bonding) results in distinct physical properties. These differences are not merely academic; they have significant practical implications for reaction setup, purification, and formulation.
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ | C₉H₈N₂O₅ |
| Molecular Weight | 167.12 g/mol [1] | 167.12 g/mol [2] | 167.12 g/mol [3] | 224.17 g/mol [4] |
| Melting Point (°C) | 146–148[1] | 139–141[2] | 237–242 | Not available |
| pKa (in water) | ~2.17[1][5] | ~3.47[2][6] | ~3.44[3][5] | Not available |
| Water Solubility | ~7.3 g/L | ~2.4 g/L (at 15°C)[2][6] | <1 g/L (at 26°C)[7] | Not available |
Analysis of Properties:
-
Acidity (pKa): All nitrobenzoic acid isomers are significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. The 2-nitro isomer is the most acidic; this is a classic example of the "ortho effect," where steric hindrance forces the –COOH group out of the plane of the benzene ring, reducing resonance stabilization of the acid form and facilitating proton donation. The 4-nitro isomer is slightly more acidic than the 3-nitro isomer because its para-position allows for direct resonance withdrawal of electron density, further stabilizing the conjugate base. For This compound , one would predict a pKa value influenced by two opposing effects meta to the carboxyl group: the electron-withdrawing nitro group (acid-strengthening) and the electron-donating acetamido group (acid-weakening). The net effect would likely result in an acidity greater than benzoic acid but potentially less than 3-nitrobenzoic acid.
-
Melting Point: The exceptionally high melting point of 4-nitrobenzoic acid is attributable to its highly symmetric structure, which allows for efficient packing into a stable crystal lattice.
-
Solubility: The ortho-isomer's capacity for intramolecular hydrogen bonding between the nitro and carboxylic acid groups can disrupt intermolecular hydrogen bonding with water, yet it shows higher solubility than the meta and para isomers, which may be due to a balance of factors including its lower melting point. The para-isomer's low solubility is consistent with its high lattice energy, as suggested by its high melting point.
Spectroscopic Fingerprints: IR and ¹H NMR Analysis
Spectroscopy provides an unambiguous method to distinguish between these isomers.
Infrared (IR) Spectroscopy
The IR spectrum of each compound is dominated by the vibrations of its functional groups.
-
Carboxylic Acid (–COOH): All isomers display a broad O–H stretching band from ~2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching peak around 1700 cm⁻¹.[6]
-
Nitro Group (–NO₂): Two characteristic strong peaks are present for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[6]
-
This compound Specifics: In addition to the above, this molecule would exhibit characteristic amide peaks: an N–H stretch around 3300 cm⁻¹ and a strong amide I (C=O) band around 1660-1680 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons provide a clear structural diagnosis.
-
2-Nitrobenzoic Acid: The four aromatic protons are all in unique chemical environments, leading to a complex multiplet pattern.
-
3-Nitrobenzoic Acid: The spectrum shows four distinct aromatic protons. The proton at C2 (between the two meta substituents) is typically the most deshielded, appearing as a singlet or narrow triplet. The other three protons (C4, C5, C6) will appear as complex multiplets.
-
4-Nitrobenzoic Acid: Due to the molecule's symmetry, there are only two sets of equivalent aromatic protons. This results in a much simpler spectrum, typically showing two doublets (an AA'BB' system).
-
This compound Prediction: This molecule has three non-equivalent aromatic protons. One would expect to see three distinct signals in the aromatic region, likely appearing as two meta-coupled doublets or narrow triplets and one singlet-like peak for the proton situated between the two substituents. An additional singlet for the acetyl (–CH₃) protons would appear upfield around 2.0-2.2 ppm.
Reactivity and Synthetic Considerations
Synthesis:
-
Direct nitration of benzoic acid predominantly yields the 3-nitro isomer (meta-directing effect of the –COOH group), with smaller amounts of the ortho and para isomers.[5][6]
-
The 2-nitro and 4-nitro isomers are more efficiently prepared by the oxidation of the corresponding 2-nitrotoluene and 4-nitrotoluene precursors.[1][7]
-
This compound is typically synthesized from precursors like 3,5-dinitrobenzoic acid, which undergoes a selective partial reduction of one nitro group, followed by acetylation of the resulting amino group.
Reactivity:
-
Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification). The reactivity of 2-nitrobenzoic acid is often lower due to steric hindrance from the adjacent bulky nitro group.
-
Reduction: The nitro group is readily reduced to an amine (–NH₂), a foundational step in the synthesis of many pharmaceuticals and dyes. This transformation produces the corresponding aminobenzoic acids.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the ring towards SNAr, particularly when positioned ortho or para to a leaving group.
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for experimentally verifying the acidity differences discussed above. It represents a self-validating system where the quality of the titration curve serves as an internal control for the accuracy of the results.
Objective: To determine and compare the pKa values of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.
Materials:
-
The three nitrobenzoic acid isomers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
150 mL beakers
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). This step is critical for ensuring the accuracy of all subsequent pH measurements.
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of a nitrobenzoic acid isomer and dissolve it in 50 mL of boiled, deionized water in a 150 mL beaker. The removal of CO₂ from the water is essential as dissolved CO₂ forms carbonic acid, which would interfere with the titration of the analyte.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.
-
Initial Measurement: Record the initial volume (0.00 mL) and the initial pH of the acid solution.
-
Titration Execution: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize before recording both the total volume of NaOH added and the corresponding pH. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size to 0.1 mL or less to capture this region accurately.
-
Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau in the basic region.
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
To precisely determine the equivalence point, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence volume.
-
The half-equivalence point is exactly half of this volume. Find the pH on the original titration curve that corresponds to this half-equivalence volume.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.
-
-
Repetition: Thoroughly rinse all glassware and the pH electrode. Repeat the entire procedure for the other two isomers to ensure a valid comparison.
Conclusion
The choice between nitrobenzoic acid isomers is a critical decision in synthetic design. The ortho, meta, and para isomers, while chemically similar, offer distinct profiles in acidity, reactivity, and physical handling due to the profound influence of substituent position. 3-Nitrobenzoic acid is the most direct product from nitration of benzoic acid, while the ortho and para isomers require alternative synthetic routes.
This compound emerges as a more specialized synthetic intermediate. Its dual functionalization with both an electron-donating and an electron-withdrawing group provides a unique platform for building complex molecules, particularly in the synthesis of pharmaceutical agents and contrast media where precise control over electronic properties and substitution patterns is paramount. Understanding the fundamental differences laid out in this guide empowers researchers to select the optimal building block, streamlining synthesis and enabling the successful development of novel chemical entities.
References
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Wikipedia contributors. (2024). 3-Nitrobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Grokipedia. (n.d.). Nitrobenzoic acid. [Link]
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PubChem. (n.d.). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
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Badilescu, S., Ashrit, P., Truong, V., & Badilescu, I. (n.d.). Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films. Applied Spectroscopy. [Link]
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Grokipedia. (n.d.). 2-Nitrobenzoic acid. [Link]
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Brainly.com. (2023). What IR peaks are present in 3-nitrobenzoic acid?. [Link]
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Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry. [Link]
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Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]
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Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Brainly.in. (2019). Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. [Link]
- Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]
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ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]
-
Vedantu. (n.d.). Account for the following pKa value of 4 nitrobenzoic class 12 chemistry CBSE. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
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Wikipedia contributors. (2024). 4-Nitrobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). p-Nitrobenzoic acid. [Link]
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Wikipedia contributors. (2023). 2-Nitrobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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Beijing xinhua hengyan technology co., LTD. (n.d.). This compound. [Link]
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Chemsigma. (n.d.). This compound [5464-58-4]. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]
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A Comparative Analysis of Synthetic Routes to 3-Acetamido-5-nitrobenzoic Acid: A Guide for Researchers
Introduction
3-Acetamido-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an acetamido, a nitro, and a carboxylic acid group on a benzene ring, offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to the chemical research community. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, offering a critical evaluation of their methodologies, experimental data, and overall feasibility for laboratory and potential scale-up applications.
Logical Flow of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of chemical transformations. This guide will focus on three primary pathways:
-
Route 1: From 3,5-Dinitrobenzoic Acid: A two-step process involving selective reduction followed by acetylation.
-
Route 2: From 3-Amino-5-nitrobenzoic Acid: A direct, single-step acetylation.
-
Route 3: From 3-Acetamido-5-nitrotoluene: A two-step route involving the synthesis of the substituted toluene followed by oxidation.
The following diagram illustrates the logical relationship between these synthetic strategies.
Caption: Comparative workflow of synthetic routes to this compound.
Route 1: Synthesis from 3,5-Dinitrobenzoic Acid
This two-step route commences with the commercially available 3,5-dinitrobenzoic acid. The key challenge in this pathway is the selective reduction of one nitro group to an amino group, followed by the acetylation of the newly formed amine.
Causality Behind Experimental Choices:
The selective reduction of one nitro group in a dinitro aromatic compound can be achieved by using a mild reducing agent or by carefully controlling the stoichiometry of a stronger reducing agent. Sodium sulfide is a classic reagent for this purpose, as it can be used in a controlled manner to achieve mono-reduction. Catalytic hydrogenation can also be employed, but careful control of hydrogen pressure and catalyst loading is crucial to avoid over-reduction to the diamine. The subsequent acetylation of the amino group is a standard transformation, typically achieved with acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: Route 1
Step 1: Selective Reduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid
-
Materials: 3,5-Dinitrobenzoic acid, Sodium sulfide nonahydrate (Na₂S·9H₂O), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrobenzoic acid (1 equivalent) in water.
-
Prepare a solution of sodium sulfide nonahydrate (approximately 1.2 equivalents) in water.
-
Slowly add the sodium sulfide solution to the dinitrobenzoic acid solution with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The color of the solution will change, indicating the progress of the reaction.
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The product, 3-amino-5-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Step 2: Acetylation of 3-Amino-5-nitrobenzoic Acid
-
Materials: 3-Amino-5-nitrobenzoic acid, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (approximately 1.1 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Pour the mixture into cold water to precipitate the product completely.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain this compound.
-
Route 2: Direct Acetylation of 3-Amino-5-nitrobenzoic Acid
This is the most straightforward route, involving a single chemical transformation. The commercial availability of 3-amino-5-nitrobenzoic acid makes this an attractive option, provided the starting material is of high purity.
Causality Behind Experimental Choices:
The direct acetylation of an aromatic amine is a fundamental and high-yielding reaction in organic synthesis. The use of acetic anhydride as the acetylating agent is common due to its reactivity and ease of handling. A base, such as sodium acetate, is often added to the reaction mixture. The sodium acetate acts as a weak base to deprotonate the ammonium salt that may form in situ, thereby regenerating the more nucleophilic free amine for reaction with the acetic anhydride.[1]
Experimental Protocol: Route 2
-
Materials: 3-Amino-5-nitrobenzoic acid, Acetic anhydride, Sodium acetate, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve 3-amino-5-nitrobenzoic acid (1 equivalent) in a minimal amount of water containing sodium acetate (approximately 1.2 equivalents). Gentle warming may be necessary to achieve dissolution.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (approximately 1.1 equivalents) to the cooled solution with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The product, this compound, may begin to precipitate.
-
To ensure complete precipitation, carefully acidify the mixture with dilute hydrochloric acid to a pH of 3-4.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Route 3: Oxidation of 3-Acetamido-5-nitrotoluene
This route involves the initial synthesis of 3-acetamido-5-nitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid.
Causality Behind Experimental Choices:
The synthesis of the starting material, 3-acetamido-5-nitrotoluene, can be achieved by the acetylation of 3-methyl-5-nitroaniline.[2] The subsequent oxidation of the methyl group of a nitrotoluene derivative to a carboxylic acid is a well-established transformation. Strong oxidizing agents like potassium permanganate are effective for this purpose. The reaction is typically carried out under basic or neutral conditions, followed by acidification to precipitate the carboxylic acid product.[3][4]
Experimental Protocol: Route 3
Step 1: Synthesis of 3-Acetamido-5-nitrotoluene
-
Materials: 3-Methyl-5-nitroaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
Dissolve 3-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (approximately 1.1 equivalents) to the solution.
-
Heat the mixture gently for 30-60 minutes.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 3-acetamido-5-nitrotoluene.
-
Step 2: Oxidation of 3-Acetamido-5-nitrotoluene
-
Materials: 3-Acetamido-5-nitrotoluene, Potassium permanganate (KMnO₄), Water, Sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-acetamido-5-nitrotoluene (1 equivalent) and water.
-
Heat the mixture to reflux.
-
Slowly and portion-wise, add potassium permanganate (approximately 2-3 equivalents) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing for several hours until the reaction is complete (as monitored by TLC).
-
While hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify with dilute sulfuric acid to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry.
-
Quantitative Data Summary
| Parameter | Route 1 (from 3,5-Dinitrobenzoic Acid) | Route 2 (from 3-Amino-5-nitrobenzoic Acid) | Route 3 (from 3-Acetamido-5-nitrotoluene) |
| Starting Material | 3,5-Dinitrobenzoic Acid | 3-Amino-5-nitrobenzoic Acid | 3-Methyl-5-nitroaniline |
| Number of Steps | 2 | 1 | 2 |
| Key Reagents | Sodium sulfide, Acetic anhydride | Acetic anhydride, Sodium acetate | Acetic anhydride, Potassium permanganate |
| Reported Yield (%) | Moderate to High (variable) | High | Moderate (variable) |
| Reaction Time | Several hours | 1-3 hours | Several hours |
| Purification | Filtration, Recrystallization | Filtration, Recrystallization | Filtration, Recrystallization |
Comparative Analysis
Route 1: From 3,5-Dinitrobenzoic Acid
-
Advantages: This route utilizes a readily available and relatively inexpensive starting material. The individual reaction steps are well-established in organic chemistry.
-
Disadvantages: The selective reduction of one nitro group can be challenging to control, potentially leading to the formation of the diamino byproduct and requiring careful optimization of reaction conditions. This two-step process is also more time-consuming than a direct acetylation.
Route 2: From 3-Amino-5-nitrobenzoic Acid
-
Advantages: This is a direct, single-step synthesis that is likely to be high-yielding and time-efficient. The purification of the final product is generally straightforward.
-
Disadvantages: The cost and availability of high-purity 3-amino-5-nitrobenzoic acid will be a critical factor in the overall economic viability of this route. Impurities in the starting material can lead to difficulties in purification of the final product.[5]
Route 3: From 3-Acetamido-5-nitrotoluene
-
Advantages: The starting material, 3-methyl-5-nitroaniline, is a common chemical intermediate. The oxidation of a methyl group is a robust and reliable reaction.
-
Disadvantages: This is a two-step process requiring the synthesis and isolation of an intermediate. The oxidation step uses a strong oxidizing agent, which may require careful handling and waste disposal. The overall yield will be dependent on the efficiency of both the acetylation and the oxidation steps.
Conclusion and Recommendations
For laboratory-scale synthesis where efficiency and time are paramount, Route 2 (Direct Acetylation of 3-Amino-5-nitrobenzoic Acid) is the most attractive option, provided a reliable source of the starting material is available. Its single-step nature and potentially high yield make it an ideal choice for rapid access to the target compound.
Route 1 (From 3,5-Dinitrobenzoic Acid) offers a viable alternative, particularly if cost is a major consideration and the selective reduction can be effectively controlled. This route may be more suitable for larger-scale preparations where the cost of the starting material becomes a more significant factor.
Route 3 (From 3-Acetamido-5-nitrotoluene) is a reasonable, though likely less efficient, alternative. It may be considered if the starting materials for the other routes are unavailable or prohibitively expensive.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the time and resources available for process optimization.
References
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-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
- Google Patents. (n.d.). Process for preparing 3-chloro-5-nitrotoluene.
- Google Patents. (n.d.). Reduction method of aromatic nitro-compound for replacing sodium sulfide.
- Google Patents. (n.d.). Reduction of aromatic nitro and nitroso compounds.
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Retrieved from [Link]
-
ResearchGate. (2021, May 5). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Retrieved from [Link]
-
Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. (n.d.). Dissertation. Retrieved from [Link]
-
YouTube. (2025, March 13). How to Make Benzoic Acid - Toluene Oxidation. Retrieved from [Link]
-
Zinin Reduction. (2015, July 16). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Retrieved from [Link]
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Sources
A Comparative Guide to Analytical Method Validation for the Quantification of 3-Acetamido-5-nitrobenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 3-Acetamido-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods in a regulated environment.
The principles of analytical method validation are paramount to ensuring data integrity and are guided by international standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8] The objective of this validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][9]
Introduction to this compound
This compound (C₉H₈N₂O₅, MW: 224.17 g/mol ) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[10][11][12] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final drug product's safety and efficacy. The development and validation of analytical methods for its quantification are therefore critical steps in the quality control process.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for impurity profiling and quantification depends on factors such as the nature of the impurities, required sensitivity, and analytical throughput.[13] This guide will focus on a comparative validation of HPLC-UV and LC-MS methods.
| Feature | HPLC-UV | LC-MS |
| Specificity | Moderate (based on UV absorbance) | Very High (based on mass-to-charge ratio)[13] |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL)[13] |
| Structural Elucidation | No | Yes (through fragmentation)[13] |
| Applicability | Chromophoric compounds | Wide range of non-volatile and thermally labile compounds[13] |
| Cost & Complexity | Lower | Higher |
Experimental Design and Methodologies
A comprehensive validation protocol should be established before initiating any validation studies.[8][9] This protocol defines the application, scope, and purpose of the method, along with the performance parameters and acceptance criteria.[14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of chromophoric compounds like this compound.[15] The separation is typically achieved on a reversed-phase column.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 bonded silica (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid is a common choice.[13] For this validation, a gradient elution is employed.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of benzoic acid derivatives, a wavelength around 254 nm is often suitable.[15][16][17]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Standards and samples are prepared in the mobile phase or a suitable diluent.
HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC-UV method validation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and impurity profiling.[13] The mass spectrometer provides mass-to-charge ratio information, which aids in the definitive identification of the analyte.
Experimental Protocol: LC-MS
-
Chromatographic System: An LC system coupled to a mass spectrometer (e.g., Agilent 1290 Infinity II LC System with a suitable mass detector).[13]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is used.[13]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A faster gradient can often be employed with LC-MS.
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-7 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[13]
-
Column Temperature: 40 °C.[13]
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.[13]
-
MS Parameters:
LC-MS Method Validation Workflow
Caption: Workflow for LC-MS method validation.
Performance Comparison and Data Analysis
The following tables summarize the validation performance data for the two analytical methods. This data is representative of what would be expected from a well-controlled validation study.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[18] A minimum of five concentration levels is recommended for establishing linearity.[18]
| Parameter | HPLC-UV | LC-MS |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = 25486x + 1234 | y = 156789x + 567 |
Accuracy
Accuracy is the closeness of test results to the true value and is often assessed by recovery studies of spiked samples.[19] It should be evaluated using a minimum of nine determinations over at least three concentration levels.[18]
| Concentration Level | HPLC-UV (% Recovery) | LC-MS (% Recovery) |
| Low (80%) | 99.5% | 100.2% |
| Medium (100%) | 100.1% | 99.8% |
| High (120%) | 99.8% | 100.5% |
| Average Recovery | 99.8% | 100.2% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[18]
| Parameter | HPLC-UV | LC-MS |
| Repeatability (%RSD) | ≤ 1.0% | ≤ 1.5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 2.5% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
| Parameter | HPLC-UV | LC-MS |
| LOD | 0.3 µg/mL | 0.003 µg/mL |
| LOQ | 1.0 µg/mL | 0.01 µg/mL |
Discussion and Recommendations
Both HPLC-UV and LC-MS methods can be successfully validated for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control where the concentration of the analyte is relatively high. Its simplicity makes it amenable to high-throughput environments.
-
LC-MS provides significantly lower detection and quantification limits, making it the method of choice for trace analysis, such as the determination of impurities or for pharmacokinetic studies.[10] Its high specificity, derived from the mass-to-charge ratio, is invaluable for the unambiguous identification of the analyte and its related substances.
The selection of the most appropriate method will depend on the specific application and the required sensitivity. For routine assay and quality control of the bulk substance, HPLC-UV is often sufficient. For impurity profiling, stability studies where degradation products are monitored, and bioanalytical applications, the superior performance of LC-MS is highly advantageous.
Conclusion
This guide has provided a comparative overview of the validation of HPLC-UV and LC-MS methods for the quantification of this compound. By adhering to the principles outlined in ICH and FDA guidelines, robust and reliable analytical methods can be developed and validated to ensure the quality and safety of pharmaceutical products. The experimental data presented herein serves as a practical guide for researchers in selecting and validating the most suitable analytical technique for their specific needs.
References
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- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
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A Researcher's Guide to Spectroscopic Differentiation: Tracking the Synthesis of 3-Acetamido-5-nitrobenzoic Acid
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of molecular identity is paramount. Spectroscopic techniques serve as the cornerstone of this verification process, providing a detailed fingerprint of a molecule's structure and the functional groups it contains. This guide offers an in-depth comparison of the spectroscopic characteristics of 3-Acetamido-5-nitrobenzoic acid and its common precursors, providing the experimental data and theoretical insights necessary for researchers to confidently track its synthesis.
The synthesis of this compound is a classic example of a multi-step aromatic substitution, typically starting from 3-aminobenzoic acid. Each synthetic step introduces specific functional groups that cause predictable and measurable changes in the compound's interaction with electromagnetic radiation. By leveraging techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can follow this chemical narrative from starting material to final product.
The Synthetic Pathway: A Visual Overview
The conversion of 3-aminobenzoic acid to this compound involves two primary transformations: the acetylation of the amino group to form an amide, followed by the nitration of the aromatic ring. The acetamido group is an ortho-, para-director, but due to steric hindrance from the carboxylic acid and the deactivating effect on the other meta position, the incoming nitro group is directed to the position meta to the carboxylic acid and ortho to the acetamido group.
Caption: Synthetic route from 3-Aminobenzoic Acid to this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is an indispensable tool for identifying the presence and disappearance of key functional groups.[1] The transformation from a primary amine to a secondary amide, and the introduction of a nitro group, each produce distinct and easily identifiable signals in the IR spectrum.[2][3]
From Precursor to Product: A Tale of Vibrational Changes
-
3-Aminobenzoic Acid (Precursor): The spectrum is characterized by two sharp N-H stretching bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[4] It also displays a very broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹.[5]
-
3-Acetamidobenzoic Acid (Intermediate): Upon acetylation, the two N-H peaks of the primary amine are replaced by a single, sharper N-H stretching band for the secondary amide around 3300 cm⁻¹. A new, strong carbonyl (C=O) stretch, the "Amide I band," appears around 1680 cm⁻¹.
-
This compound (Product): The final product retains the amide N-H and C=O bands, as well as the carboxylic acid O-H and C=O stretches. The most significant new features are two strong absorption bands corresponding to the nitro group (-NO₂): an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]
Data Summary: Key FT-IR Absorptions
| Compound | Key Functional Group Vibrations (cm⁻¹) |
| 3-Aminobenzoic Acid | ~3400 & ~3300 (N-H stretch, 2 bands), ~3000 (broad O-H stretch), ~1700 (C=O stretch, acid) |
| 3-Acetamidobenzoic Acid | ~3300 (N-H stretch, 1 band), ~3000 (broad O-H stretch), ~1700 (C=O stretch, acid), ~1680 (C=O stretch, amide) |
| This compound | ~3300 (N-H stretch, 1 band), ~3000 (broad O-H stretch), ~1700 (C=O stretch, acid), ~1680 (C=O stretch, amide), ~1550 (asymmetric NO₂ stretch) , ~1350 (symmetric NO₂ stretch) [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environment
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The introduction of electron-donating or electron-withdrawing groups causes predictable shifts in the resonance signals of nearby nuclei.[7]
¹H NMR: Tracking Substituent Effects on the Aromatic Ring
Aromatic protons typically resonate in the 6.5-8.0 ppm range.[8][9] The specific chemical shift is highly sensitive to the electronic nature of the substituents on the ring.
-
3-Aminobenzoic Acid: The amino group (-NH₂) is electron-donating, causing the aromatic protons to be shielded (shifted upfield) relative to benzene (7.33 ppm).[10]
-
3-Acetamidobenzoic Acid: The acetamido group (-NHCOCH₃) is also electron-donating, but less so than a pure amino group. This results in a slight downfield shift for the aromatic protons compared to 3-aminobenzoic acid. A new, sharp singlet integrating to three protons appears around 2.1-2.2 ppm, which is characteristic of the acetyl methyl group (-CH₃).
-
3-Nitrobenzoic Acid (For Comparison): The nitro group (-NO₂) is a powerful electron-withdrawing group. This deshields the aromatic protons, shifting them significantly downfield, often beyond 8.0 ppm.[11]
-
This compound (Product): The final product has both an electron-donating acetamido group and a strong electron-withdrawing nitro group. The aromatic protons are significantly deshielded by the nitro group, resulting in signals in the downfield region of the aromatic spectrum. The splitting patterns will also change due to the new substitution pattern on the ring.
Data Summary: Characteristic ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons (ppm) | Acetyl -CH₃ (ppm) | Other Key Signals (ppm) |
| 3-Aminobenzoic Acid | ~6.8 - 7.5 | N/A | Broad signal for -NH₂ and -COOH protons |
| 3-Acetamidobenzoic Acid | ~7.3 - 8.0 | ~2.1 | Broad signals for amide N-H and -COOH protons |
| This compound | ~8.2 - 8.8 | ~2.2 | Broad signals for amide N-H and -COOH protons[12] |
¹³C NMR: Probing the Carbon Skeleton
The principles of shielding and deshielding also apply to ¹³C NMR. Aromatic carbons typically appear between 110-150 ppm.[13]
-
From Amine to Amide: The conversion of the amino group to an acetamido group introduces two new carbon signals: a carbonyl carbon (~168-170 ppm) and a methyl carbon (~24 ppm).
-
Introduction of the Nitro Group: The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded and shifted downfield.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, offering definitive proof of a chemical transformation.
-
3-Aminobenzoic Acid (C₇H₇NO₂): Molecular Weight = 137.14 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 137.[14]
-
3-Acetamidobenzoic Acid (C₉H₉NO₃): Molecular Weight = 179.17 g/mol . The acetylation adds a -COCH₂ group (42.04 g/mol ), resulting in a molecular ion peak at m/z = 179.
-
This compound (C₉H₈N₂O₅): Molecular Weight = 224.17 g/mol . The nitration adds a -NO₂ group (46.01 g/mol ), shifting the molecular ion peak to m/z = 224.[12]
Data Summary: Molecular Ion Peaks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ Peak (m/z) |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 137 |
| 3-Acetamidobenzoic Acid | C₉H₉NO₃ | 179.17 | 179 |
| This compound | C₉H₈N₂O₅ | 224.17 | 224 |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.
General Spectroscopic Workflow
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A Senior Application Scientist’s Guide to Assessing the Impact of Impurities on the Reactivity of 3-Acetamido-5-nitrobenzoic Acid
Abstract
3-Acetamido-5-nitrobenzoic acid is a pivotal intermediate in pharmaceutical synthesis, where its purity is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] Uncontrolled impurities, even at trace levels, can drastically alter reaction kinetics, generate unwanted by-products, and complicate downstream processing. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, classify, and assess the kinetic impact of impurities on the reactivity of this compound. We will delve into the mechanistic origins of common impurities, provide validated analytical protocols for their detection, and present a comparative kinetic study to quantify their influence on a model reaction.
The Strategic Importance of Purity in this compound
In the multi-step syntheses common to drug development, the integrity of each intermediate dictates the success of subsequent transformations. This compound possesses three key functional groups whose reactivity is exploited in API construction: the carboxylic acid (for amide or ester linkages), the nitro group (often a precursor to an amine via reduction), and the aromatic ring itself. An impurity can interfere with any of these sites, leading to failed reactions, reduced yields, or the formation of difficult-to-remove, structurally similar by-products.[3] Proactive impurity profiling and reactivity assessment are therefore not merely regulatory hurdles but critical risk mitigation strategies that save time and resources.[4]
Profiling the Adversaries: Common Impurities and Their Origins
Understanding the potential sources of impurities is the first step toward controlling them.[2] Impurities associated with this compound can be broadly categorized based on their origin within the manufacturing process.
-
Synthesis-Related Impurities: These arise directly from the chemical transformation. The nitration of 3-acetamidobenzoic acid, a common synthetic route, is governed by the directing effects of the acetamido and carboxylic acid groups. While the meta-position is favored, small amounts of other positional isomers can form.[5][6]
-
Isomeric Impurities: e.g., 3-Acetamido-2-nitrobenzoic acid, 3-Acetamido-4-nitrobenzoic acid.
-
Unreacted Starting Materials: e.g., 3-Acetamidobenzoic acid.
-
Over-nitration Products: e.g., 3-Acetamido-2,5-dinitrobenzoic acid.
-
-
Degradation-Related Impurities: These result from the breakdown of the target molecule under suboptimal storage or reaction conditions.
-
Hydrolysis Products: e.g., 3-Amino-5-nitrobenzoic acid, formed by the cleavage of the acetamido group.
-
-
Process-Related Impurities: These are introduced from the manufacturing environment.
Caption: Origin map of potential impurities in this compound.
Mechanistic Insights into Reactivity Alteration
Impurities do not merely dilute the reactant; they actively participate in and modify the chemical environment, influencing reaction pathways through several mechanisms:
-
Electronic Effects: The powerful electron-withdrawing nature of the nitro group is fundamental to the reactivity of the entire molecule.[9] Isomeric impurities with different substitution patterns alter the electronic density of the aromatic ring, which can change the pKa of the carboxylic acid or the susceptibility of the ring to nucleophilic attack.[6][10]
-
Catalytic Interference: Residual transition metals are notorious for their catalytic activity.[8] A trace amount of a palladium catalyst, for instance, could unintentionally catalyze the reduction of the nitro group if a hydrogen source is present. Conversely, acidic or basic impurities can disrupt reactions that rely on precise pH control, such as certain amide bond formations.[11]
-
Competitive Reactions: An impurity with a similar functional group can compete with the primary reactant. For example, the hydrolysis product, 3-Amino-5-nitrobenzoic acid, also contains a carboxylic acid. In a subsequent amidation reaction, it would compete with the intended molecule, leading to a mixture of products and consuming valuable reagents.
A Validated Experimental Framework for Assessment
To move from theoretical risk to quantitative assessment, a systematic, multi-stage experimental approach is required. This framework ensures that impurity identification is directly linked to empirical reactivity data.
Caption: Workflow for assessing the impact of impurities on reactivity.
Part A: Establishing a Purity Baseline
The foundation of any reactivity study is a robust analytical characterization of the materials being tested. High-Performance Liquid Chromatography (HPLC) is the industry gold standard for quantifying impurities.[2]
Protocol 1: HPLC Method for Purity Profiling
-
Objective: To separate and quantify this compound from its potential organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). The use of formic acid makes the method MS-compatible.[12]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The C18 stationary phase effectively separates compounds based on polarity. The gradient elution ensures that both polar (e.g., hydrolysis products) and non-polar impurities are resolved from the main peak. Formic acid provides good peak shape for the carboxylic acid.
For peaks indicating unknown impurities, identification is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the necessary molecular weight data to propose structures.[4][13]
Protocol 2: LC-MS for Impurity Identification
-
Objective: To determine the molecular weight of unknown impurities detected by HPLC.
-
Methodology: Utilize the same LC method as Protocol 1, directing the column effluent to a mass spectrometer (e.g., ESI-QTOF).
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra. The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to predict the elemental composition of the impurity.[4]
Part B: Comparative Kinetic Analysis
With a clear impurity profile for different batches (e.g., a high-purity reference standard vs. a batch containing a known impurity), we can now measure the impact on reactivity. We select a model reaction that is representative of how this compound is used in practice. Amide bond formation is an excellent choice due to its prevalence and sensitivity to catalytic and electronic effects.[14][15][16]
Protocol 3: Kinetic Monitoring of Amide Formation by UV-Vis Spectroscopy
-
Objective: To measure and compare the initial reaction rates of amide formation for high-purity and low-purity batches of this compound.
-
Model Reaction: this compound + Benzylamine → N-Benzyl-3-acetamido-5-nitrobenzamide (catalyzed by a carbodiimide coupling agent like EDC).
-
Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.
-
Methodology:
-
Prepare stock solutions of this compound (from both pure and impure batches), benzylamine, and EDC in a suitable solvent (e.g., Dichloromethane).
-
Determine the λ_max (wavelength of maximum absorbance) for the starting material, this compound. The nitroaromatic system provides a strong chromophore suitable for UV-Vis monitoring.[17]
-
In a quartz cuvette held at a constant temperature (e.g., 25°C), add the solvent and the this compound sample.[18]
-
Initiate the reaction by adding the benzylamine and EDC, and immediately begin recording the absorbance at λ_max as a function of time.[19]
-
Repeat the experiment for each batch of starting material, ensuring identical initial concentrations and conditions.
-
-
Data Analysis (Method of Initial Rates): [19][20]
-
Plot Absorbance vs. Time for the initial phase of each reaction (e.g., the first 1-2 minutes).
-
The initial rate is proportional to the negative of the initial slope of this curve.
-
Compare the initial rates obtained for the pure and impure batches.
-
Data Presentation and Interpretation: A Comparative Case Study
To illustrate the methodology, consider three hypothetical batches of this compound subjected to the framework above.
Table 1: Impurity Profiling Data (from HPLC/LC-MS)
| Batch ID | Purity (Area %) | Major Impurity (>0.1%) | Impurity Identity (by LC-MS) |
| ANBA-REF-001 | 99.9% | None Detected | N/A |
| ANBA-MFG-002 | 98.5% | 1.2% at RRT 0.85 | 3-Amino-5-nitrobenzoic acid |
| ANBA-MFG-003 | 99.5% | 0.3% at RRT 1.15 | 3-Acetamido-2-nitrobenzoic acid |
Table 2: Comparative Kinetic Data for Amide Formation
| Batch ID | Initial Rate (Absorbance units/sec) | Relative Rate (vs. Reference) |
| ANBA-REF-001 | 0.0120 | 100% |
| ANBA-MFG-002 | 0.0105 | 87.5% |
| ANBA-MFG-003 | 0.0118 | 98.3% |
Interpretation:
-
Batch ANBA-MFG-002: The presence of 1.2% of the hydrolysis impurity, 3-Amino-5-nitrobenzoic acid, resulted in a 12.5% decrease in the initial reaction rate. This is mechanistically plausible, as the impurity competes for the coupling reagent (EDC) but may react at a different rate, effectively lowering the concentration of activated acid available to form the desired product.
-
Batch ANBA-MFG-003: The isomeric impurity had a negligible impact on the initial reaction rate. This suggests that, in this specific amide formation reaction, the change in the nitro group's position from meta to ortho relative to the acetamido group did not significantly alter the reactivity of the distal carboxylic acid group. However, this impurity could still be problematic for other reasons (e.g., toxicology, downstream separation).
Conclusion and Best Practices
The purity of this compound is not a static parameter but a critical variable that directly influences its chemical reactivity. This guide demonstrates that a combination of high-resolution analytical techniques and carefully designed kinetic experiments can effectively quantify the impact of specific impurities.
For researchers and drug developers, we recommend the following:
-
Establish a Thorough Impurity Profile Early: Do not rely solely on a single purity assay. Use orthogonal methods like HPLC and LC-MS to identify and quantify known and unknown impurities during process development.[4]
-
Consider the Mechanistic Hypothesis: For any identified impurity, theorize how it might interfere with subsequent reactions based on its structure and origin.
-
Employ Comparative Reactivity Studies: When a new process or supplier is introduced, perform comparative kinetic studies against a well-characterized reference standard to ensure consistency in performance, not just in purity percentage.
-
Document and Control: Implement controls on starting materials and processes to minimize the formation of reactivity-impacting impurities, ensuring the robustness and reproducibility of your synthetic route.[13]
By adopting this integrated approach, scientists can de-risk their development programs, leading to more efficient, predictable, and scalable syntheses.
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A Comparative Guide to Acetylating Agents for the Synthesis of 3-Acetamido-5-nitrobenzoic Acid
For researchers and professionals in drug development, the synthesis of key intermediates is a critical process where the choice of reagents can significantly impact yield, purity, and overall efficiency. 3-Acetamido-5-nitrobenzoic acid is a valuable building block, and its synthesis via the acetylation of 3-amino-5-nitrobenzoic acid presents a common yet crucial chemical transformation. This guide provides an in-depth, data-driven comparison of two primary acetylating agents: acetic anhydride and acetyl chloride, to inform your selection process.
Introduction: The Importance of Acetylation in Synthesizing this compound
The acetylation of the amino group in 3-amino-5-nitrobenzoic acid is a fundamental step in multi-step syntheses. This transformation is often employed to protect the amino group, reducing its reactivity to allow for selective modifications elsewhere in the molecule.[1] The resulting amide, this compound, is a key intermediate in the preparation of various pharmaceuticals, including certain X-ray contrast agents.[2]
The selection of an acetylating agent is a pivotal decision. The two most common choices, acetic anhydride and acetyl chloride, both effectively introduce the acetyl group but differ significantly in their reactivity, handling requirements, and byproduct profiles.[3][4] This guide will explore these differences through a technical discussion, detailed experimental protocols, and a comparative data summary.
General Synthesis Workflow
The overall process for synthesizing this compound from its amino precursor is outlined below. The choice of acetylating agent and corresponding workup procedure are the primary variables.
Caption: General workflow for the synthesis of this compound.
Acetylating Agents: A Head-to-Head Comparison
Acetic Anhydride: The Milder, More Selective Choice
Acetic anhydride is a widely used acetylating agent, often favored for its moderate reactivity and ease of handling compared to acetyl chloride.[3]
Mechanism of Action: The acetylation of an amine with acetic anhydride proceeds via a nucleophilic addition-elimination mechanism.[5][6] The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion, which then deprotonates the nitrogen to yield the final amide and acetic acid as a byproduct.[6][7]
Caption: Nucleophilic addition-elimination mechanism for amine acetylation with acetic anhydride.
Advantages:
-
Milder Reactivity: Less vigorous reaction, which can be beneficial for substrates with multiple sensitive functional groups.
-
Higher Selectivity: The reduced reactivity often leads to fewer side reactions.[3]
-
Safer to Handle: Less volatile and corrosive than acetyl chloride.
-
Less Corrosive Byproduct: Produces acetic acid, which is easier to handle and remove than hydrogen chloride.[3]
Disadvantages:
-
Slower Reaction Times: The lower reactivity may necessitate longer reaction times or heating to achieve complete conversion.
-
Potential for Incomplete Reaction: With less reactive amines, forcing conditions might be required.
Experimental Protocol with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the suspension while stirring.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain this temperature for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.
Acetyl Chloride: The Highly Reactive Alternative
Acetyl chloride is a more potent acetylating agent than acetic anhydride, leading to faster reactions, often at lower temperatures.[3][4]
Mechanism of Action: The mechanism is analogous to that of acetic anhydride, involving nucleophilic attack by the amine on the carbonyl carbon of acetyl chloride.[8][9] The key difference is the leaving group: the chloride ion is a better leaving group than the acetate ion, which accounts for the higher reactivity of acetyl chloride.[7] This reaction generates hydrogen chloride (HCl) as a byproduct, which will react with any unreacted amine to form the hydrochloride salt. Therefore, a base, such as pyridine or triethylamine, is typically added to neutralize the HCl and drive the reaction to completion.[10]
Advantages:
-
High Reactivity: Leads to rapid reaction times, often at room temperature or below.[3]
-
High Yields: Can provide excellent yields in a shorter timeframe.[3]
-
Effectiveness with Less Reactive Amines: Its high reactivity makes it suitable for acetylating weakly nucleophilic amines.
Disadvantages:
-
Hazardous: Highly flammable, volatile, and corrosive.[11][12][13] Reacts violently with water.[13]
-
Corrosive Byproduct: Produces corrosive hydrogen chloride gas, which requires careful handling and neutralization.[3]
-
Lower Selectivity: The high reactivity can lead to unwanted side reactions with other functional groups.[3]
-
Requires a Base: The need for a base to scavenge HCl adds a component to the reaction mixture that must be removed during workup.
Experimental Protocol with Acetyl Chloride
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-nitrobenzoic acid (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add acetyl chloride (1.05 eq), dissolved in the same solvent, dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature below 5°C.[10]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization.
Performance Comparison: A Quantitative Look
| Parameter | Acetic Anhydride | Acetyl Chloride | Rationale & Justification |
| Reactivity | Moderate | High | The chloride ion is a better leaving group than the acetate ion, making acetyl chloride more electrophilic and reactive.[3][7] |
| Typical Reaction Time | 1 - 2 hours | 1 - 3 hours (including workup) | Acetyl chloride's higher reactivity leads to a faster conversion of the starting material.[3] |
| Typical Temperature | 60 - 80 °C | 0 °C to Room Temperature | The high reactivity of acetyl chloride allows the reaction to proceed at lower temperatures, while acetic anhydride often requires heating.[6][10] |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrogen Chloride (HCl) | The byproduct of acetic anhydride is less corrosive and more easily removed than the gaseous HCl from acetyl chloride.[3] |
| Need for Base | No (or catalytic acid) | Yes (e.g., Pyridine, Et₃N) | A stoichiometric amount of base is required with acetyl chloride to neutralize the HCl byproduct. |
| Handling & Safety | Corrosive, moisture-sensitive | Highly flammable, volatile, corrosive, reacts violently with water | Acetyl chloride requires more stringent safety precautions and handling in an inert, anhydrous environment.[11][13][14][15] |
| Cost-Effectiveness | Generally more economical | Typically more expensive | Acetic anhydride is often the more cost-effective option for large-scale synthesis.[3] |
Safety and Handling Considerations
Acetic Anhydride:
-
Is corrosive and causes severe skin burns and eye damage.[14][16]
-
It is flammable and should be stored away from heat and ignition sources.[16][17]
-
Work should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16][18]
-
Reacts with water to form acetic acid, which can be an exothermic reaction.[16]
Acetyl Chloride:
-
Reacts violently with water and alcohols, releasing corrosive HCl gas.[13]
-
All handling must be performed in a fume hood under anhydrous conditions.[13] Use of explosion-proof equipment is recommended.[11][20]
-
Appropriate PPE, including gloves, face shield, and lab coat, is mandatory.[11][12]
Conclusion and Recommendations
The choice between acetic anhydride and acetyl chloride for the synthesis of this compound is a trade-off between reactivity and practicality.
Acetyl chloride offers the advantage of rapid reactions at lower temperatures. This makes it a strong candidate for small-scale syntheses where speed is a priority and the necessary handling precautions for a hazardous reagent can be strictly implemented.
Acetic anhydride , on the other hand, presents a safer, more manageable, and often more cost-effective option, particularly for larger-scale productions.[3] Its milder nature can lead to cleaner reactions with sensitive substrates. The byproduct, acetic acid, is significantly less hazardous than HCl, simplifying the workup and waste disposal.
For most standard laboratory applications and scale-up processes, acetic anhydride is the more prudent and practical choice . Its safety profile and the ease of handling its byproduct outweigh the typically longer reaction times. Acetyl chloride should be reserved for situations where the amine is particularly unreactive or when rapid, small-scale synthesis is the overriding goal.
References
- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
- Benchchem. (n.d.). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Sigma-Aldrich. (2017, January 12).
- INEOS Group. (2021, May 27).
- Penta Chemicals. (2024, September 24). Acetyl chloride.
- Study.com. (n.d.).
- Thermo Fisher Scientific. (2010, September 7).
- IsoLab, University of Washington. (n.d.). Acetic Anhydride.
- New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
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- Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
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- EvitaChem. (n.d.). Buy 3-Acetyl-5-nitrobenzoic acid (EVT-393846) | 717-75-9.
- YouTube. (2024, February 22). Acylation of an amine using acetic anhydride.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. | Download Table.
- Pediaa.Com. (2023, June 28). What is the Difference Between Acetyl Chloride and Acetic Anhydride.
- ResearchGate. (2024, January 5). Does Acetyl Chloride (AcCl)
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- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Chemistry Stack Exchange. (2022, July 30).
- YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
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- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
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A Comparative Guide to the Synthesis of 3-Acetamido-5-nitrobenzoic Acid: An In-Depth Analysis of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-5-nitrobenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and other complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple avenues for further chemical modification. The efficient synthesis of this compound is of paramount importance to ensure a cost-effective and sustainable supply for research and development.
This technical guide provides a comprehensive comparison of the reported yields for the synthesis of this compound, with a focus on the most common synthetic pathways. By analyzing the experimental data and methodologies from various sources, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Synthetic Pathways and Reported Yields
The most prevalent synthetic route to this compound is a multi-step process that begins with the nitration of benzoic acid. This is followed by a selective reduction of one of the nitro groups and a final acetylation step. An alternative approach involves a one-pot reductive acetylation of a dinitro precursor.
Pathway 1: Multi-step Synthesis from Benzoic Acid
This traditional and widely documented pathway involves three key transformations:
-
Nitration of Benzoic Acid: The initial step involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid.
-
Selective Reduction: One of the nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group to form 3-amino-5-nitrobenzoic acid.
-
Acetylation: The final step is the acetylation of the amino group of 3-amino-5-nitrobenzoic acid to produce the target molecule.
The overall efficiency of this pathway is determined by the yield of each individual step.
The nitration of benzoic acid is a classic electrophilic aromatic substitution. The carboxylic acid group is a meta-director, leading to the formation of 3,5-dinitrobenzoic acid. The reported yields for this step vary depending on the reaction conditions.
| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Benzoic Acid | Conc. H₂SO₄, Fuming HNO₃ | 70-145 | 10 | 54-60 | |
| Benzoic Acid | 98% HNO₃, 20% Oleum | 60-80 | 10 | 72 | |
| 3-Nitrobenzoic Acid | HNO₃, H₂SO₄ | Not Specified | Not Specified | ~98 | |
| Benzoic Acid | Fuming H₂SO₄, Fuming HNO₃ | 90-110 | 0.25-1 | 66.5 (overall) |
Table 1: Comparison of Reported Yields for the Synthesis of 3,5-Dinitrobenzoic Acid.
The selective reduction of one nitro group in the presence of another is a critical step. Various reducing agents and conditions have been employed to achieve this transformation.
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 2,6-Dinitrobenzoic Acid | Sodium Hydrosulfide | Methanol/Water | Reflux | 0.5 | 80-95 |
Table 2: Reported Yield for the Selective Reduction of a Dinitrobenzoic Acid Derivative. (Note: While this reference describes the reduction of the 2,6-isomer, the methodology is relevant for the selective reduction of dinitroaromatics.)
The final step involves the acetylation of the amino group. This is typically achieved using acetic anhydride or acetyl chloride. While specific yields for the acetylation of 3-amino-5-nitrobenzoic acid are not abundantly reported in readily accessible literature, yields from analogous reactions provide a reasonable estimation.
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 3,5-Diaminobenzoic Acid | Acetic Anhydride | Water | 70-75 | Not specified for mono-acetylated nitro intermediate | |
| p-Aminobenzoic Acid | Acetyl Chloride, NaOH | Water/Acetone | Room Temp | 72 (for the acetylated product) |
Table 3: Reported Yields for Analogous Acetylation Reactions.
Based on these analogous reactions, a high yield can be expected for the acetylation of 3-amino-5-nitrobenzoic acid, likely in the range of 70-90% , assuming optimal reaction conditions.
Pathway 2: One-Pot Reductive Acetylation
An alternative and potentially more efficient approach is the one-pot reductive acetylation of 3,5-dinitrobenzoic acid. This method avoids the isolation of the intermediate amino compound, which can streamline the process and potentially increase the overall yield.
A study on the one-pot reductive acetylation of various aromatic nitro compounds using sodium borohydride and a palladium-carbon catalyst in the presence of acetic anhydride reported excellent yields for many substrates.[1] For nitrocarboxylic acids, the reaction is carried out in an alkaline solution, and the product is precipitated by acidification.[1] While a specific yield for 3,5-dinitrobenzoic acid is not provided in this study, the authors note that the ester group of methyl m-nitrobenzoate was hydrolyzed under the reaction conditions, and the acetyl derivative of m-aminobenzoic acid was isolated as the final product.[1] This suggests that the carboxylic acid group of 3,5-dinitrobenzoic acid would be compatible with this one-pot procedure.
Experimental Protocols
Pathway 1: Multi-step Synthesis
-
Materials: Benzoic acid, concentrated sulfuric acid, fuming nitric acid.
-
Procedure (based on Organic Syntheses):
-
In a round-bottom flask, dissolve benzoic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid while keeping the temperature between 70°C and 90°C.
-
After the addition is complete, heat the mixture on a steam bath for 4 hours.
-
Allow the mixture to cool to room temperature, then pour it over ice.
-
Collect the precipitated 3,5-dinitrobenzoic acid by filtration and wash with cold water.
-
Recrystallize the crude product from 50% ethanol to obtain the purified product.[2]
-
-
Materials: 3,5-Dinitrobenzoic acid, reducing agent (e.g., sodium sulfide or catalytic hydrogenation setup).
-
Procedure (Conceptual, based on selective reduction principles):
-
Dissolve 3,5-dinitrobenzoic acid in a suitable solvent (e.g., aqueous ammonia or an alcohol).
-
Add the reducing agent portion-wise or set up the catalytic hydrogenation reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) to ensure the formation of the mono-amino product.
-
Upon completion, neutralize the reaction mixture to precipitate the product.
-
Filter, wash, and dry the 3-amino-5-nitrobenzoic acid.
-
-
Materials: 3-Amino-5-nitrobenzoic acid, acetic anhydride, glacial acetic acid (optional, as solvent).
-
Procedure:
-
Suspend or dissolve 3-amino-5-nitrobenzoic acid in glacial acetic acid or another suitable solvent.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours).
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Pathway 2: One-Pot Reductive Acetylation (General Procedure)
-
Materials: 3,5-Dinitrobenzoic acid, sodium borohydride, 10% Palladium on carbon (Pd/C), sodium hydroxide, methanol, acetic anhydride, hydrochloric acid.
-
Procedure (adapted from IOSR Journal of Pharmacy and Applied Chemistry):
-
Dissolve 3,5-dinitrobenzoic acid in an aqueous sodium hydroxide solution.
-
In a separate flask, prepare a suspension of Pd/C in an aqueous NaOH solution and add sodium borohydride.
-
Add the methanolic solution of the substrate dropwise to the reducing mixture at around 50°C.
-
After the reduction is complete (indicated by the cessation of hydrogen evolution), add acetic anhydride to the reaction mixture and continue stirring at a slightly elevated temperature (60-70°C).[1]
-
Filter the mixture to remove the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.[1]
-
Collect the product by filtration, wash, and dry.
-
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
For researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability. The multi-step synthesis is well-established and offers multiple points for purification, which can be advantageous for achieving high-purity material required in drug development. The one-pot synthesis, on the other hand, presents an opportunity for process optimization and increased efficiency, particularly for larger-scale production. Further investigation and optimization of the one-pot reductive acetylation for this specific substrate could be a valuable area of research.
References
-
Organic Syntheses, Coll. Vol. 1, p.226 (1941); Vol. 2, p.42 (1922). [Link]
- Basu, K., et al. (2014). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Pharmacy and Applied Chemistry, 2(3), 30-34.
-
Wikipedia contributors. (2023, December 2). 3,5-Dinitrobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid. (2020).
- US8835677B2 - Methods for producing aminonitrobenzoic acids. (2014).
- US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. (1976).
-
Singh, R., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(1), 3-9. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Acetamido-5-nitrobenzoic acid
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of 3-Acetamido-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to data verification.
The core principle of this guide is to establish a self-validating system for analytical results through cross-validation. This process involves comparing data from two or more distinct analytical methods to ensure the accuracy and reliability of the findings.[1][2][3] Such a practice is critical for regulatory compliance and data integrity throughout the drug development lifecycle.[1][4]
The Imperative of Cross-Validation
In pharmaceutical development, the reliability of analytical data is paramount. An analytical method may be precise and accurate within its own validated parameters, but cross-validation provides a higher level of assurance.[1] It is the process of verifying that a validated method yields consistent and reliable results when compared against a different method or when used in a different laboratory.[1][5] This is a critical step to ensure inter-laboratory reproducibility and support regulatory compliance with bodies like the FDA and guidelines from the International Council for Harmonisation (ICH).[1][5]
The ICH Q2(R2) guideline defines cross-validation as an approach to demonstrate that two or more analytical procedures can be used for the same intended purpose.[6] This guide will focus on a common scenario: comparing a high-specificity chromatographic method with a simpler, more rapid spectroscopic method for the quantification of this compound.
Our Objective: To cross-validate the quantification of this compound using a primary High-Performance Liquid Chromatography (HPLC) method and a secondary UV-Vis Spectrophotometry method.
Experimental Design & Rationale
A successful cross-validation study hinges on a well-designed experiment. We will analyze three distinct sample lots of this compound using both HPLC-UV and UV-Vis Spectrophotometry.
Analyte Profile: this compound
-
Molecular Formula: C9H8N2O5[7]
-
Molecular Weight: 224.17 g/mol [7]
-
Structure: An aromatic carboxylic acid with both an acetamido and a nitro group. These functional groups dictate its chemical properties and chromatographic behavior. The aromatic ring and nitro group provide a strong chromophore, making it highly suitable for UV detection.
Method Selection Rationale
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity and assay determination in pharmaceutical analysis.[8] Its primary advantage is specificity —the ability to separate the main compound from impurities and degradation products, ensuring that the measurement is unambiguous.[9][10] For a nitroaromatic compound like this compound, a reversed-phase HPLC method is highly effective.[11][12]
-
UV-Vis Spectrophotometry: This technique is rapid, cost-effective, and requires simpler instrumentation.[13] It relies on the principle of Beer's Law, where the absorbance of light is directly proportional to the concentration of the analyte.[14] While powerful, its main limitation is a lack of specificity; any substance in the sample that absorbs light at the same wavelength will interfere with the measurement, potentially leading to artificially high results.[15]
The cross-validation workflow is depicted below:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetamido-5-nitrobenzoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of 3-Acetamido-5-nitrobenzoic acid, moving beyond mere steps to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound, like many aromatic nitro compounds, presents specific risks that dictate its handling and disposal pathway.
The primary hazards, as identified in Safety Data Sheets (SDS), include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes significant and potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Aquatic Hazard (Chronic, Category 3): Some data suggests it is harmful to aquatic life with long-lasting effects.[1]
The presence of the nitro group on the aromatic ring makes this compound an environmental pollutant of concern. Aromatic nitro compounds are known for their resistance to natural degradation and potential toxicity.[3] Therefore, the guiding principle for its disposal is to prevent its release into the environment under any circumstances.[1][4]
Pre-Disposal Protocol: Segregation and Storage of Waste
Proper management begins at the point of generation. A dedicated and correctly managed waste accumulation area is the first line of defense against accidental exposure and environmental release.
Step 1: Designate a Satellite Accumulation Area (SAA) In accordance with regulations, any location where chemical waste is temporarily stored is considered an SAA.[5] This area must be at or near the point of generation and under the direct control of laboratory personnel.
Step 2: Select a Compatible Waste Container
-
Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[6][7] Ensure the container is in good condition, free of leaks or cracks.
-
Size: The container size should be appropriate for the amount of waste generated to minimize disposal costs, which are often tied to container size.[6]
-
Closure: The container must have a tight-fitting screw cap. It must be kept closed at all times except when adding waste.[5][7] Funnels should not be left in the container opening.
Step 3: Label the Waste Container Correctly The moment the first drop of waste enters the container, it must be labeled.
-
Clearly write the words "HAZARDOUS WASTE ".[7]
-
Identify the full chemical name: "This compound ". Do not use abbreviations or formulas.[7]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Affix the appropriate hazardous waste label as required by your institution and local regulations.[5]
Step 4: Segregate from Incompatible Wastes Store the waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[7] It is critical to segregate this waste from incompatible materials. As a nitro-containing organic acid, it should not be stored with:
-
Strong Oxidizers
-
Bases
-
Flammable materials[6]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is not a process that can be completed by drain disposal or neutralization within the lab. Its chemical structure requires professional handling.
Step 1: Prepare the Waste for Collection
-
Ensure the waste container is no more than 75-90% full to allow for vapor expansion.[6]
-
Wipe the exterior of the container clean of any contamination.
-
Verify the hazardous waste label is complete, accurate, and legible.
Step 2: Arrange for Professional Disposal The mandated and safest method for disposal is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1]
-
Rationale: Professional disposal companies are equipped to handle and treat hazardous materials in compliance with federal and state regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Treatment Method: The likely disposal method for this compound is high-temperature incineration in a specialized facility.[10] This process is designed to achieve complete combustion, destroying the organic molecule and scrubbing harmful byproducts like nitrogen oxides (NOx) from the exhaust.[10]
Step 3: Maintain Meticulous Records Document the generation and disposal of all hazardous waste. This includes the date, quantity, and method of disposal. These records are essential for regulatory compliance and internal safety audits.
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves dust in the air, evacuate the lab and contact your EHS office.
Step 2: Don Appropriate PPE Before addressing the spill, ensure you are wearing:
-
NIOSH-approved respirator (if dust is generated)[8]
-
Chemical safety goggles or a face shield[11]
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or other protective clothing[8]
Step 3: Contain and Clean the Spill
-
For Solid Spills: Gently sweep up the material to avoid generating dust.[1][8][12] Use absorbent pads if a solvent was involved.
-
Place the swept-up material and any contaminated cleaning supplies into a designated, sealable container for hazardous waste.[1][8]
-
Label the container as hazardous waste, listing "Spill Debris containing this compound."
Step 4: Decontaminate and Report
-
Clean the spill area thoroughly.
-
Dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[12]
-
Report the incident to your supervisor and EHS office as per your institution's policy.
Data and Workflow Visualization
To provide at-a-glance information and a clear decision-making path, the following table and diagram summarize the key operational parameters for handling this compound waste.
Table 1: Key Safety and Disposal Information
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Required PPE | Safety glasses/goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. | [8][12] |
| Spill Response | Avoid dust generation. Sweep up material into a closed container for disposal. | [1][8][12] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant via a licensed contractor. | [1] |
| Prohibited Disposal | Do NOT dispose of down the drain. Do NOT dispose of in regular trash. | [11] |
Diagram 1: Disposal Workflow for this compound
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nswai.org [nswai.org]
- 6. nipissingu.ca [nipissingu.ca]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
